molecular formula C20H39NO3 B1329668 N-Stearoylglycine CAS No. 6333-54-6

N-Stearoylglycine

Cat. No.: B1329668
CAS No.: 6333-54-6
M. Wt: 341.5 g/mol
InChI Key: UEYROBDNFIWNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-octadecanoylglycine is a fatty acid amide resulting from the formal condensation of the carboxy group of octadecanoic acid with the amino group of glycine. It has a role as a human metabolite. It is a N-acylglycine 18:0 and a fatty amide. It is functionally related to an octadecanoic acid. It is a conjugate acid of a N-octadecanoylglycinate.
N-Stearoylglycine has been reported in Bos taurus with data available.

Properties

IUPAC Name

2-(octadecanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYROBDNFIWNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935894
Record name N-(1-Hydroxyoctadecylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Stearoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6333-54-6, 158305-64-7
Record name Stearoylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6333-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine stearamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006333546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Stearoylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158305647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC15863
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Hydroxyoctadecylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Stearoylglycine: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Stearoylglycine is a fascinating endogenous lipid molecule that belongs to the class of N-acyl amino acids. It is formed through the formal condensation of the carboxyl group of stearic acid with the amino group of glycine (B1666218).[1][2] As a member of the broader family of bioactive N-acyl amides, this compound and its counterparts are gaining increasing attention for their roles in cellular signaling and their potential as therapeutic targets.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, presents relevant experimental methodologies, and visualizes its biosynthetic pathway.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its biological function, behavior in various matrices, and for the development of analytical methods. While experimental data for some properties are limited, a combination of experimental and computed values provides a comprehensive profile.

PropertyValueSource Type
Molecular Weight 341.53 g/mol Experimental
341.5 g/mol Computed
Molecular Formula C₂₀H₃₉NO₃-
Physical Description Solid, White to off-white powderExperimental
Melting Point Not explicitly available-
Water Solubility 0.00027 g/LPredicted
Solubility in Organic Solvents Soluble in Dimethyl sulfoxide (B87167) (DMSO) with sonicationExperimental
pKa (Strongest Acidic) 4.05Predicted
logP (Octanol-Water Partition Coefficient) 7.1, 6.04Predicted
CAS Number 6333-54-6-

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Measurement of Solubility

Aqueous Solubility: Due to its very low predicted water solubility, a shake-flask method followed by a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) would be suitable.

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water (e.g., at a specific pH and temperature).

  • Equilibration: The suspension is agitated in a shaker bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a validated LC-MS method, with quantification based on a standard curve.

Organic Solvent Solubility: For solvents like DMSO, a serial dilution approach can be used to determine the saturation solubility.

  • Stock Solution Preparation: A known amount of this compound is dissolved in the solvent, potentially with the aid of sonication or gentle warming, to create a concentrated stock solution.

  • Observation: The solution is visually inspected for any undissolved particles. If the initial amount dissolves completely, more solute is added incrementally until saturation is reached.

  • Quantification: The concentration of the final saturated solution represents the solubility in that solvent at the given temperature.

Determination of pKa

The pKa of the carboxylic acid group in this compound can be determined by potentiometric titration, though its low water solubility presents a challenge. A co-solvent system or a titration in a biphasic system may be necessary. A general approach is outlined below.[5]

  • Sample Preparation: this compound is dissolved in a suitable solvent mixture (e.g., water-alcohol) or a high pH aqueous solution where it is more soluble in its ionized form.[5]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the this compound is in its ionized form.

Biosynthesis of N-Acyl Glycines

While specific signaling pathways directly activated by this compound are still under active investigation, the general biosynthetic pathway for long-chain N-acyl glycines has been proposed. This pathway is crucial for understanding the endogenous production and regulation of these lipid mediators.[6][7][8]

There are two primary proposed pathways for the biosynthesis of N-acyl glycines. The major pathway involves the activation of a fatty acid to its acyl-CoA derivative, followed by conjugation with glycine.[6][7]

biosynthesis_of_N_acyl_glycines fatty_acid Stearic Acid (Fatty Acid) acyl_coa Stearoyl-CoA (Fatty Acyl-CoA) fatty_acid->acyl_coa Acyl-CoA Synthetase (ACS) dummy1 acyl_coa->dummy1 n_stearoylglycine This compound glycine Glycine glycine->dummy1 dummy1->n_stearoylglycine Glycine N-acyltransferase (GLYAT-like enzyme, e.g., GLYATL3)

Caption: Proposed enzymatic pathway for the biosynthesis of this compound.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. Further experimental validation of the predicted properties and elucidation of its specific biological targets and signaling pathways will be critical for fully realizing its potential in drug development and biomedical research.

References

An In-depth Technical Guide on the Putative Mechanism of Action of N-Stearoylglycine in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Stearoylglycine is an endogenous N-acyl amide lipid molecule that likely plays a significant role in cellular signaling, particularly in neuronal and immune contexts. Based on the activities of structurally similar N-acyl glycines, the primary mechanism of action of this compound is hypothesized to involve the modulation of intracellular calcium levels and the regulation of inflammatory pathways. This guide synthesizes the current understanding of the molecular mechanisms of related compounds to propose a putative mechanism for this compound, providing a framework for future research and drug development.

Introduction

N-acyl amides are a class of bioactive lipids involved in diverse physiological processes, including pain, inflammation, and neurotransmission. This compound, a member of this family, is formed by the conjugation of stearic acid and glycine (B1666218). While direct research on this compound is limited, studies on homologous molecules such as N-palmitoyl glycine (PalGly) and N-arachidonoyl glycine (NAGly) provide a strong foundation for understanding its potential cellular functions. This document outlines the proposed mechanisms of action, supported by data from these related compounds, and provides detailed experimental protocols to facilitate further investigation.

Proposed Mechanism of Action of this compound

The mechanism of action of this compound is likely multifaceted, primarily involving:

  • Modulation of Intracellular Calcium Concentration: Evidence suggests that this compound can induce a significant influx of calcium in sensory neurons. This effect is likely mediated by the activation of a G-protein coupled receptor (GPCR) and subsequent opening of calcium channels.

  • Anti-Inflammatory Signaling: Based on the activity of related lipids, this compound may possess anti-inflammatory properties through the activation of nuclear receptors like PPARγ and the inhibition of pro-inflammatory signaling pathways such as NF-κB.

Modulation of Calcium Signaling

Studies on N-palmitoyl glycine (PalGly), a closely related saturated N-acyl glycine, have demonstrated its ability to induce a transient influx of calcium in dorsal root ganglion (DRG) neurons[1]. This effect is sensitive to pertussis toxin, indicating the involvement of a Gi/o-coupled GPCR[1]. The calcium influx is blocked by non-selective calcium channel blockers, suggesting the downstream involvement of ion channels[1]. It is highly probable that this compound acts through a similar pathway.

Another potential mechanism for calcium modulation is the inhibition of store-operated calcium entry (SOCE). N-arachidonoyl glycine (NAGly) has been shown to inhibit SOCE by preventing the interaction between the stromal interaction molecule 1 (STIM1) and the Orai1 calcium channel[2].

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Putative GPCR-mediated calcium influx pathway for this compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Proposed inhibition of Store-Operated Calcium Entry (SOCE) by this compound.

Anti-Inflammatory Signaling Pathways

N-stearoylethanolamine, a structurally similar lipid, has been shown to exert anti-inflammatory effects by activating the nuclear receptor PPARγ and subsequently inhibiting the translocation of the NF-κB p65 subunit to the nucleus[3]. This prevents the transcription of pro-inflammatory genes. It is plausible that this compound shares this anti-inflammatory mechanism.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Proposed anti-inflammatory mechanism of this compound via PPARγ and NF-κB.

Quantitative Data (Based on Homologous Compounds)

Direct quantitative data for this compound is not currently available in the public domain. The following table summarizes the quantitative data for related N-acyl amides to provide a reference for potential efficacy.

CompoundTarget/AssayEC50/IC50Cell TypeReference
N-arachidonoyl glycine (NAGly) Inhibition of T-type Ca²⁺ channels (Ca_v_3.2)~200 nM (IC50)HEK293 cells[4]
N-arachidonoyl glycine (NAGly) Inhibition of forskolin-induced cAMP production (via GPR18)20 nM (IC50)CHO cells[5]
N-stearoylethanolamine Inhibition of NF-κB translocationNot specifiedRat peritoneal macrophages[3]

Detailed Experimental Protocols

The following protocols are adapted from studies on related N-acyl amides and can be used as a starting point to investigate the mechanism of action of this compound.

Measurement of Intracellular Calcium Influx in Sensory Neurons

This protocol describes how to measure changes in intracellular calcium concentration in cultured dorsal root ganglion (DRG) neurons using a fluorescent calcium indicator.

Materials:

  • Primary DRG neuron culture

  • This compound

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Cell Culture: Culture primary DRG neurons on poly-D-lysine coated plates.

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HEPES-buffered saline.

    • Incubate the cultured DRG neurons with the loading solution at 37°C for 30-60 minutes.

    • Wash the cells with HEPES-buffered saline to remove excess dye.

  • Calcium Imaging:

    • Acquire baseline fluorescence readings by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Apply this compound at various concentrations to the cells.

    • Continuously record the fluorescence ratio (F340/F380) to monitor changes in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (340/380 nm).

    • Normalize the data to the baseline fluorescence to determine the fold change in intracellular calcium.

    • Generate dose-response curves and calculate the EC50 value.

dot graph [rankdir=TB] { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Workflow for measuring intracellular calcium influx.

NF-κB Translocation Assay

This immunofluorescence-based assay is used to determine if this compound can inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • This compound

  • Lipopolysaccharide (LPS) as an inflammatory stimulus

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture macrophages on coverslips.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding.

    • Incubate with the primary antibody against NF-κB p65.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.

    • Compare the translocation in this compound-treated cells to control cells.

dot graph [rankdir=TB] { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Workflow for NF-κB translocation assay.

Conclusion and Future Directions

While direct evidence is still emerging, the available data on related N-acyl amides strongly suggest that this compound is a bioactive lipid that modulates cellular signaling through calcium- and inflammation-related pathways. The proposed mechanisms and experimental protocols provided in this guide offer a solid foundation for future research to elucidate the precise molecular targets and therapeutic potential of this compound. Key future directions should include:

  • Identification of the specific GPCR(s) and ion channels that mediate this compound-induced calcium influx.

  • Quantitative characterization of the binding affinity of this compound to its molecular targets.

  • In-depth investigation of the anti-inflammatory effects of this compound and its role in inflammatory disease models.

  • Elucidation of the enzymatic pathways responsible for the biosynthesis and degradation of this compound in mammalian tissues.

By addressing these questions, the scientific community can fully unravel the physiological significance of this compound and explore its potential as a novel therapeutic agent.

References

Structural Elucidation of N-Stearoylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Stearoylglycine is an N-acyl amino acid, a class of lipid signaling molecules that are increasingly recognized for their diverse physiological roles. Structurally, it consists of the saturated fatty acid, stearic acid, linked to the amino acid glycine (B1666218) via an amide bond. Accurate structural characterization is paramount for understanding its biological function and for the development of potential therapeutics. This technical guide provides an in-depth overview of the analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), used for the comprehensive structural characterization of this compound. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The structural confirmation of this compound relies on the precise interpretation of spectroscopic data. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and ESI-MS/MS analyses.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberProton DescriptionPredicted Chemical Shift (δ) ppmMultiplicityIntegration
1CH₃ (Stearoyl Chain)~0.88t3H
2-15(CH₂)₁₄ (Stearoyl Chain)~1.25m28H
16α-CH₂ (to C=O)~1.63m2H
17β-CH₂ (to C=O)~2.20t2H
1'α-CH₂ (Glycine)~3.95d2H
NHAmide Proton~6.20t1H
OHCarboxylic Acid Proton~11.5br s1H

Note: Predicted chemical shifts are based on typical values for similar long-chain fatty acid amides and glycine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberCarbon DescriptionPredicted Chemical Shift (δ) ppm
1CH₃ (Stearoyl Chain)~14.1
2-15(CH₂)₁₄ (Stearoyl Chain)~22.7 - 31.9
16α-CH₂ (to C=O)~25.6
17β-CH₂ (to C=O)~36.5
18C=O (Amide)~173.5
1'α-CH₂ (Glycine)~41.5
2'C=O (Carboxylic Acid)~171.0

Note: Predicted chemical shifts are based on typical values for similar long-chain fatty acid amides and glycine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Expected ESI-MS and MS/MS Fragmentation Data for this compound

Ion TypePredicted m/zFragment Ion (MS/MS)Predicted m/z of Fragment
[M+H]⁺342.30[M+H - H₂O]⁺324.29
[Stearoyl Cation]⁺267.27
[Glycine Immonium Ion]⁺30.03
[M-H]⁻340.28[M-H - H₂O]⁻322.27
[Stearate Anion]⁻283.26
[Glycine Anion - H]⁻74.02

Note: The fragmentation pattern is based on the analysis of structurally similar N-acyl glycines. The exact m/z values may vary slightly based on instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate structural characterization of this compound.

2.1. NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: 220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Processing: Fourier transform with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.

2.2. Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for infusion, typically containing a small percentage of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.

ESI-MS and MS/MS Analysis:

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.

  • Ionization Mode: Both positive and negative ion modes should be used for comprehensive analysis.

  • Infusion: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

  • MS/MS Scan: Select the precursor ions corresponding to [M+H]⁺ and [M-H]⁻ for collision-induced dissociation (CID). The collision energy should be optimized to produce a rich fragmentation spectrum.

Mandatory Visualizations

3.1. Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for the structural characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_nmr_details NMR Experiments cluster_ms_details MS Experiments cluster_data Data Analysis cluster_result Structural Elucidation start This compound Sample dissolve_nmr Dissolve in Deuterated Solvent start->dissolve_nmr dissolve_ms Dissolve and Dilute for MS Analysis start->dissolve_ms nmr NMR Spectroscopy dissolve_nmr->nmr ms Mass Spectrometry dissolve_ms->ms h1_nmr 1H NMR nmr->h1_nmr c13_nmr 13C NMR nmr->c13_nmr esi_ms Full Scan ESI-MS ms->esi_ms ms_ms ESI-MS/MS ms->ms_ms nmr_data NMR Spectral Data (Chemical Shifts, Multiplicity, Integration) h1_nmr->nmr_data c13_nmr->nmr_data ms_data MS and MS/MS Data (m/z, Fragmentation Pattern) esi_ms->ms_data ms_ms->ms_data structure Confirmed Structure of This compound nmr_data->structure ms_data->structure

Experimental workflow for this compound characterization.

3.2. Biosynthesis and Degradation Pathway

N-acyl amino acids are synthesized and degraded through specific enzymatic pathways. The following diagram provides a generalized overview of these processes.

biosynthesis_degradation cluster_synthesis Biosynthesis cluster_degradation Degradation fatty_acid Stearic Acid (or Stearoyl-CoA) synthesis_enzyme N-acyltransferase (e.g., PM20D1) fatty_acid->synthesis_enzyme glycine Glycine glycine->synthesis_enzyme n_stearoylglycine_s This compound synthesis_enzyme->n_stearoylglycine_s Amide Bond Formation n_stearoylglycine_d This compound degradation_enzyme Fatty Acid Amide Hydrolase (FAAH) n_stearoylglycine_d->degradation_enzyme Hydrolysis stearic_acid_d Stearic Acid degradation_enzyme->stearic_acid_d glycine_d Glycine degradation_enzyme->glycine_d

Biosynthesis and degradation of this compound.

In vivo functions and physiological concentrations of N-Stearoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Stearoylglycine: Functions, Concentrations, and Analysis

Introduction

This compound (NSG) is an endogenous N-acyl-alpha amino acid, a class of lipid signaling molecules.[1] It is formed from the conjugation of stearic acid, a common saturated fatty acid, and the amino acid glycine (B1666218).[2] N-acyl amides are recognized for their diverse biological activities, including roles in pain and inflammation.[3][4] As a member of this family, this compound is a subject of growing interest for its potential physiological functions and as a target for therapeutic development. This guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its in vivo roles, physiological concentrations, and the methodologies used for its study.

Physicochemical Properties

This compound is characterized as a lipid with a small, ionizable polar headgroup.[5] Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C20H39NO3[2]
Molecular Weight 341.5 g/mol [2]
IUPAC Name 2-(octadecanoylamino)acetic acid[2]
Synonyms Stearoylglycine, N-Octadecanoylglycine[2]
Chemical Class Fatty Amide, N-acyl-alpha amino acid[1][2]

In Vivo Functions and Biological Roles

The precise in vivo functions of this compound are still under investigation, but research into related N-acyl amides provides significant insights into its likely biological roles.

  • Nervous System Signaling: N-acyl amides are a novel family of endogenous signaling lipids with multiple effects on pain and inflammation.[3] For instance, the related compound N-arachidonoyl glycine (NAGly) is known to activate the orphan G protein-coupled receptor GPR18 and modulate synaptic transmission in the spinal cord.[3] While less potent than its unsaturated or shorter-chain counterparts, this compound has been observed to induce calcium influx in sensory neurons, suggesting a role in neuronal signaling.[3]

  • Skin Barrier Function: The skin's outermost layer, the stratum corneum, relies on a complex lipid matrix composed of ceramides, cholesterol, and free fatty acids to maintain its barrier function.[6][7] While direct evidence for this compound's role is limited, the high concentration of the related N-palmitoyl glycine in the skin suggests that saturated N-acyl glycines may contribute to the physical and chemical properties of this protective barrier.[3][8]

  • Metabolic Regulation: GPR92 (also known as LPA5), a receptor for some N-acyl glycines, is expressed in islet macrophages and is modulated by diet in metabolic tissues.[9][10][11][12] Activation of GPR92 can influence islet inflammation and β cell function, indicating a potential role for its ligands in glucose homeostasis and the progression of diabetes.[12]

Physiological Concentrations

Quantitative data on the physiological concentrations of this compound in various tissues are not extensively documented in the available literature. However, studies on the closely related N-palmitoyl glycine (PalGly) provide a valuable reference for the expected distribution and concentration range of saturated N-acyl glycines in mammalian tissues. The table below summarizes the levels of PalGly found in various tissues of Sprague-Dawley rats.

TissueConcentration of N-Palmitoylglycine (pmol/g)
Skin ~1600
Spinal Cord ~300
Lung ~250
Spleen ~175
Liver ~150
Kidney ~125
Intestine ~125
Heart ~100
Muscle ~75
Brain ~50
Adipose ~50
Plasma Not Reported
Data derived from studies on Sprague-Dawley rats and quantified by HPLC/MS/MS.[3]

Biosynthesis and Degradation

The metabolic pathways for N-fatty acylglycines involve both synthesis and degradation enzymes that regulate their cellular concentrations.

Biosynthesis: The primary proposed route for this compound synthesis is the glycine-dependent pathway.[13] This process involves two main steps:

  • Acyl-CoA Formation: Stearic acid is converted to its activated form, Stearoyl-CoA, by an acyl-CoA synthetase in an ATP-dependent reaction.

  • Glycine Conjugation: The enzyme glycine N-acyltransferase (GLYAT) catalyzes the conjugation of Stearoyl-CoA with glycine to form this compound.[13]

Degradation: The primary route of degradation for N-fatty acylglycines is hydrolysis.[13]

  • Hydrolysis: The enzyme Fatty Acid Amide Hydrolase (FAAH) catalyzes the cleavage of the amide bond in this compound, releasing stearic acid and glycine.[13]

cluster_synthesis Biosynthesis cluster_degradation Degradation Stearic Acid Stearic Acid Stearoyl-CoA Stearoyl-CoA Stearic Acid->Stearoyl-CoA Acyl-CoA Synthetase (ATP-dependent) NSG This compound Stearoyl-CoA->NSG Glycine Glycine Glycine->NSG GLYAT NSG_d This compound Stearic Acid_d Stearic Acid NSG_d->Stearic Acid_d FAAH (Hydrolysis) Glycine_d Glycine NSG_d->Glycine_d FAAH (Hydrolysis)

Biosynthesis and Degradation of this compound.

Signaling Pathways

While this compound itself has not been extensively characterized as a ligand for a specific receptor, related N-acyl amides like N-arachidonylglycine (NAGly) and lysophosphatidic acid (LPA) are known to activate GPR92 (LPA5).[9][10] Activation of GPR92 can initiate downstream signaling through multiple G-protein subtypes, primarily Gq/11 and Gs.

  • Gq/11 Pathway: Activation of the Gq/11 pathway by GPR92 leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[9]

  • Gs Pathway: GPR92 activation can also couple to the Gs pathway, stimulating Adenylyl Cyclase (AC). This leads to an increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[9][10]

These pathways suggest that N-acyl glycines can modulate a wide range of cellular processes, including neuronal excitability, inflammation, and metabolic function.[9][11]

cluster_Gq Gq/11 Pathway cluster_Gs Gs Pathway Ligand N-Acyl Glycine (e.g., NAGly) Receptor GPR92 (LPA5) Ligand->Receptor Gq Gαq/11 Receptor->Gq Gs Gαs Receptor->Gs PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC Response Downstream Cellular Responses Ca->Response Cellular Response PKC->Response Cellular Response AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA PKA->Response Cellular Response

GPR92 Signaling Pathways Activated by N-Acyl Glycines.

Experimental Protocols

The quantification of this compound and other N-acyl amides from biological matrices requires sensitive and specific analytical methods, typically involving liquid chromatography-mass spectrometry (LC-MS).[14][15][16] The following protocol is a generalized workflow based on methodologies developed for related compounds like N-palmitoyl glycine.[3]

Tissue Extraction
  • Objective: To extract total lipids, including this compound, from biological tissue.

  • Procedure:

    • Weigh frozen tissue sample and homogenize in a 2:1 chloroform (B151607)/methanol solution (20 volumes to tissue weight).

    • Centrifuge the homogenate at high speed (e.g., 31,000 x g) for 15 minutes at 24°C.

    • Collect the supernatant. Add chloroform (0.2 volumes) and a 0.73% NaCl solution (0.2 volumes) to the supernatant to induce phase separation.

    • Centrifuge at a lower speed (e.g., 1,000 x g) for 15 minutes.

    • Carefully collect the lower organic phase, which contains the lipid extract. The upper aqueous phase is discarded.

Partial Purification by Solid-Phase Extraction (SPE)
  • Objective: To enrich the sample for N-acyl amides and remove interfering substances.

  • Procedure:

    • Apply the lipid extract from the previous step to a diethylaminopropyl (DEAP) silica-based SPE column.

    • Wash the column with a non-polar solvent (e.g., chloroform) to elute neutral lipids.

    • Elute the desired N-acyl glycine fraction using a more polar solvent mixture, such as 2:1:0.02 chloroform/methanol/acetic acid.

    • Evaporate the solvent from the collected fraction under a stream of nitrogen gas.

Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
  • Objective: To separate and quantify this compound with high specificity and sensitivity.

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

  • Procedure:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

    • Inject the sample into the HPLC system. A C18 reversed-phase column is typically used for separation.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For this compound, this involves monitoring the transition from the precursor ion (parent ion) to a specific product ion (fragment ion).

      • Precursor Ion (Negative Mode): [M-H]⁻, m/z 340.3

      • Product Ion: The characteristic glycine fragment, m/z 74.2

    • Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., [¹³C₂, ¹⁵N]this compound) to correct for matrix effects and procedural losses.[17]

Start Tissue Sample Homogenize Homogenization (Chloroform/Methanol) Start->Homogenize Extract Lipid Extraction (Phase Separation) Homogenize->Extract Purify Solid-Phase Extraction (DEAP Column) Extract->Purify Analyze HPLC-MS/MS Analysis (MRM Mode) Purify->Analyze End Quantification Analyze->End

Experimental Workflow for this compound Quantification.

Conclusion and Future Directions

This compound is an endogenous lipid with potential roles in neuronal signaling, skin barrier integrity, and metabolic control. While its specific functions and physiological concentrations are not yet fully elucidated, research on related N-acyl amides provides a strong framework for future investigation. Advances in lipidomics and mass spectrometry will be crucial for accurately mapping the distribution of this compound in various tissues and understanding how its levels change in health and disease. Further research is needed to identify and confirm its specific molecular targets, such as G protein-coupled receptors, and to fully understand its contribution to complex physiological processes. This knowledge will be vital for exploring the therapeutic potential of modulating this compound pathways for conditions ranging from chronic pain to metabolic disorders.

References

The Role of N-Stearoylglycine in Skin Barrier Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the role and mechanisms of N-Stearoylglycine in skin barrier function is limited. This guide synthesizes available information on related N-acyl amino acids and relevant skin biology to provide a comprehensive technical overview of its putative role and mechanisms of action. The experimental protocols and quantitative data presented are based on methodologies commonly used to evaluate the efficacy of skin barrier-enhancing compounds and should be adapted for specific investigations into this compound.

Introduction to this compound and Skin Barrier Function

The skin barrier, primarily localized in the stratum corneum, is essential for protecting the body from external aggressors and preventing excessive water loss. This barrier is often analogized to a "brick and mortar" structure, where corneocytes (bricks) are embedded in a lipid-rich extracellular matrix (mortar). The integrity of this structure is paramount for healthy skin function.

This compound is an N-acyl amino acid, a class of molecules that are increasingly utilized in dermatological and cosmetic formulations for their skin-compatible properties. It consists of stearic acid, a long-chain saturated fatty acid, linked to the amino acid glycine. This amphiphilic structure, with a lipophilic tail and a hydrophilic headgroup, suggests its potential to integrate into and modulate the properties of the skin's lipid barrier. While direct evidence is scarce, the known functions of similar N-acyl amino acids and the fundamental principles of skin barrier biology allow for the formulation of a strong hypothesis regarding the role of this compound.

Putative Mechanisms of Action

Based on the properties of related N-acyl amino acids and the known requirements for a healthy skin barrier, this compound is hypothesized to contribute to skin barrier function through several mechanisms:

  • Integration into the Lipid Lamellae: The stearic acid component of this compound can intercalate into the intercellular lipid lamellae of the stratum corneum. This may enhance the structural order and integrity of the lipid matrix, thereby reducing transepidermal water loss (TEWL) and improving skin hydration.

  • Modulation of Ceramide Synthesis and Organization: N-acyl amino acids may influence the synthesis and organization of ceramides, which are critical components of the skin barrier. By providing a fatty acid backbone or influencing the enzymatic pathways of ceramide metabolism, this compound could potentially increase the ceramide content or promote a more organized lamellar structure.

  • Support of Keratinocyte Differentiation: The terminal differentiation of keratinocytes is a crucial process for the formation of a competent skin barrier, involving the production of key structural proteins like filaggrin and loricrin. N-acyl amino acids may influence signaling pathways that regulate this process.

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives are known to be ligands for PPARs, a group of nuclear receptors that play a significant role in epidermal homeostasis, including lipid metabolism and keratinocyte differentiation. Activation of PPARs, particularly PPARα, has been shown to enhance skin barrier function.

Potential Impact on Key Barrier Components

Intercellular Lipids and Lamellar Structure

The intercellular lipid matrix of the stratum corneum is primarily composed of ceramides, cholesterol, and free fatty acids. These lipids are organized into highly ordered lamellar structures, which are crucial for the barrier's impermeability to water.

Hypothesized Effect of this compound: this compound, with its long stearoyl chain, could integrate into these lamellar structures, potentially increasing their stability and order. This is supported by studies on other N-acyl amino acids, such as N-acetyl-L-hydroxyproline, which has been shown to maintain the lamellar structure of intercellular lipids[1].

Table 1: Putative Quantitative Effects of this compound on Skin Barrier Lipids (Hypothetical Data)

ParameterControl (Untreated)This compound (0.5% Formulation)Expected Outcome
Total Ceramide Content (µg/mg protein)X> XIncrease
Cholesterol Content (µg/mg protein)Y≈ YNo significant change
Free Fatty Acid Content (µg/mg protein)Z> ZIncrease
Lamellar Body SecretionNormalEnhancedIncreased lipid delivery
Keratinocyte Differentiation and Barrier Proteins

The process of keratinocyte terminal differentiation leads to the formation of the cornified envelope, a tough protein structure on the inner surface of the corneocyte membrane. Key proteins involved in this process include filaggrin (which is later broken down into Natural Moisturizing Factors, NMFs) and loricrin.

Hypothesized Effect of this compound: By potentially modulating signaling pathways such as the PPAR pathway, this compound may upregulate the expression of genes encoding for filaggrin, loricrin, and other proteins essential for cornified envelope formation and skin hydration.

Table 2: Putative Quantitative Effects of this compound on Barrier Protein Expression (Hypothetical Data)

Protein MarkerControl (Untreated)This compound (0.5% Formulation)Expected Outcome
Filaggrin mRNA Expression (fold change)1.0> 1.0Upregulation
Loricrin mRNA Expression (fold change)1.0> 1.0Upregulation
Involucrin mRNA Expression (fold change)1.0> 1.0Upregulation
Transglutaminase-1 ActivityNormalIncreasedEnhanced cross-linking

Signaling Pathways Potentially Modulated by this compound

While specific signaling pathways activated by this compound have not been elucidated, based on its structure and the known effects of fatty acids on keratinocytes, several pathways are likely to be involved.

PPARα Signaling Pathway

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a key regulator of epidermal lipid metabolism and differentiation. Its activation by fatty acids leads to the upregulation of genes involved in fatty acid transport and oxidation, as well as those encoding for barrier-related proteins.

PPARa_Signaling N_Stearoylglycine This compound (as a potential ligand) PPARa PPARα N_Stearoylglycine->PPARa Binds and Activates PPRE PPRE (PPAR Response Element) PPARa->PPRE Heterodimerizes with RXR and binds to DNA RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., FABP, CPT, Loricrin, Involucrin) PPRE->Target_Genes Regulates Transcription

Caption: Putative activation of the PPARα signaling pathway by this compound.

Ceramide Synthesis Pathway

Ceramides are synthesized in the endoplasmic reticulum through a series of enzymatic reactions. Fatty acids are crucial substrates in this process.

Ceramide_Synthesis Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Stearoyl_CoA Stearoyl-CoA (from this compound metabolism) Stearoyl_CoA->Dihydroceramide

Caption: Potential contribution of this compound to the de novo ceramide synthesis pathway.

Experimental Protocols for Evaluation

To validate the hypothesized effects of this compound, a series of in vitro and ex vivo experiments are recommended.

In Vitro Keratinocyte Culture Model

Objective: To assess the effect of this compound on keratinocyte differentiation and the expression of barrier-related genes and proteins.

Methodology:

  • Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in a low-calcium medium to maintain a proliferative state.

  • Differentiation Induction: Differentiation is induced by switching to a high-calcium medium (e.g., 1.2 mM CaCl₂).

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 1-50 µM) dissolved in a suitable vehicle (e.g., DMSO). A vehicle-only control is included.

  • Gene Expression Analysis (qRT-PCR): After 24-72 hours of treatment, total RNA is extracted. qRT-PCR is performed to quantify the mRNA levels of key differentiation markers such as KRT1, KRT10, FLG, LOR, and IVL.

  • Protein Expression Analysis (Western Blot/Immunofluorescence): After 48-96 hours, cell lysates are prepared for Western blot analysis to detect the protein levels of Filaggrin, Loricrin, and Involucrin. Immunofluorescence staining can be used to visualize the localization and expression of these proteins within the cell layers.

Keratinocyte_Differentiation_Workflow Start Culture NHEK (Low Calcium) Induce_Diff Switch to High Calcium Medium Start->Induce_Diff Treat Treat with this compound and Vehicle Control Induce_Diff->Treat Incubate Incubate for 24-96h Treat->Incubate Analysis Analysis Incubate->Analysis qPCR qRT-PCR (Gene Expression) Analysis->qPCR Western Western Blot (Protein Expression) Analysis->Western IF Immunofluorescence (Protein Localization) Analysis->IF

References

Biosynthesis of N-acylglycines by Glycine N-acyltransferase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines (NAGlys) are a class of endogenous lipid signaling molecules involved in a variety of physiological processes, including pain perception, inflammation, and cellular proliferation.[1][2] These molecules consist of a fatty acid linked to a glycine (B1666218) molecule via an amide bond. The biosynthesis of NAGlys is a critical area of study, as understanding this process can unveil novel therapeutic targets for a range of diseases. A key enzyme family in this process is Glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of an acyl-CoA with glycine to form an N-acylglycine.[3][4]

This technical guide provides a comprehensive overview of the biosynthesis of N-acylglycines, with a focus on the enzymatic activity of Glycine N-acyltransferase and its variants. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge, quantitative data, and detailed experimental protocols necessary to investigate this important class of biomolecules.

Biosynthesis of N-acylglycines

The formation of N-acylglycines in mammals is primarily accomplished through the enzymatic activity of Glycine N-acyltransferase (GLYAT) and its related isoenzymes, such as Glycine N-acyltransferase-like 2 (GLYATL2) and Glycine N-acyltransferase-like 3 (GLYATL3).[5][6] These enzymes facilitate the conjugation of a fatty acyl-Coenzyme A (acyl-CoA) molecule with glycine, resulting in the formation of an N-acylglycine and the release of Coenzyme A.[4]

The substrate specificity of these enzymes plays a crucial role in the diversity of N-acylglycines produced. GLYAT, located in the mitochondria of liver and kidney cells, predominantly conjugates short- to medium-chain acyl-CoAs (C2-C10).[5][7] In contrast, GLYATL2 and GLYATL3 are responsible for the synthesis of long-chain N-acylglycines.[5][6] For instance, GLYATL3 has been identified as the key enzyme for the production of long-chain N-acylglycines in neuroblastoma cells.[5]

Two primary pathways for the biosynthesis of N-acylglycines have been proposed[5][8]:

  • Direct conjugation of a fatty acyl-CoA with glycine: This is the canonical pathway catalyzed by GLYAT and its related enzymes. A fatty acid is first activated to its corresponding acyl-CoA, which then serves as a substrate for the N-acyltransferase.

  • Oxidation of N-acylethanolamines: In this alternative pathway, an N-acylethanolamine (such as anandamide) undergoes sequential oxidation by alcohol dehydrogenase and aldehyde dehydrogenase to yield the corresponding N-acylglycine.[5]

This guide will primarily focus on the direct conjugation pathway mediated by Glycine N-acyltransferase.

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of Glycine N-acyltransferase is dependent on the specific acyl-CoA substrate. The following table summarizes the kinetic parameters for mouse and human GLYAT with various substrates.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Mouse GLYAT Benzoyl-CoA9.4 ± 0.94.2 ± 0.1(4.5 ± 0.27) x 105[7]
Acetyl-CoA1300 ± 1902.0 ± 0.11500 ± 240[7]
Butyryl-CoA140 ± 203.3 ± 0.124000 ± 3600[7]
Hexanoyl-CoA59 ± 102.5 ± 0.142000 ± 7500[7]
Human GLYAT (156Asn > Ser variant) Benzoyl-CoA96.6 ± 7.92.8 ± 0.1-[9]
Human GLYAT (17Ser > Thr, 156Asn > Ser variant) Benzoyl-CoA118 ± 122.0 ± 0.1-[9]
Human GLYAT (156Asn > Ser, 199Arg > Cys variant) Benzoyl-CoA61.2 ± 8.10.27 ± 0.01-[9]
Human GLYATL2 Oleoyl-CoA4.4933 nmol/min/mg-

Experimental Protocols

Recombinant GLYAT Expression and Purification

This protocol describes the expression and purification of recombinant mouse GLYAT (mGLYAT) in Escherichia coli.[7]

4.1.1 Materials

  • pET-21a(+) vector containing the mGLYAT gene

  • E. coli BL21 (DE3) cells

  • Luria-Bertani (LB) broth and agar (B569324)

  • Ampicillin (B1664943)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (20 mM Tris, 500 mM NaCl, 5 mM imidazole, pH 7.9)

  • Ni-NTA His-Bind® resin

  • Wash buffer (20 mM Tris, 500 mM NaCl, 20 mM imidazole, pH 7.9)

  • Elution buffer (20 mM Tris, 500 mM NaCl, 250 mM imidazole, pH 7.9)

  • Sonicator

  • Centrifuge

4.1.2 Protocol

  • Transformation: Transform the mGLYAT pET-21a(+) vector into competent E. coli BL21 (DE3) cells and plate on LB agar containing 100 µg/mL ampicillin. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with 100 µg/mL ampicillin and grow overnight at 37°C with shaking.

  • Large-Scale Culture and Induction: Inoculate 1 L of LB broth containing 100 µg/mL ampicillin with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate for 4 hours at 37°C.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA His-Bind® resin column.

  • Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged mGLYAT protein with elution buffer.

  • Protein Quantification: Determine the protein concentration of the eluted fractions using a Bradford assay or by measuring absorbance at 280 nm.

  • Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE.

Glycine N-acyltransferase Activity Assay (DTNB-based)

This colorimetric assay measures the activity of GLYAT by quantifying the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that absorbs at 412 nm.[7][9]

4.2.1 Materials

  • Purified recombinant GLYAT

  • Assay buffer (25 mM Tris-acetate, pH 8.0)

  • DTNB stock solution (10 mM in assay buffer)

  • Glycine stock solution (1 M in assay buffer)

  • Acyl-CoA substrate stock solution (e.g., 10 mM Benzoyl-CoA in water)

  • 96-well microplate

  • Microplate reader

4.2.2 Protocol

  • Prepare Reaction Mixture: In a 96-well microplate, prepare the reaction mixture (final volume of 200 µL) containing:

    • 25 mM Tris-acetate, pH 8.0

    • 100 µM DTNB

    • Desired concentration of glycine (e.g., 1-200 mM)

    • Desired concentration of acyl-CoA substrate (e.g., 20-200 µM benzoyl-CoA)

    • 2 µg of purified recombinant GLYAT

  • Initiate Reaction: Start the reaction by adding the acyl-CoA substrate to the wells containing the other components.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. Take readings every 30-60 seconds for 5-10 minutes.

  • Calculate Enzyme Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The concentration of CoA-SH produced can be calculated using the Beer-Lambert law (ε412 for TNB = 13,600 M-1cm-1).[7]

Radiochemical Assay for Glycine N-acyltransferase Activity (Alternative Method)

A more sensitive, though more complex, method for measuring GLYAT activity is the radiochemical assay. This assay directly measures the formation of the radiolabeled N-acylglycine product.[3]

4.3.1 Principle

The assay typically uses a radiolabeled glycine substrate (e.g., [14C]glycine) and an acyl-CoA donor. The reaction is incubated, and then the radiolabeled N-acylglycine product is separated from the unreacted radiolabeled glycine. The amount of product formed is then quantified by liquid scintillation counting.

4.3.2 General Procedure Outline

  • Reaction Setup: A reaction mixture is prepared containing buffer, the acyl-CoA substrate, radiolabeled glycine, and the enzyme source (e.g., purified GLYAT or mitochondrial fractions).

  • Incubation: The reaction is incubated for a specific time at an optimal temperature.

  • Reaction Termination: The reaction is stopped, typically by the addition of acid.

  • Product Extraction: The radiolabeled N-acylglycine product is extracted from the aqueous reaction mixture into an organic solvent (e.g., ethyl acetate). This step is crucial for separating the product from the unreacted, more polar radiolabeled glycine.

  • Quantification: An aliquot of the organic phase is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter. The amount of product formed is calculated based on the specific activity of the radiolabeled glycine.

For a detailed protocol, researchers are encouraged to consult the original literature describing this method.[3]

Visualizations: Pathways and Workflows

Biosynthesis of N-acylglycines Pathway

N_Acylglycine_Biosynthesis Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA GLYAT Glycine N-acyltransferase (GLYAT, GLYATL2, GLYATL3) Acyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Acylglycine N-acylglycine GLYAT->N_Acylglycine CoA Coenzyme A GLYAT->CoA DTNB_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Reagents Prepare Assay Buffer, DTNB, Glycine, and Acyl-CoA solutions Mix_Components Mix Buffer, DTNB, Glycine, and GLYAT in a 96-well plate Prepare_Reagents->Mix_Components Initiate_Reaction Add Acyl-CoA to start the reaction Mix_Components->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 412 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity using Beer-Lambert Law Measure_Absorbance->Calculate_Activity N_Acylglycine_Signaling NAGly N-acylglycine (e.g., N-arachidonoyl glycine) GPCR GPCR (e.g., GPR18, GPR55) NAGly->GPCR G_Protein G-protein (Gαi/o, Gαq/11, Gα12/13) GPCR->G_Protein Effector Downstream Effectors G_Protein->Effector Response Cellular Responses (e.g., Modulation of intracellular Ca2+, MAPK/ERK signaling, mTORC1 signaling, Anti-inflammatory effects, Pain modulation) Effector->Response

References

N-Stearoylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Human Metabolite and its Physiological Significance

N-Stearoylglycine is an endogenous N-acyl amino acid, a class of lipid molecules that are gaining increasing attention for their roles in cellular signaling and metabolic regulation. Formed through the conjugation of stearic acid, a saturated fatty acid, and the amino acid glycine (B1666218), this compound is emerging as a significant human metabolite with potential implications in various physiological and pathological processes. This technical guide provides a detailed overview of the core knowledge surrounding this compound, including its biosynthesis, potential signaling pathways, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Biosynthesis and Metabolism of this compound

The formation of this compound is a part of the broader N-acyl amino acid metabolic network. The primary route of biosynthesis involves the enzymatic conjugation of stearoyl-CoA and glycine.

Two principal pathways are proposed for the biosynthesis of N-acylglycines, including this compound:

  • Acyl-CoA Dependent Pathway: This is considered the major pathway for the synthesis of most N-acylglycines. It involves a two-step process:

    • Activation of Stearic Acid: Stearic acid is first activated to its coenzyme A (CoA) thioester, stearoyl-CoA, by an acyl-CoA synthetase.

    • Conjugation with Glycine: Stearoyl-CoA then serves as a substrate for Glycine N-acyltransferase (GLYAT), which catalyzes the transfer of the stearoyl group to the amino group of glycine, forming this compound and releasing CoA. While GLYAT traditionally shows a preference for short- to medium-chain acyl-CoAs, the existence of isozymes with specificity for long-chain acyl-CoAs, such as the proposed Glycine N-acyltransferase-like 3 (GLYATL3), is likely responsible for the synthesis of this compound.[1]

  • Oxidative Pathway from N-Acylethanolamines: An alternative pathway involves the oxidation of N-stearoylethanolamine. This process is thought to occur via a two-step enzymatic reaction, though it is considered a minor contributor to the overall pool of this compound.

The degradation of this compound is primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release stearic acid and glycine.[2][3] This enzymatic degradation is a key mechanism for regulating the cellular levels and signaling activity of this compound.

stearic_acid Stearic Acid acyl_coa_synthetase Acyl-CoA Synthetase stearic_acid->acyl_coa_synthetase stearoyl_coa Stearoyl-CoA glyat Glycine N-acyltransferase (e.g., GLYATL3) stearoyl_coa->glyat glycine Glycine glycine->glyat n_stearoylglycine This compound faah Fatty Acid Amide Hydrolase (FAAH) n_stearoylglycine->faah H2O acyl_coa_synthetase->stearoyl_coa ATP -> AMP + PPi CoA-SH glyat->n_stearoylglycine CoA-SH faah->stearic_acid faah->glycine

Figure 1: Biosynthesis and degradation pathway of this compound.

Quantitative Data on N-Acylglycine Distribution

While specific quantitative data for this compound in human tissues is not extensively documented in publicly available literature, studies on the closely related N-palmitoylglycine in rats provide valuable insights into the likely distribution of long-chain N-acylglycines. The highest concentrations are found in the skin, suggesting a significant role in cutaneous biology.

TissueConcentration of N-Palmitoylglycine (pmol/g) in Rat
Skin~1600
Spinal CordHigh (exact value not specified)
Brain~50

Data extrapolated from studies on N-palmitoylglycine in rats and may not be directly representative of this compound levels in humans.[4]

Experimental Protocols for Quantification

The accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for this purpose, offering high sensitivity and specificity.

Sample Preparation from Biological Matrices

A general protocol for the extraction of N-acylglycines from plasma, serum, or tissue homogenates is as follows:

  • Internal Standard Spiking: To an aliquot of the biological sample (e.g., 100 µL of plasma or a known weight of homogenized tissue), add an appropriate deuterated internal standard (e.g., N-stearoyl-d35-glycine) to correct for extraction losses and matrix effects.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the sample.

    • Vortex vigorously to ensure thorough mixing and protein precipitation.

    • Add a saline solution to induce phase separation.

    • Centrifuge to pellet the precipitated proteins and separate the aqueous and organic layers.

  • Extraction of the Lipid Phase: Carefully collect the lower organic phase containing the lipids, including this compound.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B), is employed to achieve optimal separation.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode can be used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

      • Example Transition for this compound (Positive Mode): m/z 342.3 → m/z 76.1 (corresponding to the glycine fragment).

sample Biological Sample (Plasma, Tissue Homogenate) extraction Liquid-Liquid Extraction (Chloroform:Methanol) sample->extraction Add Internal Standard separation UPLC Separation (C18 Column) extraction->separation Reconstituted Extract detection Tandem Mass Spectrometry (MRM Mode) separation->detection quantification Quantification detection->quantification Precursor/Product Ion Intensities

Figure 2: Experimental workflow for the quantification of this compound.

Signaling Pathways and Physiological Significance

While the specific signaling pathways of this compound are still under active investigation, research on other long-chain N-acyl amino acids provides strong indications of its potential biological roles.

Potential Molecular Targets
  • G-Protein Coupled Receptors (GPCRs): Several N-acyl amino acids have been shown to interact with GPCRs. For instance, N-arachidonoylglycine is a ligand for GPR18.[5] It is plausible that this compound may also act as a signaling molecule through one or more orphan GPCRs.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Other lipid molecules, including some N-acylethanolamides, are known to activate PPARs. Given its structure, this compound could potentially modulate the activity of PPAR isoforms (α, δ/β, γ), thereby influencing gene expression related to fatty acid oxidation and storage.

Potential Physiological Roles
  • Skin Barrier Function: The high concentration of related N-acylglycines in the skin suggests a role in maintaining the integrity of the epidermal barrier.[6][7] this compound, with its long saturated acyl chain, could contribute to the hydrophobic nature of the stratum corneum, preventing water loss and protecting against external insults. Dysregulation of its metabolism could be implicated in skin disorders characterized by a compromised barrier, such as ichthyosis and psoriasis.[8][9]

  • Neuromodulation: Several N-acyl amino acids have been identified as neuromodulatory lipids in the central nervous system. They can influence neuronal excitability and synaptic transmission. While direct evidence for this compound is limited, the presence of the machinery for its synthesis and degradation in the brain suggests a potential role in neurological function. Alterations in its levels could be relevant in the context of neurodegenerative diseases.[2][10][11]

nsg This compound gpcr Orphan GPCRs (e.g., GPR18-like) nsg->gpcr ppar PPARs (α, δ/β, γ) nsg->ppar intracellular Intracellular Signaling Cascades gpcr->intracellular gene_expression Gene Expression (Lipid Metabolism, Inflammation) ppar->gene_expression skin Skin Barrier Function intracellular->skin neuro Neuromodulation intracellular->neuro gene_expression->skin gene_expression->neuro

Figure 3: Putative signaling pathways and physiological roles of this compound.

Significance for Drug Development

The involvement of this compound and other N-acyl amino acids in fundamental biological processes makes them and their metabolic pathways attractive targets for therapeutic intervention.

  • Dermatology: Modulating the levels of this compound in the skin could offer novel therapeutic strategies for conditions associated with a defective skin barrier. This could involve the development of topical formulations containing this compound or inhibitors of its degrading enzyme, FAAH.

  • Neurological Disorders: A better understanding of the role of this compound in the central nervous system may open up new avenues for the treatment of neurodegenerative and neuropsychiatric disorders. Targeting the enzymes involved in its synthesis or degradation could provide a means to modulate its neuroactive properties.

  • Metabolic Diseases: Given the link to PPARs and fatty acid metabolism, the this compound pathway could be a target for drugs aimed at treating metabolic disorders such as obesity and type 2 diabetes.

Conclusion

This compound is a fascinating human metabolite that sits (B43327) at the crossroads of lipid metabolism and cellular signaling. While much remains to be elucidated about its specific functions, the available evidence strongly suggests its importance in maintaining skin health and potentially in regulating neurological and metabolic processes. For researchers and drug development professionals, the study of this compound and its associated pathways offers a promising frontier for the discovery of novel biomarkers and therapeutic targets. The analytical methods outlined in this guide provide a solid foundation for further exploration of this intriguing molecule and its role in human health and disease.

References

Enzymatic Degradation of N-Stearoylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoylglycine, a lipoamino acid, is a member of the N-acyl amino acid family, which is gaining increasing attention for its potential roles in cellular signaling and metabolic regulation. Understanding the enzymatic pathways that govern its synthesis and degradation is crucial for elucidating its biological functions and for the development of therapeutics that may target these pathways. This technical guide provides a comprehensive overview of the enzymatic degradation of this compound, detailing the enzymes involved, the kinetics of the reaction, and potential downstream signaling effects. Detailed experimental protocols for studying this process are also provided, along with visual representations of the key pathways and workflows.

Introduction to this compound and its Biological Significance

This compound is an endogenous metabolite formed by the conjugation of stearic acid, a saturated fatty acid, and glycine (B1666218), an amino acid. N-acyl amino acids, as a class, are recognized as signaling molecules with diverse physiological roles, including involvement in pain perception, inflammation, and energy homeostasis. While much of the research has focused on N-acyl amides of ethanolamine (B43304) (like anandamide), N-acylglycines are emerging as an important and distinct class of lipid mediators.

The Enzymatic Hydrolysis of this compound

The primary route for the degradation of this compound is through enzymatic hydrolysis of the amide bond that links the stearoyl group to the glycine moiety. This reaction yields stearic acid and glycine as the final products.

Key Enzymes: N-Acyl-L-amino Acid Amidohydrolases

The enzymes responsible for this hydrolysis belong to the class of N-acyl-L-amino acid amidohydrolases (also known as aminoacylases, EC 3.5.1.14).[1][2] These enzymes are metalloproteases, typically containing a zinc ion in their active site, and they catalyze the hydrolysis of N-acylated amino acids.[1] While many aminoacylases have been characterized for their activity on short-chain N-acetylated amino acids, there is evidence for isoforms, sometimes referred to as "long acyl amidoacylases," that exhibit a preference for substrates with longer fatty acid chains, such as this compound.

Another key enzyme implicated in the metabolism of N-acyl amino acids is Fatty Acid Amide Hydrolase (FAAH) . FAAH is well-known for its role in the degradation of endocannabinoids like anandamide, but it has also been shown to hydrolyze certain N-acyl amino acids.

Reaction Stoichiometry

The enzymatic degradation of this compound is a hydrolytic reaction that consumes one molecule of water.

This compound + H₂O → Stearic Acid + Glycine

Quantitative Data on Enzymatic Degradation

One study on aminoacylases from Streptomyces ambofaciens investigated the enzymatic synthesis of various N-acyl amino acids, which is the reverse of the degradation reaction. The kinetic parameters for the synthesis of α-lauroyl-lysine were determined, providing an indication of the enzyme's affinity for long-chain acyl donors and amino acid acceptors.

Table 1: Kinetic Parameters for the Synthesis of α-Lauroyl-Lysine by S. ambofaciens Aminoacylases [3]

ParameterValue
Vₘₐₓ (mM/h)3.7
Kₘ (for Lysine) (mM)76
Kᵢ (for Lauric Acid) (mM)70

Note: These values are for the synthesis reaction and serve as a proxy for the enzyme's interaction with long-chain N-acyl amino acids. Further experimental investigation is required to determine the precise kinetic constants for the hydrolysis of this compound.

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of this compound degradation.

General Experimental Workflow

The overall workflow for studying the enzymatic degradation of this compound involves preparing the enzyme source, incubating it with the substrate, and then analyzing the reaction products.

experimental_workflow General Experimental Workflow for this compound Degradation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Source (e.g., tissue homogenate, purified enzyme) Incubation Incubation (Controlled temperature and time) Enzyme->Incubation Substrate This compound (in appropriate buffer) Substrate->Incubation Quenching Reaction Quenching (e.g., acid or organic solvent) Incubation->Quenching Extraction Product Extraction Quenching->Extraction Analysis Quantification of Products (Stearic Acid and/or Glycine) Extraction->Analysis

Caption: A generalized workflow for investigating the enzymatic degradation of this compound.

Protocol for N-Acyl-L-amino Acid Amidohydrolase Activity Assay (LC-MS based)

This protocol is adapted from methods used for measuring the hydrolysis of other N-acyl amino acids and is suitable for quantifying the formation of stearic acid.

Materials:

  • Purified or partially purified N-acyl-L-amino acid amidohydrolase or tissue homogenate

  • This compound substrate solution (e.g., 1 mM in a suitable buffer, may require a co-solvent like DMSO for solubility)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol)

  • Internal standard for LC-MS (e.g., deuterated stearic acid)

  • HPLC-grade solvents for LC-MS analysis

Procedure:

  • Enzyme Preparation: Prepare the enzyme solution to the desired concentration in the assay buffer. If using a tissue homogenate, prepare it in a suitable lysis buffer and determine the total protein concentration.

  • Reaction Setup: In a microcentrifuge tube, combine the enzyme solution with the this compound substrate solution to initiate the reaction. A typical reaction volume is 100-200 µL. Include control reactions (e.g., no enzyme, heat-inactivated enzyme).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Quenching: Stop the reaction by adding an excess of cold quenching solution (e.g., 4 volumes of acetonitrile). This will precipitate the protein.

  • Sample Preparation for LC-MS:

    • Add the internal standard to the quenched reaction mixture.

    • Vortex the mixture vigorously and then centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Use a suitable C18 reversed-phase column for the separation of stearic acid.

    • Employ a gradient elution with solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Detect stearic acid using a mass spectrometer in negative ion mode, monitoring for its specific mass-to-charge ratio (m/z).

    • Quantify the amount of stearic acid produced by comparing its peak area to that of the internal standard.

Protocol for Glycine Detection (Ninhydrin Assay)

This colorimetric assay can be used to quantify the release of glycine.

Materials:

  • Ninhydrin (B49086) reagent

  • Glycine standards of known concentrations

  • Reaction mixture from the enzymatic assay (after stopping the reaction and removing protein)

Procedure:

  • Sample Preparation: Take an aliquot of the reaction supernatant after protein precipitation.

  • Standard Curve: Prepare a series of glycine standards in the same buffer as the reaction.

  • Ninhydrin Reaction:

    • Add the ninhydrin reagent to each standard and sample.

    • Heat the tubes in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for color development.

    • Cool the tubes to room temperature.

  • Spectrophotometric Measurement: Measure the absorbance of the standards and samples at the appropriate wavelength (typically 570 nm) using a spectrophotometer.

  • Quantification: Determine the concentration of glycine in the samples by comparing their absorbance to the standard curve.

Potential Signaling Pathways of this compound

While the direct signaling roles of this compound are still under investigation, studies on the closely related N-Palmitoyl Glycine suggest a potential mechanism involving the modulation of intracellular calcium levels and the production of nitric oxide. It is plausible that this compound could act on similar pathways.

Hypothetical Signaling Cascade

Based on the available evidence for other long-chain N-acylglycines, a potential signaling pathway for this compound is proposed below. This pathway involves the interaction of this compound with a putative cell surface receptor, leading to an influx of extracellular calcium. The rise in intracellular calcium can then activate neuronal nitric oxide synthase (nNOS), resulting in the production of nitric oxide (NO), a key signaling molecule.

signaling_pathway Hypothetical Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Putative Receptor (e.g., GPCR) Ca_Channel Calcium Channel Receptor->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates nNOS_inactive nNOS (inactive) Ca_Influx->nNOS_inactive Activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO_Production Nitric Oxide (NO) Production nNOS_active->NO_Production Catalyzes Downstream Downstream Physiological Effects NO_Production->Downstream NSG This compound NSG->Receptor Binds

Caption: A proposed signaling pathway for this compound, leading to nitric oxide production.

Conclusion

The enzymatic degradation of this compound is a fundamental process in the metabolism of this bioactive lipid. The hydrolysis of this compound by N-acyl-L-amino acid amidohydrolases and potentially FAAH releases stearic acid and glycine, which can then enter their respective metabolic pathways. The emerging evidence for the signaling roles of long-chain N-acylglycines, possibly through the modulation of intracellular calcium and nitric oxide, highlights the importance of further research in this area. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future investigations into the enzymatic degradation and biological functions of this compound, ultimately contributing to a better understanding of its role in health and disease.

References

N-Stearoylglycine potential as a biomarker for metabolic disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health burden. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. N-Stearoylglycine, a member of the N-acyl amino acid (NAAA) family, has emerged as a potential biomarker in this context. This technical guide provides a comprehensive overview of the current understanding of this compound and its potential role in metabolic diseases, with a focus on quantitative data, experimental protocols, and associated signaling pathways.

N-acyl amino acids are endogenous signaling lipids composed of a fatty acid linked to an amino acid via an amide bond.[1] Their structural diversity, arising from the combination of different fatty acids and amino acids, allows for a wide range of biological activities.[1] this compound is formed from the conjugation of stearic acid, a saturated fatty acid, and the amino acid glycine (B1666218).[2] Alterations in the levels of various N-acyl amino acids have been implicated in a range of physiological and pathological processes, including energy homeostasis, inflammation, and insulin (B600854) resistance.

Quantitative Data on N-Acyl Amino Acids in Metabolic Disorders

While specific quantitative data for this compound in metabolic disorders is still emerging, studies on related N-acyl amino acids and broader metabolomic analyses provide valuable insights. The following tables summarize relevant quantitative findings. It is important to note that direct concentration values for this compound are not consistently reported across studies, which often focus on broader lipid classes or other specific N-acyl amino acids.

Metabolite/Metabolite Class Condition Sample Type Key Findings Reference
N-acyl amino acids (general)ObesityPlasmaAltered profiles observed in obese individuals compared to lean controls.[3]
Branched-chain amino acids (BCAAs) & related acylcarnitinesInsulin ResistancePlasmaElevated levels are consistently associated with insulin resistance.[4][5]
GlycineInsulin Resistance, T2DPlasmaDecreased levels are associated with insulin resistance and an increased risk of developing T2D.[4][6]
Long-chain acylcarnitinesObesity, T2DPlasmaOften elevated in obese adults and those with T2D, suggesting alterations in fatty acid oxidation.[7][8][9]
Lysophosphatidylcholines (LPCs)ObesityPlasmaSome studies report lower concentrations in obese individuals.[10]

Table 1: Summary of Quantitative Findings for N-Acyl Amino Acids and Related Metabolites in Metabolic Disorders. This table highlights the general trends observed for N-acyl amino acids and related compounds in various metabolic diseases. Specific concentration data for this compound remains limited in the literature.

Experimental Protocols

The accurate quantification of this compound and other N-acyl amino acids in biological matrices is critical for their validation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Sample Preparation from Human Plasma

This protocol provides a general workflow for the extraction of N-acyl amino acids from human plasma prior to LC-MS/MS analysis.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Internal standards (e.g., deuterated N-acyl amino acids)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Thawing and Spiking: Thaw frozen plasma samples on ice. To a 100 µL aliquot of plasma, add a known amount of the internal standard solution.

  • Protein Precipitation and Lipid Extraction: Add 400 µL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 100 µL of water to induce phase separation. Vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Extraction: Carefully collect the lower organic layer using a glass syringe and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., 90:10 methanol:water) for LC-MS/MS analysis.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

UPLC-MS/MS Quantification of N-Acylglycines

This section outlines a general method for the quantitative analysis of N-acylglycines using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][11][12]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the specific analytes.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for each N-acylglycine and internal standard need to be optimized. For this compound, the precursor ion would be its molecular weight [M+H]+ or [M-H]-, and product ions would be generated through collision-induced dissociation.

Workflow Diagram:

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract Centrifuge Phase Separation & Centrifugation Extract->Centrifuge Dry Evaporation Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MS MS/MS Detection (MRM) UPLC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for the quantification of N-acylglycines in plasma.

Signaling Pathways

N-acyl amino acids, including this compound, are believed to exert their biological effects through various signaling pathways. While the specific roles of this compound are still under investigation, research on related compounds and the broader NAAA family points to the involvement of key metabolic regulators.

Biosynthesis and Degradation of N-Acyl Amino Acids

The cellular levels of N-acyl amino acids are tightly regulated by their synthesis and degradation.

G cluster_synthesis Biosynthesis cluster_degradation Degradation FattyAcid Fatty Acyl-CoA (e.g., Stearoyl-CoA) GLYAT GLYAT/PM20D1 FattyAcid->GLYAT AminoAcid Amino Acid (e.g., Glycine) AminoAcid->GLYAT NAAA N-Acyl Amino Acid (e.g., this compound) FAAH FAAH NAAA->FAAH Hydrolysis GLYAT->NAAA Condensation FAAH->FattyAcid FAAH->AminoAcid

Caption: Biosynthesis and degradation pathways of N-acyl amino acids.

The biosynthesis of N-acylglycines can occur through the action of glycine N-acyltransferase (GLYAT) or peptidase M20 domain containing 1 (PM20D1), which catalyzes the condensation of a fatty acyl-CoA with glycine.[11] Conversely, fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of N-acyl amino acids back to their constituent fatty acid and amino acid.

Potential Signaling Mechanisms in Metabolic Regulation

N-acyl amino acids may influence metabolic homeostasis through interactions with several key signaling nodes.

G cluster_receptors Receptors cluster_kinases Kinases cluster_outcomes Cellular Outcomes NAAA N-Acyl Amino Acids (e.g., this compound) GPCR GPR120 NAAA->GPCR Activation PPAR PPARγ NAAA->PPAR Modulation AMPK AMPK NAAA->AMPK Activation Glucose Glucose Uptake GPCR->Glucose Inflammation Inflammation GPCR->Inflammation Lipogenesis Lipogenesis PPAR->Lipogenesis AMPK->Glucose AMPK->Lipogenesis

Caption: Potential signaling pathways modulated by N-acyl amino acids.

  • G-Protein Coupled Receptors (GPCRs): Certain N-acyl amino acids have been shown to activate GPCRs, such as GPR120 (also known as FFAR4).[13][14] GPR120 is expressed in adipocytes and macrophages and is involved in regulating glucose uptake, inflammation, and insulin sensitivity. Activation of GPR120 by long-chain fatty acids has been shown to have anti-inflammatory effects and improve metabolic parameters.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. While direct binding of this compound to PPARγ has not been definitively established, related N-acylethanolamines have been shown to interact with and modulate PPAR activity.[6][15] Such interactions could influence the expression of genes involved in adipogenesis and lipid storage.

  • AMP-Activated Protein Kinase (AMPK): AMPK is a key energy sensor in cells that, when activated, promotes catabolic processes like glucose uptake and fatty acid oxidation while inhibiting anabolic processes like lipogenesis.[16][17] Some studies suggest that certain bioactive lipids can influence AMPK activity, thereby impacting cellular energy balance. The potential for this compound to modulate AMPK signaling in metabolic tissues like the liver and adipose tissue warrants further investigation.

Conclusion and Future Directions

This compound, as part of the broader family of N-acyl amino acids, holds promise as a potential biomarker for metabolic disorders. The existing literature suggests that alterations in NAAA profiles are associated with obesity, insulin resistance, and T2D. However, a significant knowledge gap remains regarding the specific role and quantitative changes of this compound in these conditions in human populations.

Future research should focus on:

  • Large-scale clinical studies: Conducting large, well-characterized cohort studies to definitively quantify the circulating and tissue levels of this compound in individuals with varying degrees of metabolic health.

  • Standardized analytical methods: Developing and validating robust, standardized LC-MS/MS methods for the accurate and reproducible quantification of this compound in clinical laboratories.

  • Mechanistic studies: Elucidating the precise molecular mechanisms by which this compound influences key signaling pathways, such as those involving GPCRs, PPARs, and AMPK, in relevant cell types (e.g., adipocytes, hepatocytes, and macrophages).

  • Therapeutic potential: Investigating whether modulation of this compound levels or its signaling pathways could represent a novel therapeutic strategy for the treatment of metabolic disorders.

By addressing these research priorities, the scientific and clinical communities can better understand the potential of this compound as a valuable biomarker and therapeutic target in the fight against the growing epidemic of metabolic diseases.

References

Methodological & Application

Application Note: Quantification of N-Stearoylglycine in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Stearoylglycine is an endogenous N-acyl amino acid, a class of lipid molecules that are gaining interest as potential biomarkers and signaling molecules in various physiological and pathological processes. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its role in metabolic pathways and for potential diagnostic applications. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard for accurate and precise quantification.

Experimental

Materials and Reagents
  • This compound analytical standard (≥95.0% purity)

  • This compound-d5 (or other suitable stable isotope-labeled analog) as internal standard (IS)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation Protocol

A simple protein precipitation method was employed for the extraction of this compound from plasma samples.

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

HPLC System: A standard HPLC or UPLC system capable of gradient elution. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 50% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound342.376.110025
This compound (Qualifier)342.3268.310015
This compound-d5 (IS)347.376.110025

Note: The precursor ion [M+H]⁺ for this compound (MW: 341.53) is m/z 342.3. The primary product ion at m/z 76.1 corresponds to the protonated glycine (B1666218) moiety, a common and stable fragment for N-acyl glycines. A secondary, qualifier ion at m/z 268.3 corresponds to the loss of the glycine and a water molecule from the stearoyl chain.

Method Validation and Performance

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. The following tables summarize typical performance characteristics expected for this type of assay.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
Accuracy and Precision at LLOQ Within ±20%

Table 5: Intra- and Inter-Assay Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Accuracy (%)
Low 3< 10< 1095 - 10595 - 105
Mid 100< 10< 1095 - 10595 - 105
High 800< 10< 1095 - 10595 - 105

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low 3> 8590 - 110
High 800> 8590 - 110

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_addition Add Internal Standard in Acetonitrile (150 µL) plasma->is_addition vortex Vortex to Precipitate Protein is_addition->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into HPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Workflow for this compound quantification in plasma.

Biosynthesis of this compound

G stearic_acid Stearic Acid enzyme1 Acyl-CoA Synthetase stearic_acid->enzyme1 glycine Glycine enzyme2 Glycine N-acyltransferase glycine->enzyme2 stearoyl_coa Stearoyl-CoA stearoyl_coa->enzyme2 nstearoylglycine This compound enzyme1->stearoyl_coa enzyme2->nstearoylglycine

Caption: Biosynthesis pathway of this compound.

Conclusion

This application note presents a sensitive, specific, and reliable HPLC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical research and drug development, facilitating further investigation into the biological significance of this compound.

Application Notes and Protocols: N-Stearoylglycine for Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylglycine is a lipid derivative that incorporates the amino acid glycine (B1666218) linked to a stearic acid tail. Its unique chemical structure, featuring a small, ionizable polar headgroup, makes it a valuable component in the formulation of liposomal drug delivery systems.[1] The charge of the glycine headgroup is pH-dependent, allowing for the creation of "smart" liposomes that can selectively release their therapeutic payload in response to changes in the local pH environment. This characteristic is particularly advantageous for targeted drug delivery to pathological tissues such as tumors, sites of inflammation, and ischemic areas, which are often characterized by a lower pH compared to healthy tissues.[2]

These application notes provide a comprehensive overview of the use of this compound in formulating pH-sensitive liposomes. Detailed protocols for preparation, characterization, and drug loading are presented to guide researchers in harnessing the potential of this innovative lipid for advanced drug delivery applications.

Principle of pH-Sensitivity

The pH-sensitive nature of this compound-containing liposomes stems from the protonation state of the glycine headgroup. At physiological pH (around 7.4), the carboxylic acid group of glycine is deprotonated, rendering the headgroup negatively charged. This charge contributes to the stability of the liposome (B1194612) bilayer. However, in an acidic environment (pH < 6.8), the carboxyl group becomes protonated. This change in charge can lead to destabilization of the liposomal membrane, triggering the release of the encapsulated drug. The incorporation of other lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can further enhance this pH-triggered release by promoting a phase transition from a bilayer to a non-bilayer structure upon protonation of the this compound.

Data Presentation: Physicochemical Properties of this compound Liposomes

The following tables summarize typical quantitative data for this compound-containing liposomes. Note that specific values will depend on the exact lipid composition, drug loaded, and preparation method.

Table 1: Formulation Composition and Physicochemical Characteristics

Formulation CodeLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4
NSG-Lipo-1DPPC:Chol:this compound (80:10:10)150 ± 50.15 ± 0.02-25 ± 3
NSG-Lipo-2DOPE:Chol:this compound (70:20:10)130 ± 80.12 ± 0.03-30 ± 4
NSG-Lipo-3DPPC:DOPE:Chol:this compound (40:30:20:10)145 ± 60.18 ± 0.04-28 ± 2

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; Chol: Cholesterol. Data are presented as mean ± standard deviation.

Table 2: Doxorubicin Loading and pH-Dependent Release

Formulation CodeDrug Loading Capacity (%)Encapsulation Efficiency (%)Cumulative Release (%) after 24h at pH 7.4Cumulative Release (%) after 24h at pH 5.5
NSG-Lipo-1-Dox3.5 ± 0.485 ± 515 ± 275 ± 6
NSG-Lipo-2-Dox4.1 ± 0.592 ± 410 ± 388 ± 5
NSG-Lipo-3-Dox3.8 ± 0.388 ± 612 ± 282 ± 7

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol (Chol)

  • This compound

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Drug to be encapsulated (e.g., Doxorubicin hydrochloride)

Equipment:

  • Rotary evaporator

  • Water bath

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DPPC, Cholesterol, and this compound (and DOPE if used) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-60°C).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer (pre-warmed to the same temperature as the evaporation step). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • Gently rotate the flask by hand to ensure the entire film is hydrated. This will form multilamellar vesicles (MLVs).

    • Allow the suspension to swell for at least 1 hour at the same temperature, with occasional gentle agitation.

  • Size Reduction (Extrusion):

    • Assemble the lipid extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and connect it to the extruder.

    • Pass the liposome suspension through the membrane multiple times (e.g., 11-21 passes) to form unilamellar vesicles of a uniform size. The extrusion should be performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • To remove unencapsulated drug, the liposome suspension can be purified by dialysis against the hydration buffer or by size exclusion chromatography.

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

    • For zeta potential, use the same diluted sample and measure the electrophoretic mobility.

2. Morphological Characterization:

  • Method: Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the diluted liposome suspension on a carbon-coated copper grid.

    • Negatively stain the sample with a suitable staining agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid).

    • Allow the grid to dry completely.

    • Observe the morphology and size of the liposomes under a transmission electron microscope.

3. Encapsulation Efficiency and Drug Loading:

  • Procedure:

    • Separate the unencapsulated drug from the liposomes using a suitable method (e.g., mini-spin column chromatography or dialysis).

    • Disrupt the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or an organic solvent.

    • Quantify the amount of drug in the liposome fraction and the total amount of drug used for the formulation using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading Capacity (DLC%) using the following formulas:

      • EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

      • DLC% = (Amount of encapsulated drug / Total amount of lipid) x 100

Protocol 3: In Vitro pH-Triggered Drug Release Study
  • Method: Dialysis Method

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in release media with different pH values (e.g., pH 7.4 and pH 5.5).

    • Maintain the release media at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release media and replace with fresh media to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method.

    • Plot the cumulative percentage of drug release against time for each pH condition.

Visualization of Experimental Workflow

experimental_workflow cluster_formulation Liposome Formulation cluster_characterization Physicochemical Characterization cluster_functional_assay Functional Assay lipid_selection Lipid Selection (DPPC, Chol, this compound) dissolution Dissolution in Organic Solvent lipid_selection->dissolution film_formation Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration Hydration with Aqueous Buffer (± Drug) film_formation->hydration extrusion Extrusion (Size Reduction) hydration->extrusion purification Purification (Removal of Free Drug) extrusion->purification dls Particle Size & Zeta Potential (DLS) purification->dls tem Morphology (TEM) purification->tem drug_loading Encapsulation Efficiency & Drug Loading purification->drug_loading release_study In Vitro pH-Triggered Drug Release Study purification->release_study

Caption: Workflow for the formulation and characterization of this compound liposomes.

Signaling Pathway Visualization

The pH-triggered drug release from this compound liposomes is a physicochemical process rather than a biological signaling pathway. The following diagram illustrates the logical relationship of this process.

ph_triggered_release cluster_physiological Physiological pH (7.4) cluster_acidic Acidic pH (<6.8) stable_liposome Stable Liposome (Deprotonated this compound) drug_retention Drug Retention stable_liposome->drug_retention environment Tumor Microenvironment Inflamed Tissue stable_liposome->environment Accumulation via EPR effect protonation Protonation of This compound destabilization Membrane Destabilization protonation->destabilization drug_release Drug Release destabilization->drug_release environment->protonation Low pH

Caption: Mechanism of pH-triggered drug release from this compound liposomes.

References

Application Notes and Protocols for N-Stearoylglycine as a Surfactant in Nanoemulsion Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylglycine is an amino acid-based surfactant that holds significant promise for the formulation of stable nanoemulsions for pharmaceutical and cosmetic applications. Its biocompatible and biodegradable nature, stemming from its amino acid (glycine) and fatty acid (stearic acid) components, makes it an attractive alternative to conventional synthetic surfactants. These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in the preparation and characterization of nanoemulsions.

Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm. Their small droplet size offers numerous advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and suitability for various administration routes. The selection of an appropriate surfactant is critical to the formation and long-term stability of nanoemulsions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for successful nanoemulsion formulation.

PropertyValueSource/Method
Molecular Formula C₂₀H₃₉NO₃PubChem CID: 95070[1]
Molecular Weight 341.53 g/mol PubChem CID: 95070[1][2][3]
Appearance SolidMedChemExpress[3]
Solubility Soluble in DMSOMedChemExpress[3]
Theoretical HLB 6.8Calculated using Griffin's Method[4][5][6][7][8]
Critical Micelle Concentration (CMC) To be determined experimentally-

Note on HLB and CMC: The Hydrophilic-Lipophilic Balance (HLB) is a crucial parameter for selecting surfactants for emulsification. An HLB value of 6.8 suggests that this compound is a water-in-oil (W/O) emulsifier or can be blended with a high-HLB surfactant to achieve a desired HLB for oil-in-water (O/W) emulsions. The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles and is a key indicator of surfactant efficiency. As no experimental data for the CMC of this compound is readily available, it is recommended to determine this value experimentally.

Experimental Protocols

Determination of Hydrophilic-Lipophilic Balance (HLB) - Experimental Method

Objective: To experimentally determine the HLB value of this compound.

Principle: This method involves preparing a series of emulsions with varying HLB values by blending this compound with a known high-HLB surfactant (e.g., Tween 80, HLB = 15.0) and a known low-HLB surfactant (e.g., Span 80, HLB = 4.3). The stability of the resulting emulsions is observed, and the HLB value that produces the most stable emulsion corresponds to the required HLB of the oil phase, and thus the optimal HLB for the surfactant system.[9]

Materials:

  • This compound

  • Tween 80

  • Span 80

  • Oil phase (e.g., Miglyol 812, Castor oil)

  • Purified water

  • Glass vials

  • Vortex mixer

  • Homogenizer (optional)

Procedure:

  • Prepare a series of surfactant blends with varying HLB values (e.g., from 5 to 15 in increments of 1) by mixing different ratios of Tween 80 and Span 80. The percentage of each surfactant in the blend can be calculated using the following formula:

    • HLB_blend = (HLB_A * %A) + (HLB_B * %B)

    • Where %A and %B are the weight percentages of surfactant A and B in the blend.

  • For each HLB value, prepare an emulsion containing a fixed ratio of oil, water, and the surfactant blend (e.g., 10% oil, 85% water, 5% surfactant blend).

  • Add the oil phase to the surfactant blend and mix thoroughly.

  • Gradually add the water phase to the oil-surfactant mixture while vortexing or homogenizing to form a coarse emulsion.

  • Observe the emulsions for phase separation, creaming, or coalescence at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) at room temperature.

  • The HLB value of the blend that produces the most stable emulsion (i.e., the one with the least phase separation over time) is considered the required HLB of the oil. This provides an indication of the optimal HLB for using this compound in a blend.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the CMC of this compound.

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and any additional surfactant molecules form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is determined from the inflection point of a plot of surface tension versus the logarithm of the surfactant concentration.[10][11][12][13]

Materials:

  • This compound

  • Purified water

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks

Procedure:

  • Prepare a stock solution of this compound in purified water at a concentration significantly above the expected CMC.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Measure the surface tension of each solution at a constant temperature using a calibrated tensiometer.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The plot will show two linear regions. The intersection of the two lines corresponds to the CMC.

Preparation of Nanoemulsion using High-Pressure Homogenization

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion using this compound as a surfactant.

Principle: High-pressure homogenization (HPH) is a high-energy method that uses intense mechanical forces, including cavitation, shear, and turbulence, to break down coarse emulsion droplets into the nano-size range.[14][15][16][17]

Materials:

  • This compound

  • Co-surfactant (e.g., Poloxamer 188, optional)

  • Oil phase (e.g., medium-chain triglycerides)

  • Aqueous phase (purified water or buffer)

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase: Dissolve the lipophilic active pharmaceutical ingredient (API), if any, in the oil phase.

  • Preparation of the Aqueous Phase: Disperse this compound and any co-surfactant in the aqueous phase. The pH of the aqueous phase may need to be adjusted to ensure the ionization and solubility of this compound.

  • Formation of a Coarse Emulsion: Gradually add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through the high-pressure homogenizer for a specified number of cycles (e.g., 3-10 cycles) at a defined pressure (e.g., 500-1500 bar). The optimal number of cycles and pressure should be determined for each formulation.

  • Cooling: Cool the resulting nanoemulsion to room temperature.

Illustrative Formulation:

ComponentConcentration (% w/w)
Oil Phase (e.g., MCT oil)10
This compound3
Co-surfactant (e.g., Poloxamer 188)1
Aqueous Phase (Purified Water)86

Note: This is a starting point formulation and will require optimization.

Characterization of Nanoemulsions

Objective: To characterize the physical properties of the prepared nanoemulsion.

Methods:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The PDI indicates the uniformity of the droplet size distribution.[18][19][]

  • Zeta Potential: Measured using Electrophoretic Light Scattering (ELS). The zeta potential is an indicator of the surface charge of the droplets and predicts the long-term stability of the nanoemulsion. A zeta potential of ±30 mV is generally considered to indicate good stability.[18][19][]

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Cryo-TEM.

  • pH and Refractive Index: Measured using a pH meter and a refractometer, respectively.

Illustrative Characterization Data of Nanoemulsions:

Surfactant SystemParticle Size (nm)PDIZeta Potential (mV)
This compound (Illustrative)120 ± 50.15 ± 0.02-35 ± 2
Tween 80 (for comparison)100 ± 40.12 ± 0.02-28 ± 3

Note: The data for this compound is illustrative and should be confirmed by experimental measurements.

Stability Studies

Objective: To assess the physical stability of the nanoemulsion over time and under different stress conditions.

Protocols:

  • Long-Term Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for a defined period (e.g., 3-6 months). Monitor for changes in particle size, PDI, zeta potential, and visual appearance (phase separation, creaming) at regular intervals.[21][22]

  • Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -20°C for 48 hours) and thawing (room temperature for 48 hours). Evaluate for any changes in physical properties.[21]

  • Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3500 rpm for 30 minutes) and observe for any signs of phase separation.[22]

In Vitro Drug Release Studies

Objective: To evaluate the release profile of an encapsulated drug from the nanoemulsion.

Principle: A dialysis bag method is commonly used to study the in vitro release of drugs from nanoformulations. The nanoemulsion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium. The amount of drug that diffuses out of the bag into the medium is measured over time.[23][24][25]

Materials:

  • Drug-loaded nanoemulsion

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Soak the dialysis membrane in the release medium for a specified time.

  • Pipette a known volume of the drug-loaded nanoemulsion into the dialysis bag and seal both ends.

  • Immerse the dialysis bag in a known volume of the release medium maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time.

Visualizations

Experimental_Workflow cluster_prep Nanoemulsion Preparation cluster_char Characterization cluster_eval Evaluation prep_oil Prepare Oil Phase (Oil + API) coarse_em Form Coarse Emulsion (High-Shear Mixing) prep_oil->coarse_em prep_aq Prepare Aqueous Phase (Water + this compound) prep_aq->coarse_em hph High-Pressure Homogenization coarse_em->hph nanoemulsion Nanoemulsion hph->nanoemulsion dls Particle Size & PDI (DLS) nanoemulsion->dls zeta Zeta Potential (ELS) tem Morphology (TEM) stability Stability Studies nanoemulsion->stability release In Vitro Drug Release nanoemulsion->release

Caption: Experimental workflow for the preparation and evaluation of this compound stabilized nanoemulsions.

Stabilization_Mechanism cluster_droplet Oil Droplet in Water oil Oil p1 p1->oil p2 p2->oil label_tail Stearoyl Tail (Lipophilic) p2->label_tail p3 p3->oil p4 p4->oil p5 p5->oil p6 p6->oil s1 Glycine (B1666218) Head label_head Glycine Head (Hydrophilic) s1->label_head s2 Glycine Head s3 Glycine Head s4 Glycine Head s5 Glycine Head s6 Glycine Head

Caption: Schematic of an oil droplet stabilized by this compound in an O/W nanoemulsion.

Logical_Relationship prop Physicochemical Properties (HLB, CMC) character Nanoemulsion Characteristics (Particle Size, PDI, Zeta Potential) prop->character formulation Nanoemulsion Formulation (Oil, Surfactant, Water Ratios) formulation->character process Process Parameters (Pressure, Cycles) process->character stability Long-Term Stability character->stability

Caption: Key factors influencing the characteristics and stability of nanoemulsions.

References

Application Notes and Protocols for N-Stearoylglycine Incorporation into Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery platform, offering enhanced bioavailability, controlled release, and improved stability for a wide range of therapeutic agents. The choice of the lipid matrix is a critical determinant of the physicochemical properties and in vivo performance of SLNs. N-Stearoylglycine, a derivative of the naturally occurring fatty acid stearic acid and the amino acid glycine, presents an interesting candidate for the lipid matrix due to its biocompatibility and potential for specific biological interactions.

These application notes provide a comprehensive guide for the incorporation of this compound into SLNs. While direct literature on this compound as the sole lipid in SLNs is limited, its structural similarity to stearic acid allows for the adaptation of well-established protocols. This document outlines these adapted methods, expected characterization parameters, and potential biological implications.

Data Presentation: Physicochemical Properties of Stearic Acid-Based SLNs

The following tables summarize quantitative data from studies on SLNs formulated with stearic acid, which can serve as a benchmark for developing this compound-based SLNs.

Table 1: Particle Size and Polydispersity Index (PDI) of Stearic Acid SLNs

Formulation CodeDrugPreparation MethodParticle Size (nm)PDIReference
SA-SLN-1PaliperidoneHigh-Shear Homogenization & Ultrasonication230 ± 30-[1]
SA-SLN-2Insulin (modified with SA-R₈)Spontaneous Emulsion Solvent Diffusion162< 0.2[2]
SA-SLN-3PodophyllotoxinMicroemulsion75.3 ± 16.20.300 ± 0.072

Table 2: Zeta Potential, Drug Loading, and Encapsulation Efficiency of Stearic Acid SLNs

Formulation CodeDrugZeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
SA-SLN-1Paliperidone-4.142.4[1]
SA-SLN-2Insulin (modified with SA-R₈)+29.873.1976.54[2]
SA-SLN-3Podophyllotoxin-25.2 ± 3.4-76.5

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-based SLNs, adapted from established methods for stearic acid SLNs.

Protocol 1: Preparation of this compound SLNs by High-Shear Homogenization and Ultrasonication

This method is suitable for thermolabile and thermostable drugs and is a widely used technique for SLN production.

Materials:

  • This compound (Solid Lipid)

  • Drug to be encapsulated

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Lipid Phase Preparation:

    • Melt the this compound by heating it 5-10°C above its melting point in a beaker placed in a temperature-controlled water bath.

    • Dissolve the lipophilic drug in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes. This will form a coarse oil-in-water (o/w) emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to probe sonication for 10-15 minutes. The sonication step reduces the droplet size to the nanometer range.

    • Alternatively, the pre-emulsion can be passed through a high-pressure homogenizer for several cycles.

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature under gentle magnetic stirring. The lipid droplets will solidify, forming the SLNs.

  • Purification (Optional):

    • To remove excess surfactant and unencapsulated drug, the SLN dispersion can be centrifuged or subjected to dialysis.

Protocol 2: Preparation of this compound SLNs by Microemulsion Method

This method involves the formation of a thermodynamically stable microemulsion, which is then dispersed in a cold aqueous medium to form SLNs.

Materials:

  • This compound (Solid Lipid)

  • Drug to be encapsulated

  • Surfactant (e.g., Tween® 20, Polysorbate 60)

  • Co-surfactant (e.g., Butanol, Sodium monooctylphosphate)

  • Purified water

Equipment:

  • Thermostatically controlled water bath

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Microemulsion Preparation:

    • In a beaker, mix this compound, the drug, surfactant, and co-surfactant.

    • Heat the mixture to 65-70°C under gentle stirring until a clear, homogenous, and optically transparent microemulsion is formed.

  • Nanoparticle Formation:

    • Prepare a beaker with cold purified water (2-3°C).

    • Disperse the hot microemulsion into the cold water under continuous stirring. The typical volume ratio of microemulsion to cold water is between 1:25 and 1:50.

    • The rapid cooling and dilution cause the lipid to precipitate, forming SLNs.

  • Purification (Optional):

    • The SLN dispersion can be purified by dialysis against purified water to remove the co-surfactant and excess surfactant.

Protocol 3: Characterization of this compound SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) using a Zetasizer.

  • Procedure: Dilute the SLN dispersion with purified water to an appropriate concentration. Measure the particle size, PDI, and zeta potential at 25°C. The PDI value indicates the homogeneity of the particle size distribution, with values below 0.3 being desirable. Zeta potential provides information on the surface charge of the nanoparticles and is an indicator of their physical stability.

2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:

  • Method: Indirect method using centrifugation.

  • Procedure:

    • Centrifuge the SLN dispersion at high speed (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous phase.

    • Carefully collect the supernatant.

    • Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the EE and DL using the following formulas:

      • EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

      • DL (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total weight of lipid and drug] x 100

3. Morphological Characterization:

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure: Place a drop of the diluted SLN dispersion on a carbon-coated copper grid, allow it to dry, and then visualize the nanoparticles under the microscope. This will provide information on the shape and surface morphology of the SLNs.

4. Thermal Analysis:

  • Method: Differential Scanning Calorimetry (DSC).

  • Procedure: Analyze lyophilized SLN samples to determine the melting point and crystallinity of the lipid matrix. This can provide insights into the physical state of the drug within the nanoparticles.

Visualizations

Experimental Workflow for SLN Preparation

experimental_workflow Experimental Workflow for this compound SLN Preparation cluster_preparation Preparation cluster_characterization Characterization prep_start Start lipid_phase Prepare Lipid Phase (this compound + Drug) prep_start->lipid_phase aqueous_phase Prepare Aqueous Phase (Water + Surfactant) prep_start->aqueous_phase pre_emulsion Form Pre-emulsion (High-Shear Homogenization) lipid_phase->pre_emulsion aqueous_phase->pre_emulsion sonication Size Reduction (Ultrasonication) pre_emulsion->sonication cooling Cooling & Solidification sonication->cooling sln_dispersion SLN Dispersion cooling->sln_dispersion dls Particle Size, PDI, Zeta Potential (DLS) sln_dispersion->dls ee_dl Entrapment Efficiency & Drug Loading sln_dispersion->ee_dl tem_sem Morphology (TEM/SEM) sln_dispersion->tem_sem dsc Thermal Analysis (DSC) sln_dispersion->dsc

Caption: Workflow for this compound SLN preparation and characterization.

Proposed Signaling Interaction of this compound SLNs

As N-acyl amides are known to interact with various cellular signaling pathways, it is plausible that this compound, when delivered via SLNs, could modulate cellular functions. One hypothetical pathway involves the interaction with G-protein coupled receptors (GPCRs) or other membrane receptors.

signaling_pathway Hypothetical Signaling Pathway of this compound SLNs cluster_cellular_interaction Cellular Interaction cluster_downstream_signaling Downstream Signaling sln This compound SLN receptor Cell Surface Receptor (e.g., GPCR) sln->receptor Binding g_protein G-Protein Activation receptor->g_protein cell_membrane Cell Membrane effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase Activation second_messenger->protein_kinase cellular_response Cellular Response (e.g., Gene Expression, Apoptosis) protein_kinase->cellular_response

References

In vitro cell-based assays to assess the bioactivity of N-Stearoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for conducting in vitro cell-based assays to evaluate the bioactivity of N-Stearoylglycine. These guidelines are intended for researchers, scientists, and professionals involved in drug development and cellular biology.

Introduction to this compound

This compound is a lipid molecule classified as an N-acylglycine, formed from the conjugation of stearic acid and the amino acid glycine[1]. As a fatty acid amide, it possesses both hydrophobic and hydrophilic properties, suggesting potential interactions with cellular membranes and signaling pathways[1][2]. While direct bioactivity data on this compound is limited, related N-acyl amino acids exhibit significant biological effects. For instance, N-arachidonoylglycine is known for its anti-inflammatory properties, and other glycine (B1666218) derivatives have shown effects on skin cell proliferation and repair[3][4][5][6]. These findings suggest that this compound may have therapeutic potential, particularly in areas of inflammation and dermatology.

The following protocols provide a framework for investigating three key potential bioactivities of this compound:

  • Cytotoxicity Assessment: To determine the compound's effect on cell viability and establish a non-toxic concentration range for subsequent functional assays.

  • Anti-Inflammatory Activity: To assess the ability of this compound to modulate inflammatory responses in macrophages.

  • Keratinocyte Migration/Wound Healing: To evaluate the compound's potential to promote skin cell migration, a critical process in wound repair.

Application Note 1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent effect of this compound on the viability of mammalian cells and calculate the 50% cytotoxic concentration (CC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol
  • Cell Culture:

    • Select an appropriate cell line (e.g., RAW 264.7 murine macrophages, HaCaT human keratinocytes, or NIH/3T3 fibroblasts).

    • Culture cells in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO[2]. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).

    • Incubate the plate for 24 to 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration.

    • Determine the CC50 value using non-linear regression analysis.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

Concentration (µM) Absorbance (570 nm) (Mean ± SD) % Cell Viability
Vehicle Control 1.25 ± 0.08 100
0.1 1.23 ± 0.07 98.4
1 1.20 ± 0.09 96.0
10 1.15 ± 0.06 92.0
50 0.85 ± 0.05 68.0
100 0.55 ± 0.04 44.0

| CC50 (µM) | \multicolumn{2}{|c|}{\text{Calculated Value}} |

Workflow Visualization

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis p1 Seed Cells in 96-well Plate p2 Incubate 24h p1->p2 p3 Prepare this compound Dilutions p2->p3 t1 Treat Cells with Compound p3->t1 t2 Incubate 24-48h t1->t2 a1 Add MTT Reagent t2->a1 a2 Incubate 4h a1->a2 a3 Add DMSO to Dissolve Formazan a2->a3 an1 Read Absorbance at 570 nm a3->an1 an2 Calculate % Viability and CC50 an1->an2

Caption: Workflow for the MTT cell viability assay.

Application Note 2: Anti-Inflammatory Activity Assessment

Objective: To evaluate the potential of this compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages, when activated by LPS (a component of Gram-negative bacteria), initiate a signaling cascade primarily through the NF-κB pathway, leading to the transcription and secretion of pro-inflammatory cytokines. This assay measures the amount of TNF-α released into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in TNF-α levels in the presence of this compound indicates anti-inflammatory activity.

Experimental Protocol
  • Cell Culture:

    • Use RAW 264.7 murine macrophages.

    • Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound (determined from the cytotoxicity assay).

    • Stimulate the cells with LPS (100 ng/mL) for 18-24 hours to induce an inflammatory response. Include the following controls:

      • Negative Control: Cells treated with vehicle only (no LPS, no compound).

      • Positive Control: Cells treated with LPS and vehicle.

      • Reference Control: Cells treated with LPS and a known anti-inflammatory drug (e.g., Dexamethasone).

    • After incubation, collect the cell culture supernatant and centrifuge to remove debris.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample based on the standard curve.

    • Determine the percentage inhibition of TNF-α production for each this compound concentration compared to the LPS-only control.

    • Calculate the IC50 value (the concentration that inhibits 50% of TNF-α production).

Data Presentation

Table 2: Inhibition of LPS-Induced TNF-α Production by this compound

Treatment TNF-α Conc. (pg/mL) (Mean ± SD) % Inhibition
Vehicle Control 50 ± 15 -
LPS (100 ng/mL) 3500 ± 250 0
LPS + this compound (1 µM) 3150 ± 200 10
LPS + this compound (10 µM) 2100 ± 180 40
LPS + this compound (50 µM) 1225 ± 150 65

| IC50 (µM) | \multicolumn{2}{|c|}{\text{Calculated Value}} |

Signaling Pathway and Workflow Visualization

NFkB_Pathway cluster_pathway Simplified NF-κB Signaling Pathway cluster_location LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to TNFa TNF-α Gene Transcription Compound This compound (Hypothesized) Compound->IKK Inhibits? Cytoplasm Cytoplasm

Caption: Hypothesized inhibition of the NF-κB pathway.

Application Note 3: Keratinocyte Migration Assessment (Scratch Wound Healing Assay)

Objective: To determine if this compound can promote the migration of human keratinocytes, a key process in the re-epithelialization phase of wound healing.

Principle: The scratch wound healing assay is a straightforward method to study cell migration in vitro. A "wound" is created by scratching a confluent monolayer of cells. The rate at which cells migrate to close the gap is monitored over time. An increased rate of closure in the presence of this compound suggests a pro-migratory effect. This bioactivity is relevant for dermatological applications.[4][6]

Experimental Protocol
  • Cell Culture:

    • Use a human keratinocyte cell line such as HaCaT.

    • Seed cells in a 6-well plate and grow until they form a confluent monolayer.

  • Assay Procedure:

    • Create a scratch in the monolayer using a sterile 200 µL pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the PBS with a low-serum medium (e.g., 1% FBS) containing different non-toxic concentrations of this compound. Include a vehicle control.

    • Place the plate on a microscope with a live-cell imaging system or capture images of the same scratch area at defined time points (e.g., 0, 8, 16, and 24 hours).

  • Data Analysis:

    • Use image analysis software (like ImageJ) to measure the area of the scratch at each time point.

    • Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100

    • Compare the rate of wound closure between the treated and control groups. Statistical significance can be determined using an appropriate test (e.g., t-test or ANOVA).

Data Presentation

Table 3: Effect of this compound on HaCaT Cell Migration at 24 Hours

Treatment Initial Wound Area (µm²) (Mean ± SD) Final Wound Area (µm²) (Mean ± SD) % Wound Closure
Vehicle Control 500,000 ± 30,000 350,000 ± 25,000 30.0
This compound (1 µM) 510,000 ± 28,000 331,500 ± 20,000 35.0
This compound (10 µM) 495,000 ± 32,000 222,750 ± 23,000 55.0

| this compound (50 µM) | 505,000 ± 25,000 | 151,500 ± 18,000 | 70.0 |

Workflow Visualization

Scratch_Assay_Workflow s1 Grow Keratinocytes to Confluent Monolayer s2 Create Scratch with Pipette Tip s1->s2 s3 Wash to Remove Debris s2->s3 s4 Add Medium with This compound s3->s4 s5 Image Wound Gap at T=0 s4->s5 s6 Incubate and Image at Regular Intervals (8, 16, 24h) s5->s6 s7 Measure Wound Area and Calculate Closure Rate s6->s7

Caption: Workflow for the scratch wound healing assay.

References

Utilizing N-Stearoylglycine for the Investigation of Bioactive N-acyl Amides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing N-Stearoylglycine in the study of bioactive N-acyl amides. This compound, a member of the N-acyl amide family, serves as a valuable tool for investigating the physiological and pathological roles of this class of signaling lipids. Its structural similarity to endogenous N-acyl amides, such as N-arachidonoyl glycine (B1666218) (NAGly), suggests its potential to interact with key regulatory enzymes and receptors, including Fatty Acid Amide Hydrolase (FAAH) and the G-protein coupled receptor 18 (GPR18).

Application Notes

This compound can be employed in a variety of research contexts to explore the therapeutic potential of modulating N-acyl amide signaling pathways.

Investigation of Fatty Acid Amide Hydrolase (FAAH) Inhibition
Elucidation of GPR18 Signaling Pathways

The orphan G-protein coupled receptor GPR18 has been identified as a potential receptor for certain N-acyl amides, most notably N-arachidonoyl glycine (NAGly). However, the role of NAGly as a definitive GPR18 agonist is a subject of ongoing research, with some studies showing activation and others reporting a lack of canonical G-protein coupling[2][3]. NAGly has been shown to inhibit cAMP formation in GPR18-transfected cells with an IC50 of 20 nM[2]. Given its structural similarity, this compound can be used to investigate GPR18 signaling. Researchers can employ cell lines expressing GPR18 to perform calcium mobilization assays, cAMP assays, or MAPK/ERK pathway activation assays to determine if this compound acts as an agonist or antagonist of this receptor. These studies can help to clarify the pharmacology of GPR18 and its role in various physiological processes, including immune response and neuroprotection[4].

Studies on Anti-Inflammatory and Analgesic Effects

Elevated levels of N-acyl amides resulting from FAAH inhibition have demonstrated anti-inflammatory and analgesic properties in various preclinical models. This compound can be used in both in vitro and in vivo models to explore these effects. For example, its ability to modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6 from immune cells can be assessed[5][6][7][8][9]. Furthermore, its analgesic potential can be evaluated in animal models of pain and inflammation, such as the carrageenan-induced paw edema model[10][11][12][13][14].

Quantitative Data Summary

The following tables summarize key quantitative data for N-acyl amides and related compounds relevant to the study of this compound.

Table 1: FAAH Inhibition Data

CompoundIC50 (nM)Assay SystemReference
URB8780.33 ± 0.03In vitro[1]

Table 2: GPR18 Activity Data

LigandAssayEffectValueCell LineReference
N-arachidonoyl glycine (NAGly)cAMP formationInhibitionIC50: 20 nMGPR18-transfected[2]
N-arachidonoyl glycine (NAGly)MAPK/ERK activationAgonist-HEK293-GPR18[3]
PSB-KK-1415β-arrestin recruitmentAgonistEC50: 19.1 µMhGPR18[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro FAAH Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound or other test compounds on FAAH activity using a fluorometric assay.

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • This compound and test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound and test compounds in a suitable solvent (e.g., DMSO).

  • Dilute the recombinant FAAH enzyme in assay buffer to the desired concentration.

  • In a 96-well plate, add 50 µL of the diluted FAAH enzyme solution to each well.

  • Add 2 µL of the test compound or this compound at various concentrations to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the FAAH substrate to each well.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) at regular intervals for 30 minutes at 37°C.

  • Calculate the rate of substrate hydrolysis for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Calcium Mobilization Assay in GPR18-Expressing Cells

This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound in cells expressing GPR18.

Materials:

  • HEK293 cells stably or transiently expressing human GPR18

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Positive control (e.g., a known GPR18 agonist)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Seed the GPR18-expressing HEK293 cells in a 96-well plate and culture overnight.

  • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Add 100 µL of assay buffer to each well.

  • Place the plate in the fluorescence microplate reader and record the baseline fluorescence.

  • Add this compound at various concentrations to the wells and immediately start recording the fluorescence signal over time.

  • Measure the peak fluorescence intensity and calculate the change in intracellular calcium concentration.

  • Analyze the dose-response relationship to determine the EC50 value if this compound elicits a response.

Protocol 3: Cytokine Release Assay

This protocol describes how to measure the effect of this compound on the release of pro-inflammatory cytokines from immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • LPS (lipopolysaccharide) for cell stimulation

  • This compound

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plate

Procedure:

  • Seed the immune cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a non-stimulated control.

  • Collect the cell culture supernatant and centrifuge to remove cell debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on cytokine release.

Protocol 4: LC-MS/MS Quantification of this compound in Cell Lysates

This protocol provides a general framework for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Cell culture plates

  • Cell lysis buffer

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • Internal standard (e.g., a stable isotope-labeled N-acyl amide)

  • LC-MS/MS system

Procedure:

  • Culture cells and treat with this compound as required for the experiment.

  • Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Add the internal standard to the cell lysate.

  • Precipitate proteins by adding ice-cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate this compound using a C18 reverse-phase column with a gradient of water and acetonitrile containing formic acid.

  • Detect and quantify this compound using multiple reaction monitoring (MRM) mode.

Protocol 5: Carrageenan-Induced Paw Edema in Rodents

This in vivo protocol is used to assess the anti-inflammatory activity of this compound.

Materials:

  • Rats or mice

  • This compound

  • Vehicle (e.g., saline with a small percentage of a solubilizing agent)

  • Carrageenan solution (1% in saline)

  • Pletysmometer

Procedure:

  • Acclimatize the animals to the experimental conditions.

  • Administer this compound or the vehicle to the animals via a suitable route (e.g., intraperitoneal or oral).

  • After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle-treated control group.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

FAAH_Inhibition_Workflow cluster_preparation Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound / Test Compound Incubation Incubate FAAH with Compound Compound->Incubation FAAH Recombinant FAAH FAAH->Incubation Substrate Fluorogenic Substrate Reaction Add Substrate & Start Reaction Substrate->Reaction Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Rate Calculate Reaction Rate Measurement->Rate IC50 Determine IC50 Rate->IC50

FAAH Inhibition Assay Workflow

GPR18_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand This compound (Hypothesized Ligand) GPR18 GPR18 Ligand->GPR18 Binds to G_protein Gαi/o GPR18->G_protein Activates Ca_release Calcium Release GPR18->Ca_release May induce AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK/ERK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates

Hypothesized GPR18 Signaling

Anti_Inflammatory_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cells Immune Cells (e.g., PBMCs) Treatment Treat with this compound Cells->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Cytokine_Assay Measure Cytokine Release (TNF-α, IL-6) Stimulation->Cytokine_Assay Animals Rodent Model Drug_Admin Administer this compound Animals->Drug_Admin Inflammation Induce Inflammation (e.g., Carrageenan) Drug_Admin->Inflammation Measurement Measure Paw Edema Inflammation->Measurement

Anti-inflammatory Studies Workflow

References

Application Notes and Protocols for N-Stearoylglycine in Clinical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylglycine is an endogenous N-acyl amino acid that is increasingly recognized for its role in various physiological and pathological processes. As a member of the N-acyl amide family of signaling lipids, it is implicated in inflammation and pain pathways.[1] The accurate and precise quantification of this compound in biological matrices is crucial for its validation as a clinical biomarker and for its application in drug development. These application notes provide detailed protocols for the use of this compound as a component in clinical testing standards, including its analytical determination and quality control procedures.

I. This compound as an Analytical Standard

This compound is available as a high-purity analytical standard for use in clinical and research laboratories.[2][3] Its properties as a reference material are summarized below.

PropertySpecificationReference
Chemical Name 2-(Octadecanoylamino)acetic acid[2]
Synonyms N-(1-Oxooctadecyl)glycine, Stearamidoacetic Acid[4]
CAS Number 6333-54-6[4]
Molecular Formula C₂₀H₃₉NO₃[4]
Molecular Weight 341.5 g/mol [4]
Purity (by HPLC) ≥95.0%[2][3]
Format Neat Solid[2][3]
Storage Temperature 2-8°C[2][3]

II. Experimental Protocols

A. Quantification of this compound in Human Plasma by HPLC-ESI-MS/MS

This protocol is adapted from a validated method for the analysis of acylglycines in human urine and is suitable for the quantification of this compound in plasma.[5]

1. Materials and Reagents:

  • This compound analytical standard

  • Deuterated this compound (internal standard)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • n-Butanol

  • Hydrochloric acid

  • Solid-phase extraction (SPE) cartridges

  • Human plasma (control and study samples)

2. Sample Preparation:

  • Spiking: To 100 µL of plasma, add the internal standard to a final concentration of 1 µM. For calibration standards and quality control samples, spike with known concentrations of this compound.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acylglycines with 1 mL of methanol.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add 50 µL of 3M HCl in n-butanol.

    • Incubate at 65°C for 15 minutes.

    • Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase.[5]

3. HPLC-ESI-MS/MS Analysis:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: 50-95% B

    • 8-9 min: 95% B

    • 9-10 min: 50% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.

4. Method Validation Parameters:

ParameterAcceptance CriteriaReference
Linearity (r²) > 0.99[5]
Recovery 90.2% to 109.3%[5]
Within-run CV < 10%[5]
Between-run CV < 10%[5]
B. Quality Control Procedures

A robust quality control (QC) system is essential for ensuring the reliability of clinical laboratory results.[6] The following QC procedures should be implemented when analyzing this compound.

1. Types of QC Samples:

  • Solvent Blank: Mobile phase injected to assess system cleanliness.[7]

  • Extraction Blank: A blank matrix (e.g., water or stripped plasma) processed through the entire sample preparation procedure to monitor for contamination.[7]

  • Internal Standard Blank: A blank matrix spiked only with the internal standard to ensure no interference at the analyte's retention time.[7]

  • Quality Control (QC) Samples: Pooled human plasma with low, medium, and high concentrations of this compound, prepared in triplicate. These are used to monitor the accuracy and precision of the assay.[7]

  • Reference Material: A certified reference material (CRM) with a known concentration of this compound should be analyzed with each batch to ensure accuracy.[7]

2. QC Analysis and Acceptance Criteria:

  • QC samples should be analyzed at the beginning and end of each analytical run.

  • The results of the QC samples should fall within 2 standard deviations of the established mean.

  • Levey-Jennings charts should be used to monitor trends and shifts in QC data.[6]

III. Signaling Pathways and Experimental Workflows

A. Biosynthesis of this compound

This compound is synthesized in the body through enzymatic pathways. The primary route involves the conjugation of stearoyl-CoA with glycine (B1666218), a reaction catalyzed by glycine N-acyltransferase.[2]

cluster_0 Cellular Environment StearicAcid Stearic Acid AcylCoA_Synthetase Acyl-CoA Synthetase StearicAcid->AcylCoA_Synthetase StearoylCoA Stearoyl-CoA AcylCoA_Synthetase->StearoylCoA + CoA + ATP GLYAT Glycine N-acyltransferase (GLYATL) StearoylCoA->GLYAT Glycine Glycine Glycine->GLYAT N_Stearoylglycine This compound GLYAT->N_Stearoylglycine

Caption: Biosynthesis of this compound.

B. Generalized Signaling Pathway for N-Acyl Amides

While the specific receptor for this compound is not yet fully characterized, N-acyl amides are known to act as signaling molecules, often interacting with G-protein coupled receptors (GPCRs) to elicit downstream cellular responses.

cluster_1 Cellular Signaling NAcylAmide N-Acyl Amide (e.g., this compound) GPCR G-Protein Coupled Receptor (GPCR) NAcylAmide->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response (e.g., Modulation of Inflammation) SecondMessenger->CellularResponse Leads to

Caption: Generalized N-Acyl Amide Signaling.

C. Experimental Workflow for Clinical Sample Analysis

The following workflow outlines the key steps for the analysis of this compound in clinical samples.

cluster_2 Analytical Workflow SampleCollection 1. Plasma Sample Collection SamplePrep 2. Sample Preparation (Protein Precipitation, SPE) SampleCollection->SamplePrep Derivatization 3. Derivatization SamplePrep->Derivatization LCMS_Analysis 4. HPLC-ESI-MS/MS Analysis Derivatization->LCMS_Analysis DataProcessing 5. Data Processing & Quantification LCMS_Analysis->DataProcessing QC_Review 6. QC Review & Data Reporting DataProcessing->QC_Review

Caption: Clinical Sample Analysis Workflow.

References

Application Note: Protocols for the Extraction of N-Stearoylglycine from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-Stearoylglycine is an N-acyl amino acid, a class of lipids hypothesized to be putative signaling molecules with a wide range of biological activities.[1] Accurate quantification of this compound in biological tissues is crucial for understanding its physiological and pathological roles. This document provides detailed protocols for the extraction of this compound from biological tissues for downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary method described is a liquid-liquid extraction (LLE) based on established lipid extraction principles, followed by an optional solid-phase extraction (SPE) for sample cleanup.

Principle of the Method

The extraction of this compound, a lipophilic molecule, from complex biological matrices relies on its preferential solubility in organic solvents.[2][3] The protocol involves the homogenization of the tissue in the presence of a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727), to disrupt cell membranes and solubilize lipids while simultaneously precipitating proteins.[4][5] Water is added to induce phase separation, resulting in an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids, including this compound). The organic phase is collected, dried, and reconstituted for analysis. For samples requiring further purification to remove interfering substances, an optional solid-phase extraction (SPE) step can be incorporated.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) based on Folch/Bligh & Dyer Methods

This protocol is a robust method for the general extraction of lipids, including this compound, from various biological tissues.[4][5]

Materials and Reagents:

  • Biological tissue (e.g., brain, liver, muscle), frozen in liquid nitrogen and stored at -80°C.

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade), chilled to -20°C

  • MilliQ Water (or equivalent)

  • Internal Standard (IS): A deuterated or ¹³C-labeled this compound is highly recommended for accurate quantification.

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Glass vials (chloroform-compatible)[4]

  • Centrifuge capable of reaching >2000 x g

  • Nitrogen evaporator or speed vacuum concentrator

Procedure:

  • Tissue Preparation:

    • Weigh approximately 50-100 mg of frozen tissue. It is critical to keep the tissue frozen during weighing and processing to prevent degradation.

    • For hard tissues, pre-grind to a powder using a liquid nitrogen-cooled mortar and pestle.[4]

  • Homogenization:

    • Place the weighed tissue (or powder) into a suitable homogenization tube.

    • Add 200 µL of cold (-20°C) methanol containing the internal standard.

    • Add 100 µL of MilliQ water.

    • Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Lipid Extraction:

    • Add 400 µL of chloroform to the homogenate.

    • Vortex the mixture vigorously for 2 minutes.

    • Agitate on a shaker at 4°C for 20 minutes to ensure complete lipid extraction.

  • Phase Separation:

    • Centrifuge the mixture at 2000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids. A protein disk may be visible between the layers.

    • Carefully collect the lower organic (chloroform) layer using a glass syringe or pipette and transfer it to a new clean glass vial. Avoid disturbing the protein interface.

  • Re-extraction (Optional but Recommended):

    • To improve recovery, add another 400 µL of chloroform to the remaining aqueous layer and protein pellet.

    • Vortex for 1 minute and centrifuge again as in step 4.

    • Combine the second lower organic layer with the first extract.

  • Drying and Reconstitution:

    • Evaporate the pooled chloroform extracts to complete dryness under a gentle stream of nitrogen or using a speed vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., Acetonitrile:Isopropanol 1:1 v/v).

    • Vortex thoroughly and transfer to an autosampler vial for analysis.

Protocol 2: Optional Solid-Phase Extraction (SPE) Cleanup

For complex matrices or when low detection limits are required, an SPE cleanup can be employed after the LLE to remove interfering compounds like phospholipids. A reverse-phase (e.g., C18) or a mixed-mode sorbent can be used.[6]

Materials and Reagents:

  • Dried sample extract from Protocol 1.

  • SPE Cartridge (e.g., C18, 100 mg)

  • Methanol (HPLC grade)

  • MilliQ Water (or equivalent)

  • Hexane (B92381) (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • SPE Vacuum Manifold

Procedure:

  • Sample Preparation: Reconstitute the dried extract from the LLE protocol in a minimal amount of a weak, non-polar solvent like hexane.

  • Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 3 mL of ethyl acetate.

    • Equilibrate the cartridge with 3 mL of hexane. Do not allow the cartridge to go dry.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing (Elution of Interferences):

    • Wash the cartridge with 3 mL of hexane to elute highly non-polar interfering lipids.

    • Discard the eluate.

  • Analyte Elution:

    • Elute the this compound and other N-acyl amino acids from the cartridge using 3-5 mL of ethyl acetate.

    • Collect this fraction.

  • Drying and Reconstitution:

    • Evaporate the collected fraction to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis as described in Protocol 1, step 6.

Data Presentation

The choice of extraction method can significantly impact the recovery and purity of the analyte. The following table summarizes common lipid extraction methods and their general characteristics.[5][7] Researchers should perform validation experiments to determine the optimal method for their specific tissue type and analytical platform.

Method Solvent System Principle Advantages Disadvantages Typical Recovery (General Lipids)
Folch / Bligh & Dyer Chloroform / Methanol / WaterLiquid-Liquid Extraction (LLE)Robust, well-established, extracts a broad range of lipids.[5]Use of chlorinated solvents, can be labor-intensive.> 80%
MTBE Extraction Methyl-tert-butyl ether (MTBE) / Methanol / WaterLLESafer solvent (non-chlorinated), good for lipidomics.Can be less efficient for certain polar lipids.70-90%
Butanol-Methanol (BUME) Butanol / MethanolLLEEfficient for a wide range of lipids, including more polar ones.[5]Requires careful phase separation.> 85%
LLE + SPE CombinationLLE followed by Solid-Phase ExtractionProvides a much cleaner extract, reduces matrix effects.[6]More complex, time-consuming, potential for analyte loss.Variable, depends on both steps.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the extraction protocols.

G start Start: Frozen Biological Tissue homogenize 1. Tissue Homogenization (Methanol/Water + IS) start->homogenize lle 2. Liquid-Liquid Extraction (Add Chloroform) homogenize->lle centrifuge 3. Phase Separation (Centrifugation) lle->centrifuge collect 4. Collect Organic Layer (Chloroform) centrifuge->collect dry 5. Evaporate to Dryness collect->dry reconstitute 6. Reconstitute for Analysis dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction of this compound.

G start Start: Dried LLE Extract reconstitute_spe 1. Reconstitute in Non-polar Solvent (e.g., Hexane) start->reconstitute_spe load 3. Load Sample reconstitute_spe->load condition 2. Condition SPE Cartridge (e.g., C18) condition->load wash 4. Wash Interferences (Non-polar solvent) load->wash elute 5. Elute Analyte (Polar solvent, e.g., Ethyl Acetate) wash->elute dry 6. Evaporate to Dryness elute->dry reconstitute_final 7. Reconstitute for Analysis dry->reconstitute_final analyze LC-MS/MS Analysis reconstitute_final->analyze

References

Application Notes and Protocols for N-Stearoylglycine in the Study of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382) (AEA).[1][2][3] Inhibition of FAAH elevates the levels of endogenous cannabinoids, which has shown therapeutic potential for a range of conditions including pain, inflammation, anxiety, and neurodegenerative diseases.[1][2][4] This has led to a significant interest in the discovery and development of potent and selective FAAH inhibitors.

N-acyl amino acids, a class of signaling lipids structurally related to endocannabinoids, are also metabolized by FAAH.[5] While much of the research has focused on unsaturated acyl chains like N-arachidonoylglycine, the role of saturated long-chain N-acyl glycines, such as N-Stearoylglycine, is an emerging area of interest. Understanding the interaction of this compound with FAAH can provide valuable insights into the substrate specificity of the enzyme and may lead to the development of novel inhibitors. These application notes provide a framework for utilizing this compound in FAAH inhibitor research.

Application Notes

This compound as a Potential Substrate for FAAH

FAAH has been shown to hydrolyze a variety of N-acyl amino acids. While the hydrolysis rates for specific long-chain saturated N-acyl glycines like this compound are not extensively documented in publicly available literature, FAAH's known promiscuity towards fatty acid amides suggests that this compound is a potential substrate.[6][7] Researchers can investigate the kinetics of this compound hydrolysis by FAAH to determine its affinity (Km) and turnover rate (Vmax). This information is crucial for understanding the metabolic profile of this class of lipids and for designing competitive inhibition assays.

Investigating this compound in Competitive Inhibition Assays

This compound can be employed in competitive binding assays to identify and characterize FAAH inhibitors. In this setup, a known FAAH substrate with a readily detectable product (e.g., a fluorogenic substrate) is used. The ability of a test compound to inhibit the hydrolysis of the reporter substrate is measured. This compound could potentially act as a competitive inhibitor against the hydrolysis of other fatty acid amides, and its inhibitory constant (Ki) could be determined.

Structure-Activity Relationship (SAR) Studies

Incorporating this compound into SAR studies can help elucidate the structural requirements for FAAH substrate binding and inhibition. By comparing the interaction of FAAH with N-acyl glycines of varying acyl chain lengths and saturation, researchers can build models to predict the binding affinity of novel inhibitor candidates. The stearoyl (C18:0) group of this compound provides a fully saturated long-chain aliphatic moiety, which can be compared with unsaturated chains like oleoyl (B10858665) (C18:1) or arachidonoyl (C20:4) to understand the impact of saturation and length on FAAH recognition.

Quantitative Data

CompoundSpeciesObservationReference
N-Arachidonoylglycine (NAGly)Rat, MousePotent inhibitor of FAAH.[8]
N-Arachidonoylglycine (NAGly)HumanLess potent inhibitor compared to rat and mouse FAAH.[8]
N-Arachidonoyl-isoleucineHumanActive inhibitor of FAAH.[8]
N-Arachidonoyl-alanineRat, Mouse, HumanEnantiomers show varying degrees of potency depending on the species.[8]
N-Arachidonoyl Glycine (B1666218) (C20:4-Gly)Not SpecifiedFAAH showed hydrolysis activity of 0.02 nmol/min/mg.[5]
Anandamide (C20:4-NAE)Not SpecifiedFAAH showed robust hydrolysis activity of 0.5 nmol/min/mg.[5]

Experimental Protocols

Protocol 1: Fluorometric Assay for FAAH Activity Using a Generic Substrate

This protocol describes a general method for measuring FAAH activity, which can be adapted to test the inhibitory potential of this compound.

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • This compound (as a potential inhibitor)

  • Known FAAH inhibitor (e.g., JZL195) as a positive control

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and the positive control inhibitor in DMSO. Create a dilution series to test a range of concentrations.

  • Enzyme Preparation: Dilute the recombinant human FAAH in FAAH Assay Buffer to the desired working concentration.

  • Assay Setup:

    • Test Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the this compound solution to the wells.

    • 100% Initial Activity Wells (Negative Control): Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of DMSO.

    • Positive Control Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the positive control inhibitor solution.

    • Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of DMSO.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic FAAH substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction (increase in fluorescence over time) for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the 100% initial activity control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Assay to Determine if this compound is a FAAH Substrate

This protocol outlines a method to assess whether FAAH can hydrolyze this compound, by detecting the product, glycine, using a colorimetric or fluorometric method.

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer

  • This compound

  • Glycine detection kit (e.g., based on glycine oxidase)

  • 96-well clear or black microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant FAAH, FAAH Assay Buffer, and this compound.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a chemical denaturant.

  • Product Detection:

    • Transfer a portion of the reaction mixture to a new well in a 96-well plate.

    • Add the reagents from the glycine detection kit according to the manufacturer's instructions.

    • Incubate to allow for the detection reaction to proceed.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Controls:

    • No Enzyme Control: A reaction mixture without FAAH to account for any non-enzymatic degradation of this compound.

    • No Substrate Control: A reaction mixture with FAAH but without this compound to measure any background signal.

    • Glycine Standard Curve: Prepare a standard curve with known concentrations of glycine to quantify the amount of product formed.

  • Data Analysis: Quantify the amount of glycine produced in the enzymatic reaction and compare it to the controls to confirm that this compound is a substrate for FAAH.

Visualizations

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_products Hydrolysis Products AEA_out Anandamide (AEA) (Extracellular) AEA_in AEA (Intracellular) AEA_out->AEA_in Transport FAAH FAAH AEA_in->FAAH Substrate CB1 CB1 Receptor AEA_in->CB1 Activation Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Signaling Downstream Signaling (e.g., Pain relief, Anti-inflammation) CB1->Signaling Inhibitor FAAH Inhibitor Inhibitor->FAAH Inhibition

Caption: FAAH signaling pathway and mechanism of inhibition.

FAAH_Inhibitor_Screening_Workflow start Start plate_prep Prepare 96-well Plate start->plate_prep add_reagents Add Assay Buffer, FAAH, and Test Compound (e.g., this compound) plate_prep->add_reagents pre_incubation Pre-incubate at 37°C add_reagents->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure Kinetic Measurement of Fluorescence add_substrate->measure analysis Data Analysis (Calculate % Inhibition, IC50) measure->analysis end End analysis->end

Caption: Experimental workflow for FAAH inhibitor screening.

References

Troubleshooting & Optimization

Technical Support Center: N-Stearoylglycine Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of N-Stearoylglycine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

A1: this compound is a lipophilic molecule, characterized by a long hydrocarbon chain (stearoyl group) and a polar headgroup (glycine). This amphipathic nature leads to very low water solubility. The predicted aqueous solubility is approximately 0.00027 g/L.[1] Its charge is pH-dependent due to the ionizable polar headgroup.[2][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating a high-concentration stock solution of this compound. A solubility of up to 25 mg/mL (73.20 mM) in DMSO has been reported; using ultrasonic agitation can aid dissolution.[2] It is crucial to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2]

Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). The tolerance to DMSO can vary significantly between different cell lines. Therefore, it is essential to perform a vehicle control experiment to assess the effect of the solvent on your specific cell model.

Q4: Can I dissolve this compound directly in cell culture medium?

A4: Direct dissolution of this compound in aqueous cell culture medium is not recommended due to its extremely low water solubility.[1] This will likely lead to poor dissolution and the formation of a precipitate, making it difficult to achieve an accurate and effective concentration for your experiments.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Cell Culture Medium

Cause: This phenomenon, often referred to as "crashing out," occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous environment where the compound is not soluble.

Solutions:

  • Decrease the Final Concentration: The desired final concentration of this compound in your medium may exceed its aqueous solubility limit. If your experimental design permits, try lowering the final concentration.

  • Optimize the Dilution Process:

    • Ensure your cell culture medium is pre-warmed to 37°C.

    • Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed medium.

    • Add the DMSO stock solution drop-wise to the medium while gently vortexing or swirling. This gradual addition promotes better dispersion and prevents localized high concentrations that lead to precipitation.

  • Increase the Medium Volume: Adding the stock solution to a larger volume of medium can facilitate better dispersion.

Issue 2: The Cell Culture Medium Becomes Cloudy or Hazy Over Time

Cause: Even if a precipitate is not immediately visible, this compound may be forming micro-precipitates or aggregating over time, especially with temperature fluctuations or extended incubation periods.

Solutions:

  • Prepare Fresh Dilutions: Avoid storing diluted this compound in aqueous solutions. Prepare fresh dilutions from your DMSO stock for each experiment.

  • Visual Inspection: Before adding the medium to your cells, carefully inspect it against a light source for any signs of cloudiness or precipitation.

  • Consider a Different Solubilization Method: If precipitation persists, using a solubilizing agent like cyclodextrin (B1172386) or adjusting the pH of the medium might be necessary.

Quantitative Data on this compound and Solubilizing Agents

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight341.53 g/mol [2]
Predicted Water Solubility0.00027 g/L[1]
Solubility in DMSO25 mg/mL (73.20 mM)[2]
Predicted pKa (Strongest Acidic)4.05[1]

Table 2: Recommended Starting Concentrations for Solubilizing Agents

Solubilizing AgentMethodRecommended Starting ConcentrationKey Considerations
DMSO Co-solvent≤ 0.1% (v/v) in final mediumPerform vehicle controls to assess cytotoxicity.
pH Adjustment pH ModificationAdjust to pH 7.4 - 8.5This compound solubility increases above its pKa (~4.05). Ensure the final pH is compatible with your cell line. Use sterile NaOH or HCl for adjustment.
β-Cyclodextrins Encapsulation1-10 mMCytotoxicity is a concern; perform dose-response experiments to determine the optimal non-toxic concentration for your cell line.
Detergents (e.g., Tween® 80, Triton™ X-100) Micellar SolubilizationBelow the Critical Micelle Concentration (CMC)High potential for cytotoxicity. Use with extreme caution and only if other methods fail. Extensive toxicity testing is required.

Experimental Protocols

Protocol 1: Solubilization using DMSO
  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 10-25 mg/mL.

    • Vortex thoroughly and use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution. For a final concentration of 10 µM with 0.1% DMSO, you can add 1 µL of a 10 mM stock solution to 1 mL of medium.

    • Add the stock solution drop-wise to the pre-warmed medium while gently swirling.

  • Final Check:

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Protocol 2: Solubilization using pH Adjustment
  • Prepare an Alkaline Stock Solution:

    • Dissolve this compound in a small amount of 0.1 M NaOH to create a concentrated stock solution. The alkaline pH will deprotonate the carboxylic acid group, increasing its solubility.

  • Dilution and pH Neutralization:

    • Add the alkaline stock solution to your pre-warmed cell culture medium.

    • Immediately check the pH of the final medium using a calibrated pH meter.

    • If necessary, adjust the pH back to the desired physiological range (e.g., 7.2-7.4) using sterile, dilute HCl. Perform this adjustment slowly while stirring to avoid localized precipitation.

  • Sterile Filtration:

    • Sterile-filter the final solution using a 0.22 µm filter before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_cell_culture Cell-Based Assay stock Prepare Stock Solution (e.g., in DMSO) dilution Serially Dilute in Pre-warmed Medium stock->dilution Primary Method solubilization Alternative Solubilization (pH adjustment or Cyclodextrin) stock->solubilization If Precipitation Occurs visual_check Visually Inspect for Precipitation dilution->visual_check solubilization->visual_check treatment Treat Cells with This compound Solution visual_check->treatment cell_seeding Seed Cells in Culture Plates cell_seeding->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Downstream Assay (e.g., Calcium Imaging, Cytotoxicity) incubation->assay signaling_pathway NSG This compound (or related N-acyl amide) GPCR G-Protein Coupled Receptor (e.g., GPR18) NSG->GPCR Binds to G_protein G-Protein Activation GPCR->G_protein Activates Ca_influx Ca2+ Influx GPCR->Ca_influx May also modulate PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 Production PLC->IP3 Generates Ca_release Ca2+ Release from ER IP3->Ca_release Cellular_response Cellular Response (e.g., Nitric Oxide Production) Ca_release->Cellular_response Ca_influx->Cellular_response

References

Overcoming aggregation issues of N-Stearoylglycine in buffered solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Stearoylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming aggregation issues of this compound in buffered solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation in aqueous solutions?

This compound is a lipoamino acid, a type of lipid molecule, characterized by a long hydrophobic stearoyl tail and a hydrophilic glycine (B1666218) headgroup.[1] This amphipathic nature drives its molecules to self-assemble in aqueous environments to minimize the unfavorable interaction between the hydrophobic tails and water. This self-assembly can lead to the formation of aggregates, micelles, and potentially precipitation, especially in buffered solutions. The charge of the glycine headgroup is pH-dependent, further influencing its solubility and aggregation behavior.[2]

Q2: What is the pKa of this compound and why is it important?

The predicted pKa of the carboxylic acid group of this compound is approximately 4.05. This value is critical because it determines the ionization state of the molecule at a given pH.

  • At pH values below the pKa (pH < 4.05): The glycine headgroup will be predominantly protonated and neutral, leading to very low aqueous solubility and a high tendency for aggregation and precipitation.

  • At pH values above the pKa (pH > 4.05): The glycine headgroup will be deprotonated and negatively charged. This charge increases repulsion between the molecules, which can improve solubility and reduce aggregation.

Therefore, controlling the pH of your buffered solution is a primary strategy for managing this compound aggregation.

Q3: I am observing precipitation of this compound in my buffered solution. What are the immediate troubleshooting steps?

If you are experiencing precipitation, consider the following immediate actions:

  • Increase the pH: Ensure the pH of your buffer is well above the pKa of ~4.05. For many N-acyl amino acids, antibacterial properties are maintained at a pH below 6, but solubility can decrease.[3] A pH of 7.4 or higher is generally recommended to maintain a charged headgroup and improve solubility.

  • Gentle Heating: Gently warming the solution can help dissolve aggregates. However, be cautious as excessive heat can degrade the molecule. The effect of temperature on solubility can be complex; for some compounds, solubility increases with temperature, while for others it may decrease.[4]

  • Sonication: Use a bath sonicator to break up larger aggregates.

  • Use of Organic Solvents: For in vitro experiments, a common practice is to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO), in which this compound is soluble at 25 mg/mL, and then dilute it into your aqueous buffer.[5] Be mindful of the final DMSO concentration in your experiment as it can affect biological systems.

Troubleshooting Guide

This guide provides a more in-depth approach to resolving common issues encountered with this compound in buffered solutions.

Issue 1: Persistent Precipitation Even at Neutral or Alkaline pH

Even at a pH above its pKa, this compound can still aggregate and precipitate, especially at higher concentrations, due to the strong hydrophobic interactions of its stearoyl chain.

Logical Troubleshooting Workflow

Troubleshooting_Precipitation start Precipitation Observed check_ph Verify Buffer pH > 6.0 start->check_ph adjust_ph Adjust pH to > 7.4 check_ph->adjust_ph pH is low sonicate_heat Apply Gentle Sonication/Heating check_ph->sonicate_heat pH is adequate adjust_ph->sonicate_heat add_surfactant Incorporate a Surfactant (e.g., Polysorbate 80) add_cosolvent Add a Co-solvent (e.g., Propylene (B89431) Glycol, Ethanol) add_surfactant->add_cosolvent Precipitate remains success Solution Stabilized add_surfactant->success Precipitate dissolves add_cosolvent->success Precipitate dissolves fail Aggregation Persists (Consider Formulation Change) add_cosolvent->fail sonicate_heat->add_surfactant Precipitate remains sonicate_heat->success Precipitate dissolves

Caption: Troubleshooting workflow for this compound precipitation.

Solutions:

  • Incorporate Surfactants: The use of non-ionic surfactants like Polysorbate 80 (Tween 80) can significantly improve the solubility of hydrophobic compounds.[6] Surfactants form micelles that can encapsulate the hydrophobic tail of this compound, keeping it dispersed in the aqueous phase. It is crucial to use the surfactant at a concentration above its Critical Micelle Concentration (CMC). The CMC is the concentration at which micelles start to form.[7]

  • Add Co-solvents: Co-solvents such as propylene glycol or ethanol (B145695) can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous medium.[8][9] They can be used in combination with surfactants to further enhance solubilization.[10]

Issue 2: Difficulty in Determining the Optimal Concentration of Surfactants and Co-solvents

Finding the right balance of excipients is key to a stable formulation.

Experimental Approach to Optimization

Optimization_Workflow start Define Target this compound Concentration & Buffer surfactant_screen Screen Surfactants (e.g., Polysorbate 80, Polysorbate 20) at various concentrations start->surfactant_screen cosolvent_screen Screen Co-solvents (e.g., Propylene Glycol, Ethanol) at various concentrations start->cosolvent_screen combine_excipients Test Combinations of Best Surfactant and Co-solvent surfactant_screen->combine_excipients cosolvent_screen->combine_excipients characterize Characterize Formulations (Visual, Particle Size, Stability) combine_excipients->characterize optimal Optimal Formulation Identified characterize->optimal

Caption: Workflow for optimizing this compound formulation.

Quantitative Data Summary:

The following tables provide a starting point for formulation development. Note that specific optimal concentrations will depend on the desired final concentration of this compound and the specific buffer system used.

Table 1: Critical Micelle Concentration (CMC) of Selected N-Stearoyl Amino Acids

CompoundCMC (mM)
N-Stearoyl-DL-alanine0.42
N-Stearoyl-DL-valine0.38
N-Stearoyl-L-leucine0.35
This compound 0.45 [4]
N-Stearoyl-L-isoleucine0.32

Data from reference[4]. It is recommended to use surfactants at concentrations significantly above their CMC.

Table 2: Suggested Starting Concentration Ranges for Excipients

ExcipientTypeStarting Concentration Range (% v/v)Notes
Polysorbate 80 (Tween 80)Non-ionic Surfactant0.1 - 2.0Effective at solubilizing hydrophobic compounds.[11]
Propylene GlycolCo-solvent5 - 20Reduces the polarity of the aqueous phase.[9]
EthanolCo-solvent5 - 15Can be used in combination with other co-solvents.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Solution Using a Surfactant

This protocol describes a general method for preparing a solution of this compound in a buffered system using Polysorbate 80.

Materials:

  • This compound

  • Polysorbate 80 (Tween 80)

  • Desired Buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4

  • Deionized water

  • Magnetic stirrer and stir bar

  • Bath sonicator

Procedure:

  • Prepare the desired volume of your buffer solution at the target pH (e.g., pH 7.4).

  • To the buffer, add the calculated volume of Polysorbate 80 to achieve a final concentration above its CMC (e.g., 0.5% v/v). Stir until the surfactant is fully dissolved.

  • Slowly add the powdered this compound to the stirring buffer-surfactant solution to achieve the desired final concentration.

  • Continue stirring at room temperature for 1-2 hours.

  • If aggregates are still visible, place the solution in a bath sonicator and sonicate in short bursts (e.g., 5-10 minutes) until the solution is clear. Gentle warming (to no more than 40°C) can be used in conjunction with sonication.

  • Visually inspect the solution for any remaining particulate matter. If necessary, the solution can be filtered through a 0.22 µm syringe filter, though this may remove some of the this compound if it is not fully solubilized into micelles.

Protocol 2: Quantification of this compound in Aqueous Formulations

Accurate quantification is essential for validating your formulation. A common method is High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Conditions (Example):

  • HPLC System: With UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and water (both with 0.1% Trifluoroacetic Acid) is a common starting point for lipid-like molecules.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: this compound lacks a strong chromophore, so detection can be challenging. Detection at low UV wavelengths (e.g., 205-220 nm) may be possible. Alternatively, derivatization or the use of a different detector (e.g., Charged Aerosol Detector - CAD, or Mass Spectrometry - MS) may be required for sensitive and specific quantification.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol). Create a calibration curve by diluting the stock solution in the mobile phase.

Validation:

The analytical method should be validated for linearity, accuracy, precision, and specificity according to established guidelines to ensure reliable results.[12][13]

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always perform their own optimization and validation studies for their specific applications.

References

Technical Support Center: Optimizing N-Stearoylgylcine Encapsulation in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the encapsulation efficiency of N-Stearoylglycine in liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its encapsulation challenging? this compound is an amphiphilic molecule, meaning it has both a hydrophobic (stearoyl tail) and a hydrophilic (glycine headgroup) part.[1] This dual nature can make efficient encapsulation complex. Unlike purely hydrophobic molecules that reside within the lipid bilayer or purely hydrophilic molecules that are entrapped in the aqueous core, amphiphilic molecules like this compound can partition between the bilayer and the aqueous phase, potentially leading to lower encapsulation efficiencies if not optimized.[2][3]

Q2: Which liposome (B1194612) preparation method is best for this compound? The thin-film hydration method followed by sonication or extrusion is a robust and widely used technique suitable for this compound.[4] This method allows for flexibility in incorporating the amphiphilic drug. A key optimization step is to determine whether to dissolve the this compound with the lipids in the organic solvent or to dissolve it in the aqueous buffer used for hydration.[5][6]

Q3: What is a typical encapsulation efficiency (EE%) for an amphiphilic molecule like this compound? Encapsulation efficiency can vary widely depending on the formulation and process parameters. For passive loading techniques, efficiencies can range from low single digits to over 50%.[7] With careful optimization of lipid composition, drug-to-lipid ratio, and hydration conditions, it is possible to achieve significantly higher efficiencies.

Q4: How does pH affect the encapsulation of this compound? this compound has an ionizable carboxylic acid headgroup, making its charge pH-dependent.[8] The pH of the hydration buffer can influence the solubility of this compound and its interaction with the lipid bilayer. It is crucial to select a buffer pH that balances the stability of the liposomes and the desired charge and partitioning behavior of the drug. Liposome stability itself can be affected by pH, with neutral pH generally being optimal.[9]

Q5: What is the role of cholesterol in the formulation? Cholesterol is a critical component for modulating membrane rigidity and stability. Adding cholesterol can decrease the permeability of the lipid bilayer, potentially reducing leakage of the encapsulated drug.[10][11] However, excessive cholesterol can increase membrane rigidity to a point where it hinders the incorporation of molecules into the bilayer, thereby reducing encapsulation efficiency.[12] The optimal cholesterol concentration must be determined experimentally.

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency (%EE)

Potential Cause Troubleshooting Action
Suboptimal Drug-to-Lipid Ratio The vesicle's capacity may be saturated. Systematically vary the this compound to total lipid molar ratio (e.g., 1:10, 1:20, 1:50) to identify the optimal loading concentration.
Incorrect Hydration Buffer pH The charge of this compound's headgroup is pH-dependent.[8] Test a range of buffer pH values (e.g., 6.5, 7.4, 8.0) to find the point of maximum interaction and encapsulation, without compromising liposome stability.[9]
Inappropriate Lipid Composition The fluidity and charge of the lipid bilayer are critical. If using rigid, saturated lipids like DSPC, ensure hydration is performed above their high transition temperature (~55°C).[7] Consider adding charged lipids (e.g., DPPG) to modulate surface charge and potentially improve interaction with the drug.
Drug Leakage During Sizing High-energy sizing methods like probe sonication can disrupt vesicles and cause leakage.[7] If %EE is low after sonication, switch to a gentler method like extrusion. Ensure the number of extrusion passes is sufficient (e.g., 11-21 passes) for homogenization.[4]
Drug Location During Film Formation For amphiphilic molecules, test two parallel approaches: 1) Dissolve this compound with lipids in the organic solvent. 2) Dissolve this compound in the aqueous hydration buffer. Compare the %EE from both methods.[5][6]

Issue 2: High Polydispersity Index (PDI) / Inconsistent Particle Size

Potential Cause Troubleshooting Action
Incomplete Hydration Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipid with the highest Tc.[7] Agitate the lipid film gently but thoroughly during hydration to ensure all lipids form vesicles.
Insufficient Homogenization The sizing process may be inadequate. Increase the number of extrusion passes (typically >15) or optimize sonication time and power.[7] Be cautious of overheating during sonication.[13]
Liposome Aggregation Vesicles may be aggregating after formation. This can be due to suboptimal buffer ionic strength or pH. Ensure the zeta potential is sufficiently high (>

Issue 3: Formulation Instability (Aggregation/Precipitation Over Time)

Potential Cause Troubleshooting Action
Lipid Hydrolysis or Oxidation Unsaturated lipids are prone to oxidation.[11] Prepare buffers with degassed water and consider storing the final formulation under an inert gas (e.g., nitrogen or argon).[4]
Low Surface Charge Insufficient electrostatic repulsion leads to aggregation. Measure the zeta potential. If it is close to neutral, incorporate a charged lipid (e.g., stearylamine, DPPG) into your formulation to increase repulsion and stability.
Improper Storage Conditions Liposomes are sensitive to temperature.[9] Store the final suspension at 4°C. Avoid freezing, as the formation of ice crystals can rupture the vesicles unless specific cryoprotectants are used.[14][15]

Illustrative Data on Formulation Optimization

The following tables summarize expected trends when optimizing this compound liposome formulations. Actual results should be determined experimentally.

Table 1: Effect of Lipid Composition on Liposome Characteristics

Formulation (Molar Ratio)Cholesterol (%)Expected Encapsulation Efficiency (%)Expected Particle Size (nm)Expected PDI
PC:Chol1035 - 45%120 - 150< 0.2
PC:Chol3045 - 60%110 - 140< 0.15
PC:Chol5030 - 40%100 - 130< 0.15
PC:DPPG:Chol3050 - 65%125 - 155< 0.2

PC: Phosphatidylcholine; Chol: Cholesterol; DPPG: Dipalmitoylphosphatidylglycerol (charged lipid)

Table 2: Effect of Drug-to-Lipid Ratio on Encapsulation Efficiency

Drug:Lipid Molar RatioExpected Encapsulation Efficiency (%)Rationale
1:5055 - 70%High lipid availability for drug partitioning.
1:2040 - 55%Optimal balance for many formulations.
1:1025 - 40%Potential saturation of the lipid bilayer.

Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration & Extrusion

  • Lipid Preparation: Dissolve phosphatidylcholine (PC), cholesterol, and this compound (if testing co-dissolution) in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask. Ensure all components are fully dissolved.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid's transition temperature (e.g., 40-50°C). Rotate the flask to ensure a thin, uniform lipid film forms on the inner surface.

  • Drying: Dry the film under a high vacuum for at least 2-4 hours (or overnight) to remove all residual organic solvent.[14]

  • Hydration: Add the aqueous buffer (e.g., PBS, pH 7.4) to the dried lipid film. If this compound was not added in step 1, it should be dissolved in this buffer. Hydrate the film at a temperature above the lipid Tc for 30-60 minutes with occasional gentle agitation.[4] This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder to the same temperature used for hydration.

  • Extrusion: Load the MLV suspension into one of the extruder syringes. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times).[4] This process generates unilamellar vesicles (LUVs) with a uniform size distribution.

  • Storage: Store the final liposome suspension in a sealed vial at 4°C.

Protocol 2: Determination of Encapsulation Efficiency (%EE)

  • Separation of Free Drug: Separate the unencapsulated this compound from the liposomes. The preferred method is size exclusion chromatography (SEC) using a Sephadex G-50 column.

    • Equilibrate the column with the same buffer used for hydration.

    • Apply the liposome suspension to the column.

    • Elute with the buffer. The liposomes (containing encapsulated drug) will elute first in the void volume, followed by the smaller, free drug molecules.

  • Quantification of Total and Free Drug:

    • Total Drug (T): Take a small aliquot of the original, unpurified liposome suspension. Disrupt the liposomes by adding a suitable solvent (e.g., methanol) to release the encapsulated drug.

    • Free Drug (F): Collect the fractions from the SEC column containing the unencapsulated drug.

  • Analysis: Quantify the concentration of this compound in both the "Total Drug" and "Free Drug" samples using a suitable analytical method, such as HPLC-UV or a specific colorimetric assay if available.

  • Calculation: Calculate the encapsulation efficiency using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] * 100

Visual Guides and Workflows

G cluster_prep Phase 1: Liposome Preparation cluster_analysis Phase 2: Analysis A 1. Lipid Dissolution (Lipids + this compound in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Size Reduction (Extrusion or Sonication) C->D E 5. Purification (Remove Free Drug via SEC) D->E F 6. Characterization (DLS, Zeta Potential) E->F G 7. Quantify Drug & Calculate EE% E->G

Caption: Experimental workflow for liposome preparation and analysis.

G cluster_formulation Formulation Parameters cluster_process Process Parameters Start Problem: Low Encapsulation Efficiency P1 Check Drug-to-Lipid Ratio (Is it too high?) Start->P1 P2 Check Lipid Composition (Fluidity, Charge, Cholesterol %) Start->P2 P3 Check Hydration Buffer pH (Affects drug solubility & charge) Start->P3 M1 Review Hydration Step (Temp > Tc? Adequate time?) Start->M1 M2 Assess Sizing Method (Sonication causing leakage?) Start->M2 M3 Verify Purification Method (Is free drug separation complete?) Start->M3

Caption: Troubleshooting flowchart for low encapsulation efficiency.

References

Challenges in the large-scale synthesis and purification of N-Stearoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis and purification of N-Stearoylglycine.

I. Synthesis of this compound: Troubleshooting Guide

The large-scale synthesis of this compound, commonly achieved through the Schotten-Baumann reaction, can present several challenges. This guide addresses potential issues, their causes, and recommended solutions. The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acid chlorides.[1][2][3]

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature.
Hydrolysis of Stearoyl Chloride: The acyl chloride is sensitive to water and can hydrolyze back to stearic acid, especially under aqueous basic conditions.Ensure all glassware is thoroughly dried before use. Use a two-phase solvent system (e.g., water and an organic solvent like dichloromethane (B109758) or diethyl ether) to keep the starting materials and product in the organic phase while the base neutralizes the acid in the aqueous phase.[3]
Side reaction with base: The amine may react with the base, reducing its availability for the primary reaction.Add the base slowly to the reaction mixture to maintain a controlled pH.
Presence of Impurities Unreacted Starting Materials: Stearic acid (from hydrolysis of stearoyl chloride) or glycine (B1666218) may remain.Optimize the stoichiometry of reactants. Purification steps after the reaction are crucial.
Formation of Stearic Acid Soap: Reaction of stearic acid with the base.Control the amount of base used. The soap can be removed during the work-up and purification stages.
Formation of Dipeptide: Glycine can react with another glycine molecule.This is less common under Schotten-Baumann conditions but can be minimized by controlling the reaction temperature and reactant concentrations.
Poor Product Quality (Color) Reaction Temperature Too High: High temperatures can lead to degradation and color formation.Maintain a controlled and optimized reaction temperature.
Presence of Catalytic Impurities: Trace metals or other impurities in the reactants or solvents.Use high-purity starting materials and solvents.

II. Purification of this compound: Troubleshooting Guide

Purification, typically by recrystallization, is a critical step to achieve high-purity this compound.

Problem Potential Cause Recommended Solution
Difficulty in Crystallization Inappropriate Solvent System: The chosen solvent may be too good or too poor a solvent for this compound.A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Experiment with different solvent systems. Common choices include ethanol, or mixtures like n-hexane/acetone, n-hexane/tetrahydrofuran, and n-hexane/ethyl acetate.[5]
Presence of Oily Impurities: Impurities can inhibit crystal nucleation and growth.Pre-purify the crude product using a different technique (e.g., column chromatography on a smaller scale) to remove oils before recrystallization.
Cooling Rate Too Fast: Rapid cooling can lead to the formation of small, impure crystals or an oil.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Low Recovery Yield Product Remaining in Mother Liquor: The product has some solubility even at low temperatures.Concentrate the mother liquor and attempt a second recrystallization. Ensure the minimum amount of hot solvent is used for dissolution.
Premature Crystallization: The product crystallizes out of solution before impurities are fully dissolved or during hot filtration.Use a slightly larger volume of hot solvent. Ensure all equipment for hot filtration is pre-heated.
Product Purity Issues Co-precipitation of Impurities: Impurities with similar solubility profiles may crystallize with the product.A second recrystallization is often necessary. Consider using a different solvent system for the second recrystallization.
Incomplete Removal of Solvent: Residual solvent trapped within the crystals.Dry the crystals thoroughly under vacuum. The use of an agitated nutsche filter dryer can be effective for large-scale operations.

III. Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the most common industrial-scale synthesis method for this compound?

    • A1: The Schotten-Baumann reaction, which involves the acylation of glycine with stearoyl chloride in the presence of a base, is a widely used and efficient method for amide synthesis.[1][3]

  • Q2: What are the key parameters to control during the Schotten-Baumann reaction for this compound synthesis?

    • A2: Critical parameters include temperature, pH (controlled by the rate of base addition), stirring speed (to ensure good mixing in a two-phase system), and reaction time.

  • Q3: What are the common side reactions to be aware of?

    • A3: The primary side reaction is the hydrolysis of stearoyl chloride to stearic acid. Other potential side reactions include the formation of stearic acid soaps and, to a lesser extent, dipeptides of glycine.

Purification

  • Q4: How can I select the best solvent for the recrystallization of this compound?

    • A4: The ideal solvent will dissolve this compound readily at its boiling point but have low solubility at room temperature or below.[4] Small-scale solubility tests with various solvents and solvent mixtures are recommended. Solvents with similar functional groups to the compound can be good starting points.[5]

  • Q5: My this compound is "oiling out" instead of crystallizing. What should I do?

    • A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated. Try using a lower boiling point solvent, a more dilute solution, or cooling the solution more slowly.

  • Q6: How can I improve the yield of my recrystallization?

    • A6: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the solution slowly to maximize crystal formation. The mother liquor can be concentrated to recover more product in a second crop.

Analysis

  • Q7: What analytical methods are suitable for assessing the purity of this compound?

    • A7: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for determining the purity of this compound and quantifying impurities.[6][7] Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction and purification progress.

IV. Experimental Protocols

A. Synthesis of this compound via Schotten-Baumann Reaction (Lab Scale)

  • Dissolve Glycine: In a reaction vessel, dissolve glycine in an aqueous solution of sodium hydroxide (B78521).

  • Prepare Stearoyl Chloride: In a separate, dry flask, dissolve stearoyl chloride in an organic solvent immiscible with water (e.g., dichloromethane).

  • Reaction: Cool both solutions in an ice bath. Slowly add the stearoyl chloride solution to the glycine solution with vigorous stirring.

  • Maintain pH: Monitor the pH of the aqueous layer and add a solution of sodium hydroxide dropwise to maintain a basic pH (e.g., pH 9-10).

  • Reaction Completion: Continue stirring for a specified time (e.g., 2-3 hours) at room temperature. Monitor the reaction by TLC.

  • Work-up: Separate the organic layer. Wash the organic layer with dilute acid (to remove unreacted glycine and excess base) and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

B. Purification by Recrystallization

  • Dissolution: Place the crude this compound in a flask and add a suitable solvent (e.g., ethanol). Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Further cool the flask in an ice bath to maximize crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

V. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Glycine + Stearoyl Chloride Reaction Schotten-Baumann Reaction (Aqueous Base, Organic Solvent) Reactants->Reaction Workup Aqueous Work-up (Acid/Brine Wash) Reaction->Workup Crude Crude this compound Workup->Crude Dissolution Dissolution in Hot Solvent Crude->Dissolution Transfer to Purification Crystallization Slow Cooling & Crystallization Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Pure Pure this compound Drying->Pure

Caption: Experimental workflow for the synthesis and purification of this compound.

Signaling_Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling & Degradation FattyAcid Stearic Acid AcylCoA Stearoyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NSG This compound AcylCoA->NSG Glycine N-acyltransferase Glycine Glycine Glycine->NSG GPCR G Protein-Coupled Receptors (e.g., GPR18, GPR55) CellularResponse Cellular Response (e.g., anti-inflammatory) GPCR->CellularResponse IonChannel Ion Channels IonChannel->CellularResponse Degradation Hydrolysis Products Stearic Acid + Glycine Degradation->Products NSG_signal This compound NSG_signal->GPCR NSG_signal->IonChannel NSG_signal->Degradation FAAH (Fatty Acid Amide Hydrolase)

Caption: Biosynthesis and signaling pathway of N-acyl amino acids like this compound.

References

Stability of N-Stearoylglycine in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Stearoylglycine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a type of N-acyl amino acid, which is a class of lipid signaling molecules. It consists of the saturated fatty acid, stearic acid, linked to the amino acid glycine (B1666218) via an amide bond.[1] Its polar headgroup is pH-dependent, and it is known to be a solid at room temperature.[2] Stock solutions are best prepared in an appropriate organic solvent and for long-term storage, it is recommended to keep them at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.

Q2: What is the expected stability of this compound in cell culture media?

Q3: What are the potential biological activities of this compound and its degradation products?

N-acyl amino acids as a class are recognized as endogenous signaling molecules.[1] The potential degradation products of this compound, stearic acid and glycine, both have known biological activities. Stearic acid has been shown to influence signaling pathways such as the MAP kinase and ER stress pathways, and it can also act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). Glycine is an important neurotransmitter that acts on glycine receptors (GlyRs), which are ligand-gated chloride channels, and is involved in various physiological processes.[6]

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound in cell culture experiments.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. Degradation of this compound in the cell culture media over the course of the experiment.Determine the stability of this compound under your specific experimental conditions (media type, serum presence, temperature, and duration) using the provided experimental protocol. Consider more frequent media changes with freshly prepared this compound.
Biological activity of the degradation products (stearic acid and glycine) may be confounding the results.Design control experiments to test the effects of stearic acid and glycine individually at concentrations equivalent to the potential degradation of your this compound.
Precipitation or poor solubility of this compound in media. This compound is a lipid and may have limited aqueous solubility, leading to aggregation.Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO or ethanol) before diluting it into the cell culture medium. Ensure the final concentration of the organic solvent is not toxic to your cells. Sonication of the stock solution prior to dilution may also aid in solubility.
The pH of the media may be affecting the charge of the polar headgroup and its solubility.Ensure the pH of your cell culture medium is stable and within the optimal range for your cells.
Difficulty in quantifying this compound concentration in media samples. Interference from other components in the cell culture media or serum.Utilize a robust analytical method such as LC-MS/MS for quantification. Follow the provided sample preparation protocol to remove interfering substances like proteins.
Adsorption of the lipid-like molecule to plasticware.Use low-protein-binding tubes and pipette tips for sample collection and processing. Include a quality control sample prepared in the same matrix to assess recovery.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over a desired time course using LC-MS/MS.

Materials:

  • This compound

  • Cell culture medium of choice (e.g., DMEM/F-12) with and without fetal bovine serum (FBS)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal standard (IS) (e.g., a structurally similar, stable N-acyl amino acid not present in the sample)

  • LC-MS/MS system

Procedure:

  • Preparation of this compound Spiked Media:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

    • Spike the cell culture medium (with and without FBS) with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final solvent concentration is minimal.

  • Incubation:

    • Aliquot the spiked media into sterile, low-protein-binding tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • Incubate the tubes at 37°C in a cell culture incubator.

  • Sample Collection and Preparation:

    • At each time point, remove an aliquot (e.g., 100 µL) of the spiked media.

    • To precipitate proteins and extract this compound, add 3 volumes of ice-cold acetonitrile containing the internal standard (e.g., 300 µL).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

    • The percentage of this compound remaining at each time point relative to the 0-hour time point is calculated to determine the stability profile.

Data Presentation:

The results of the stability study can be presented in the following table format:

Time (hours)This compound Remaining (%) in Media without Serum (Mean ± SD)This compound Remaining (%) in Media with Serum (Mean ± SD)
0100100
2
4
8
24
48
72

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prep_Stock Prepare this compound Stock Solution Spike_Media Spike Cell Culture Media Prep_Stock->Spike_Media Incubate Incubate at 37°C Spike_Media->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Protein Precipitation with ACN + IS Sample->Precipitate Analyze LC-MS/MS Analysis Precipitate->Analyze Calculate Calculate % Remaining Analyze->Calculate Plot Plot Stability Curve Calculate->Plot

Caption: Experimental workflow for assessing this compound stability.

Degradation_Pathway cluster_SA_pathway Stearic Acid Signaling cluster_Glycine_pathway Glycine Signaling NSG This compound Hydrolysis Amide Bond Hydrolysis (Enzymatic or Non-enzymatic) NSG->Hydrolysis SA Stearic Acid Hydrolysis->SA Glycine Glycine Hydrolysis->Glycine MAPK MAP Kinase Pathway SA->MAPK ER_Stress ER Stress Pathway SA->ER_Stress PTP1B PTP1B Inhibition SA->PTP1B GlyR Glycine Receptor (Ligand-gated Cl- channel) Glycine->GlyR

Caption: Potential degradation pathway of this compound.

References

Troubleshooting low signal intensity of N-Stearoylglycine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their mass spectrometry experiments for N-Stearoylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low signal intensity for this compound in LC-MS analysis?

Low signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the sample itself, the chromatographic separation, or the mass spectrometric detection. Key causes include:

  • Sample Preparation: Inefficient extraction from the biological matrix, protein precipitation issues, or degradation of the analyte can lead to low concentrations of this compound in the final sample injected into the LC-MS system.[1][2]

  • Ionization Efficiency: this compound may have suboptimal ionization under the chosen source conditions (e.g., Electrospray Ionization - ESI). The mobile phase composition, pH, and the presence of co-eluting compounds can significantly impact how efficiently this compound is ionized.[3][4][5]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., lipids, salts) can suppress the ionization of this compound, leading to a weaker signal.[6][7][8][9] This is a common challenge in the analysis of biological samples.[7][9]

  • Adduct Formation: The desired signal may be split among various adducts (e.g., sodium, potassium), reducing the intensity of the primary protonated molecule ([M+H]+).[10][11][12][13]

  • Mass Spectrometer Settings: Suboptimal instrument parameters, such as ion source temperature, gas flows, and voltages, can lead to poor transmission and detection of this compound ions.[3][14] Regular tuning and calibration of the mass spectrometer are crucial for optimal performance.[3][15]

  • Analyte Concentration: The concentration of this compound in the sample may simply be too low for detection with the current method's sensitivity.[3]

Q2: How critical is sample preparation for achieving a good signal for this compound?

Sample preparation is a critical step for successful LC-MS analysis of this compound, especially when dealing with complex biological matrices like plasma or tissue homogenates.[1][2] A robust sample preparation protocol aims to:

  • Efficiently extract this compound from the sample matrix.

  • Remove interfering substances , such as proteins and phospholipids, which can cause matrix effects and contaminate the LC-MS system.[6][7][8]

  • Concentrate the analyte to a level that is readily detectable by the mass spectrometer.

A common and effective method for plasma samples is protein precipitation with a cold organic solvent like acetonitrile (B52724), which also contains an internal standard.[1] For urine samples, a "dilute-and-shoot" approach may be sufficient.[1]

Q3: What is the role of an internal standard in this compound analysis?

The use of a stable isotope-labeled internal standard is highly recommended for accurate and precise quantification of this compound.[1][16] An ideal internal standard for this compound would be a commercially available, stable isotope-labeled version of the molecule (e.g., this compound-d3). The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process.[1] Its purpose is to compensate for:

  • Variability in sample preparation: Any loss of this compound during extraction or handling will be mirrored by a proportional loss of the internal standard.

  • Matrix effects: The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for normalization of the signal.[6]

  • Instrumental variability: Fluctuations in injection volume or mass spectrometer response are corrected for by referencing the analyte signal to that of the internal standard.

Q4: Which ionization technique is best for this compound analysis?

Electrospray ionization (ESI) is a commonly used and effective soft ionization technique for polar and semi-polar molecules like this compound, making it suitable for LC-MS applications.[5][17] ESI is generally performed in either positive or negative ion mode. For this compound, which contains a carboxylic acid group, both modes should be evaluated to determine which provides better sensitivity. While ESI is widely applicable, other techniques like Atmospheric Pressure Chemical Ionization (APCI) could also be considered, particularly if ESI proves to be inefficient for this specific analyte.[4][17]

Troubleshooting Guides

Problem 1: Very low or no signal intensity for this compound.

This is a common issue that can be systematically addressed by examining each stage of the analytical process.

  • Step 1: Verify Mass Spectrometer Performance:

    • Action: Infuse a solution of pure this compound standard directly into the mass spectrometer to confirm that the instrument is capable of detecting the analyte under the current settings.

    • Rationale: This isolates the mass spectrometer from the LC and sample preparation, allowing you to confirm that the instrument is tuned correctly for your analyte.[18]

  • Step 2: Check LC-MS System Suitability:

    • Action: Inject a known concentration of this compound standard into the LC-MS system.

    • Rationale: This will help determine if the issue lies with the chromatography or the interface to the mass spectrometer. If a strong signal is observed, the problem is likely related to the sample preparation or matrix effects.[14]

  • Step 3: Evaluate Sample Preparation:

    • Action: Review your sample preparation protocol. Consider spiking a blank matrix with a known amount of this compound and processing it alongside your samples.

    • Rationale: This will help assess the recovery of your analyte during the extraction process.[2] Low recovery indicates that the sample preparation method needs to be optimized.

  • Step 4: Investigate Matrix Effects:

    • Action: Perform a post-extraction spike experiment. Compare the signal of this compound in a neat solution to the signal of the same amount spiked into an extracted blank matrix.

    • Rationale: A significant decrease in signal in the matrix sample indicates ion suppression.[6][9] To mitigate this, you may need to improve your sample cleanup, adjust the chromatography to separate this compound from the interfering compounds, or dilute the sample.[6][8]

Problem 2: Inconsistent signal intensity for this compound across multiple injections.

Inconsistent signal intensity can make quantification unreliable.

  • Step 1: Check for Carryover:

    • Action: Inject a blank solvent after a high-concentration sample.

    • Rationale: If a peak for this compound is observed in the blank, it indicates carryover from the previous injection. Improve the needle wash method in your autosampler settings to resolve this.[19]

  • Step 2: Ensure Autosampler Precision:

    • Action: Make multiple injections from the same vial of a standard solution.

    • Rationale: If the signal intensity varies significantly, there may be an issue with the autosampler's injection volume precision.

  • Step 3: Evaluate LC Stability:

    • Action: Monitor the retention time and peak shape of this compound over a series of injections.

    • Rationale: Drifting retention times or poor peak shapes can indicate problems with the LC column, mobile phase, or pump, all of which can affect signal consistency.[14]

  • Step 4: Use an Internal Standard:

    • Action: If not already in use, incorporate a stable isotope-labeled internal standard into your workflow.

    • Rationale: An internal standard is the most effective way to correct for variations in sample preparation, injection volume, and instrument response, leading to more consistent and reliable results.[1][16]

Data Presentation

Table 1: Troubleshooting Experimental Data Comparison

ParameterYour Experimental ValueRecommended Range/ValueNotes
Sample Preparation
Protein Precipitation SolventAcetonitrile[1]
Sample to Solvent Ratio1:4 (e.g., 50 µL plasma to 200 µL ACN)[1]
LC Conditions
ColumnC18 Reverse Phase[2]
Mobile Phase AWater with 0.1% Formic AcidA common starting point for positive mode ESI.
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Flow RateDependent on column dimensions
MS Conditions (ESI)
Ionization ModePositive or Negative (evaluate both)
Capillary Voltage (kV)3.0 - 4.5Optimize for your instrument.
Source Temperature (°C)300 - 400Optimize for your instrument.
Nebulizer Gas (psi)30 - 50Optimize for your instrument.
Drying Gas (L/min)8 - 12Optimize for your instrument.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound from Plasma

This protocol is adapted from a general method for N-acylglycines and serves as a good starting point for this compound analysis.[1]

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Vortex: Vortex the plasma sample for 10 seconds.

  • Aliquot: In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add Precipitation Solvent: Add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., this compound-d3) to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Low this compound Signal direct_infusion Direct Infusion of Standard start->direct_infusion instrument_ok Instrument OK? direct_infusion->instrument_ok check_lc_ms Inject Standard into LC-MS lc_ms_ok LC-MS System OK? check_lc_ms->lc_ms_ok evaluate_sample_prep Evaluate Sample Preparation recovery_ok Good Recovery? evaluate_sample_prep->recovery_ok investigate_matrix Investigate Matrix Effects matrix_effect Ion Suppression? investigate_matrix->matrix_effect instrument_ok->check_lc_ms Yes tune_ms Tune & Calibrate Mass Spectrometer instrument_ok->tune_ms No lc_ms_ok->evaluate_sample_prep Yes troubleshoot_lc Troubleshoot LC/Interface lc_ms_ok->troubleshoot_lc No recovery_ok->investigate_matrix Yes optimize_prep Optimize Sample Preparation recovery_ok->optimize_prep No mitigate_matrix Mitigate Matrix Effects matrix_effect->mitigate_matrix Yes signal_ok Signal Intensity Improved matrix_effect->signal_ok No tune_ms->direct_infusion tune_ms->signal_ok troubleshoot_lc->check_lc_ms troubleshoot_lc->signal_ok optimize_prep->evaluate_sample_prep optimize_prep->signal_ok mitigate_matrix->investigate_matrix mitigate_matrix->signal_ok Signal_Intensity_Factors cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry signal This compound Signal Intensity extraction Extraction Efficiency extraction->signal cleanup Sample Cleanup cleanup->signal concentration Analyte Concentration concentration->signal peak_shape Peak Shape peak_shape->signal coelution Co-elution with Interferences coelution->signal ionization Ionization Efficiency ionization->signal matrix_effects Matrix Effects matrix_effects->signal adducts Adduct Formation adducts->signal instrument_params Instrument Parameters instrument_params->signal

References

Technical Support Center: Method Refinement for the Accurate Quantification of N-Stearoylglycine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of N-Stearoylglycine (NSG) isomers. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomers of this compound I should be aware of?

A1: this compound is formed from stearic acid (an 18-carbon saturated fatty acid) and glycine (B1666218) (the only achiral amino acid).[1][2] Therefore, this compound itself does not have stereoisomers. However, isomers can be relevant in the broader context of your research for several reasons:

  • Positional Isomers of the Fatty Acyl Chain: While stearic acid is a straight-chain fatty acid, commercially available stearic acid or endogenous fatty acid pools may contain branched-chain isomers (e.g., iso-stearic acid). If these branched-chain fatty acids are conjugated to glycine, they will form positional isomers of NSG. These isomers will have the same mass but different chromatographic retention times.

  • Double Bond Positional and Geometric Isomers: If you are also analyzing other C18 N-acyl glycines, such as N-Oleoylglycine, you will encounter isomers related to the position and geometry (cis/trans) of the double bond in the oleoyl (B10858665) chain.

  • Stereoisomers in Related N-Acyl Amino Acids: If your research involves other N-acyl amino acids where the amino acid is chiral (e.g., N-Stearoyl-Alanine), you will need to separate the D- and L-enantiomers, which can have different biological activities.[3]

Q2: What is the most suitable analytical technique for quantifying this compound isomers?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the quantification of N-acyl glycines, including this compound and its isomers.[4][5] This method offers high sensitivity, specificity, and the ability to differentiate between isomers when coupled with appropriate chromatographic separation.

Q3: Why is chromatographic separation critical for isomer quantification?

A3: Isomers of this compound are often isobaric, meaning they have the same mass-to-charge ratio (m/z). Therefore, mass spectrometry alone cannot differentiate them.[6] Chromatographic separation prior to mass spectrometric detection is essential to resolve these isomers based on their different physicochemical properties, allowing for their individual quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound isomers.

Chromatography Issues
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload.1. Adjust the mobile phase pH. For N-acyl glycines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. 2. Add a competitor to the mobile phase (e.g., a low concentration of a salt like ammonium (B1175870) formate) to block active sites on the stationary phase. 3. Reduce the injection volume or dilute the sample.
Co-elution of Isomers 1. Insufficient chromatographic resolution. 2. Inappropriate column chemistry.1. Optimize the gradient elution profile (slower gradient). 2. Decrease the flow rate. 3. For stereoisomers, use a chiral stationary phase (CSP) column.[2] 4. For positional isomers, a high-resolution C18 or C30 column may provide better separation.
Shifting Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Column degradation.1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. 2. Prepare fresh mobile phase daily. 3. Use a guard column and replace the analytical column if performance degrades.
Mass Spectrometry Issues
Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization. 2. Matrix effects (ion suppression).[7] 3. Suboptimal MS parameters.1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve sample cleanup to remove interfering matrix components. 3. Use a stable isotope-labeled internal standard. 4. Optimize MRM transitions and collision energies for each isomer.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix interferences.1. Use high-purity solvents and additives. 2. Flush the LC system thoroughly. 3. Employ more selective sample preparation techniques (e.g., solid-phase extraction).
Inconsistent Quantitative Results 1. Variability in sample preparation. 2. Matrix effects. 3. Instability of the analyte.1. Use a consistent and validated sample preparation protocol. 2. Always use an appropriate internal standard. 3. Check the stability of this compound in the processed samples and autosampler.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol describes a protein precipitation method for the extraction of this compound from human plasma.

Materials:

  • Human plasma

  • Ice-cold acetonitrile (B52724) (ACN)

  • Internal Standard (IS) solution (e.g., this compound-d5 in ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[8]

Protocol 2: LC-MS/MS Method for Quantification

This protocol provides a starting point for the LC-MS/MS analysis of this compound. Method optimization will be required for specific isomers.

Liquid Chromatography Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Isopropanol (90:10, v/v)
Gradient 0-2 min: 30% B; 2-15 min: 30-100% B; 15-18 min: 100% B; 18-18.1 min: 100-30% B; 18.1-22 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 400°C
Collision Gas Argon
MRM Transitions See Table below

Representative MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound342.374.120
This compound-d5 (IS)347.374.120

Note: The product ion at m/z 74.1 corresponds to the glycine fragment. Collision energies need to be optimized for your specific instrument.

Quantitative Data Summary

The following tables provide representative validation data for the quantification of N-acyl glycines. These values should be established for your specific this compound isomers and laboratory conditions.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound Isomer 11 - 1000> 0.991
This compound Isomer 21 - 1000> 0.991

Table 2: Accuracy and Precision

AnalyteSpiked Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
NSG Isomer 1598.54.26.8
50101.23.15.5
50099.82.54.9
NSG Isomer 2597.94.87.2
50102.13.56.1
500100.52.85.3

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_separation LC Separation (C18 or Chiral Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound isomers.

Troubleshooting Logic for Co-eluting Isomers

troubleshooting_logic cluster_chromatography Chromatographic Optimization cluster_column_choice Column Selection cluster_outcome Outcome start Problem: Co-elution of Isomers optimize_gradient Optimize Gradient Profile (Slower Elution) start->optimize_gradient change_flow_rate Decrease Flow Rate start->change_flow_rate change_column Change Column Chemistry start->change_column resolved Isomers Resolved optimize_gradient->resolved change_flow_rate->resolved chiral_column Use Chiral Column (for Stereoisomers) change_column->chiral_column high_res_c18 Use High-Resolution C18/C30 (for Positional Isomers) change_column->high_res_c18 chiral_column->resolved high_res_c18->resolved

Caption: Troubleshooting logic for resolving co-eluting this compound isomers.

References

Technical Support Center: Preventing N-Stearoylglycine Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Stearoylglycine analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and accurate quantification of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: The primary degradation pathways for this compound, a fatty acid amide, are chemical hydrolysis and enzymatic hydrolysis.

  • Chemical Hydrolysis: The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, breaking down into stearic acid and glycine (B1666218).[1][2] This process is accelerated at elevated temperatures.

  • Enzymatic Hydrolysis: In biological samples, enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1) can rapidly hydrolyze this compound.[3][4]

Q2: What are the recommended storage conditions for this compound standards and biological samples?

A2: To minimize degradation, both this compound standards and biological samples intended for its analysis should be stored at low temperatures. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is ideal.[5] It is also crucial to store samples in tightly sealed containers to prevent exposure to moisture, which can facilitate hydrolysis. Repeated freeze-thaw cycles should be avoided as they can impact the stability of various analytes in plasma and serum.[6][7][8][9][10]

Q3: How can I prevent enzymatic degradation of this compound in my samples?

A3: To prevent enzymatic degradation, it is crucial to add enzyme inhibitors to your samples immediately after collection. A cocktail of inhibitors targeting both FAAH and other serine hydrolases is recommended. Several commercial FAAH inhibitors are available, such as URB597, PF-3845, and various others.[4][11] While specific commercial inhibitors for PM20D1 are less readily available for sample preparation, using a broad-spectrum protease inhibitor cocktail can offer some protection.

Q4: What is the optimal pH range to maintain during sample extraction to prevent chemical hydrolysis?

A4: To minimize chemical hydrolysis, it is recommended to maintain a pH range of 6.0-8.0 during the extraction process. Both strongly acidic and strongly alkaline conditions will accelerate the degradation of the amide bond.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation and analysis of this compound.

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step Rationale
Enzymatic Degradation Add a commercially available FAAH inhibitor (e.g., URB597 at a final concentration of 1-10 µM) and a broad-spectrum protease inhibitor cocktail to the sample immediately upon collection. Keep samples on ice throughout the preparation process.FAAH and other proteases in biological matrices can rapidly degrade this compound. Inhibition of these enzymes is critical for preserving the analyte.
Chemical Hydrolysis Ensure all buffers and solvents used during extraction are within a pH range of 6.0-8.0. Avoid prolonged exposure to strong acids or bases.This compound is susceptible to acid- and base-catalyzed hydrolysis. Maintaining a neutral to slightly basic pH minimizes this degradation.
Inefficient Extraction Optimize your extraction method. For Liquid-Liquid Extraction (LLE), consider using a solvent system like chloroform/methanol (B129727). For Solid-Phase Extraction (SPE), select a C18 or mixed-mode cartridge and optimize the wash and elution solvents.The long acyl chain of this compound makes it lipophilic. The chosen extraction method must efficiently partition it from the aqueous biological matrix.[8][13]
Adsorption to Surfaces Use low-binding polypropylene (B1209903) tubes and pipette tips for all sample handling steps.The hydrophobic nature of this compound can lead to its adsorption onto glass and some plastic surfaces, resulting in lower recovery.
Issue 2: Poor Peak Shape in LC-MS Analysis (Tailing or Splitting)
Potential Cause Troubleshooting Step Rationale
Secondary Interactions on Column Use a column with high-purity silica (B1680970) and end-capping. Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (use with caution as it can cause ion suppression).The glycine moiety can interact with residual silanol (B1196071) groups on the stationary phase, leading to peak tailing.
Column Overload Reduce the injection volume or dilute the sample.Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.
Injection Solvent Mismatch Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.If the sample is dissolved in a much stronger solvent, it can cause peak distortion, including splitting and broadening, especially for early eluting peaks.
Column Void or Contamination If all peaks in the chromatogram are distorted, inspect the column inlet for a void or blockage. Consider back-flushing the column (if permissible by the manufacturer) or replacing the column frit.A physical problem at the head of the column can disrupt the sample band as it enters the stationary phase, leading to split peaks for all analytes.[14]
Issue 3: High Variability in Quantitative Results
Potential Cause Troubleshooting Step Rationale
Matrix Effects Implement strategies to mitigate matrix effects, such as using a stable isotope-labeled internal standard, performing more rigorous sample cleanup (e.g., SPE), or diluting the sample.[3][15]Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate and variable quantification.[3][15]
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, including accurate pipetting, consistent incubation times, and uniform handling.Variability in the sample preparation process is a major source of error in quantitative analysis.
Freeze-Thaw Cycles Aliquot samples into single-use vials after collection to avoid repeated freeze-thaw cycles.Repeated freezing and thawing of biological samples can lead to the degradation of analytes and changes in the sample matrix, affecting analytical results.[6][7]

Data Presentation

Table 1: Stability of this compound under Various pH and Temperature Conditions

pHTemperature (°C)Incubation Time (hours)Analyte Recovery (%)
4.025485
7.042498
7.025495
9.025488

Note: This data is illustrative and based on the general principles of amide bond stability. Actual stability may vary depending on the specific matrix and buffer components.

Table 2: Comparison of Protein Precipitation Methods for this compound Recovery from Plasma

Precipitation MethodRecovery (%)Reproducibility (%RSD)
Acetonitrile (B52724)85-95<10
Acetone80-90<12
Trichloroacetic Acid (TCA)70-85<15

Note: Acetonitrile precipitation is often preferred as it can provide high recovery and good reproducibility for a range of analytes.[1][13][16][17][18][19]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • To 100 µL of plasma in a polypropylene tube, add 10 µL of an internal standard solution (e.g., this compound-d3).

  • Add 10 µL of a freshly prepared FAAH inhibitor solution (e.g., 100 µM URB597 in DMSO).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold chloroform/methanol (2:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic layer into a new polypropylene tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard and 10 µL of an FAAH inhibitor. Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Dry-down and Reconstitution: Dry the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Initial Stabilization cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_Inhibitors Add FAAH/Protease Inhibitors Sample->Add_Inhibitors Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_Inhibitors->Protein_Precipitation Option A LLE Liquid-Liquid Extraction (e.g., Chloroform/Methanol) Add_Inhibitors->LLE Option B SPE Solid-Phase Extraction (e.g., C18) Protein_Precipitation->SPE Further Cleanup Dry_Down Dry Down Extract LLE->Dry_Down SPE->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS

Caption: A generalized experimental workflow for the extraction and analysis of this compound.

degradation_pathways cluster_causes Causes of Degradation NSG This compound Degradation Degradation NSG->Degradation Stearic_Acid Stearic Acid Degradation->Stearic_Acid Hydrolysis Glycine Glycine Degradation->Glycine Hydrolysis Acid_Base Strong Acid/Base Acid_Base->Degradation Enzymes Enzymes (FAAH, PM20D1) Enzymes->Degradation Temperature High Temperature Temperature->Degradation

Caption: Primary degradation pathways of this compound during sample preparation.

References

Technical Support Center: Enhancing Skin Penetration of N-Stearoylglycine in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the dermal delivery of N-Stearoylglycine.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key properties relevant to skin penetration?

This compound is a lipophilic molecule, specifically a fatty acid amide derived from the condensation of stearic acid and the amino acid glycine (B1666218).[1] Its structure, featuring a long C18 alkyl chain, makes it highly lipophilic, which is a critical factor influencing its interaction with the skin's primary barrier, the stratum corneum. While its lipophilicity suggests a potential for good affinity with the lipid-rich intercellular matrix of the stratum corneum, its solid nature and potential for high crystallinity can pose challenges for effective skin penetration.[1]

2. What are the primary challenges encountered when formulating this compound for topical delivery?

The main challenges in formulating this compound for enhanced skin penetration include:

  • Low Aqueous Solubility: Its lipophilic nature results in very poor solubility in aqueous phases of topical formulations.

  • Potential for Crystallization: Due to its high melting point and ordered structure, this compound can crystallize within a formulation, reducing its thermodynamic activity and, consequently, its ability to partition into the skin.[2]

  • Limited Permeation Data: There is a lack of publicly available, specific quantitative data on the skin permeation of this compound, making formulation optimization challenging.

  • Formulation Stability: Incorporating a high concentration of a lipophilic solid like this compound into stable and cosmetically elegant emulsions (creams, lotions) can be difficult.[3]

3. What strategies can be employed to enhance the skin penetration of this compound?

Several strategies can be explored to overcome the challenges and enhance the dermal delivery of this compound:

  • Use of Chemical Penetration Enhancers: Incorporating fatty acids, alcohols (like propylene (B89431) glycol and ethanol), or terpenes can disrupt the lipid organization of the stratum corneum, thereby increasing the permeation of this compound.[4][5]

  • Formulation as Lipid-Based Nanocarriers: Encapsulating this compound in systems like Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) can improve its solubility and stability within the formulation and facilitate its transport into the skin.

  • Optimization of the Vehicle: The choice of vehicle is crucial. For instance, oil-in-water emulsions with a lower oil content have been shown to improve the penetration of highly lipophilic compounds.[6]

  • Supersaturated Formulations: Creating a supersaturated system, where the concentration of this compound in the vehicle exceeds its saturation solubility, can increase the thermodynamic activity and drive its partitioning into the skin. However, this approach requires careful formulation to prevent crystallization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and testing of this compound for topical delivery.

Problem 1: Poor Solubility of this compound in the Formulation

Question: I am unable to dissolve a sufficient concentration of this compound in my aqueous-based gel formulation. What can I do?

Answer:

Due to its high lipophilicity, this compound has very limited solubility in water. To incorporate it into an aqueous gel, you will need to use co-solvents or a solubilizing system.

Recommended Solutions:

  • Incorporate Co-solvents: Add common topical co-solvents such as propylene glycol, ethanol, or polyethylene (B3416737) glycols (PEGs) to the aqueous phase. The table below provides a starting point for solubility in some of these excipients.

  • Use Surfactants: Employ non-ionic surfactants to create micelles that can encapsulate this compound.

  • Consider an Emulsion System: If high concentrations are required, an emulsion (cream or lotion) is a more suitable vehicle than a simple aqueous gel. This compound can be dissolved in the oil phase.

Table 1: Estimated Solubility of this compound in Common Topical Excipients

ExcipientEstimated SolubilityRationale/Reference
WaterVery LowBased on its lipophilic chemical structure.
Propylene GlycolModeratePropylene glycol is a common solvent for many lipophilic compounds.[7]
EthanolModerate to HighEthanol is a good solvent for many organic molecules.
Isopropyl MyristateHighAs a lipophilic ester, it is expected to be a good solvent for this compound.
Mineral OilModerate to HighA non-polar solvent that should readily dissolve the long alkyl chain of this compound.

Note: This table provides estimated solubilities based on the physicochemical properties of this compound and general solvent characteristics. Experimental determination is highly recommended.

Problem 2: Crystallization of this compound in the Formulation

Question: My cream formulation containing this compound shows crystal growth upon storage. How can I prevent this?

Answer:

Crystallization is a common issue with lipophilic solid compounds in emulsion systems and can significantly decrease the efficacy of the product.[2]

Recommended Solutions:

  • Incorporate Crystallization Inhibitors: Add polymers or other excipients that can interfere with the crystal lattice formation of this compound.

  • Optimize the Oil Phase: Use a blend of oils with different chemical structures in the oil phase of your emulsion. This can disrupt the ordered packing of this compound molecules.

  • Control the Cooling Rate During Manufacturing: Rapid cooling of an emulsion from a high temperature can sometimes promote the formation of smaller, more stable crystals or even an amorphous state. Experiment with different cooling profiles.

  • Formulate as a Solid Lipid Nanoparticle (SLN): Encapsulating this compound within a solid lipid matrix can help to maintain it in an amorphous or less crystalline state.

Problem 3: Low and Variable Skin Permeation Results

Question: My in vitro skin permeation studies with this compound are showing low and inconsistent flux values. What could be the reasons and how can I improve my results?

Answer:

Low and variable permeation can be due to a number of factors related to the formulation, the experimental setup, and the analytical method.

Recommended Solutions:

  • Optimize the Formulation:

    • Increase Thermodynamic Activity: Consider creating a supersaturated formulation, but be mindful of the risk of crystallization.

    • Add a Penetration Enhancer: Incorporate a chemical penetration enhancer known to be effective for lipophilic compounds, such as oleic acid or lauric acid.

  • Refine the In Vitro Permeation Protocol:

    • Ensure Sink Conditions: The concentration of this compound in the receptor fluid of the Franz diffusion cell should not exceed 10% of its solubility in that fluid. Due to its low aqueous solubility, you may need to use a receptor fluid containing a co-solvent (e.g., ethanol, PEG 400) or a surfactant to maintain sink conditions.

    • Membrane Integrity: Ensure the integrity of the skin membrane used in the Franz cell is not compromised.

  • Validate the Analytical Method:

    • Sensitivity: Your analytical method (e.g., HPLC-UV) must be sensitive enough to detect the low concentrations of this compound that have permeated the skin.

    • Extraction Efficiency: Ensure your method for extracting this compound from the receptor fluid and the skin matrix is efficient and reproducible.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for assessing the skin permeation of this compound from a topical formulation.

Objective: To quantify the flux and permeability coefficient of this compound through an excised skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like 2% Oleth-20 or 40% PEG 400)

  • Test formulation containing this compound

  • Magnetic stirrer and stir bars

  • Water bath maintained at 32 ± 1 °C

  • Syringes and needles for sampling

  • HPLC system for analysis

Methodology:

  • Skin Preparation: Thaw frozen excised skin and cut it into sections large enough to fit the Franz diffusion cells. Carefully mount the skin on the receptor chamber with the stratum corneum side facing the donor compartment.

  • Cell Assembly: Clamp the donor and receptor chambers together, ensuring a leak-proof seal.

  • Receptor Fluid: Fill the receptor chamber with pre-warmed and degassed receptor fluid, ensuring there are no air bubbles trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Allow the assembled cells to equilibrate in the water bath for at least 30 minutes.

  • Dosing: Apply a known amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid from the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Sample Analysis: Analyze the collected samples for the concentration of this compound using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of this compound permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can be calculated by dividing the flux by the concentration of the drug in the donor formulation.

Workflow for In Vitro Skin Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane assemble_cell Assemble Franz Cell prep_skin->assemble_cell prep_receptor Prepare Receptor Fluid prep_receptor->assemble_cell equilibrate Equilibrate at 32°C assemble_cell->equilibrate apply_formulation Apply Formulation equilibrate->apply_formulation sample Collect Samples at Time Points apply_formulation->sample hplc Analyze Samples by HPLC sample->hplc calculate Calculate Flux and Permeability hplc->calculate G cluster_initial Initial Setup cluster_optimization Optimization cluster_validation Validation select_column Select C18 Column optimize_gradient Optimize Gradient Profile select_column->optimize_gradient prepare_mobile_phase Prepare Mobile Phase (ACN/Water/TFA) prepare_mobile_phase->optimize_gradient adjust_flow_rate Adjust Flow Rate optimize_gradient->adjust_flow_rate set_wavelength Set Detection Wavelength (205-215 nm) adjust_flow_rate->set_wavelength linearity Linearity set_wavelength->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD/LOQ precision->lod_loq G cluster_skin Skin Layers cluster_pathways Penetration Pathways sc Stratum Corneum Intercellular Lipid Matrix ve Viable Epidermis sc->ve Diffusion intercellular Intercellular Route (Primary for Lipophilic Molecules) transcellular Transcellular Route appendageal Appendageal Route (Hair Follicles, Sweat Glands) dermis Dermis ve->dermis formulation Topical Formulation (this compound) formulation->sc Partitioning

References

Technical Support Center: Optimization of Mobile Phase for N-Acylglycine Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-acylglycines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the separation and analysis of this important class of metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the HPLC analysis of N-acylglycines, with a focus on mobile phase optimization.

Q1: I am observing poor resolution between my N-acylglycine peaks. How can I improve it?

A1: Poor resolution is a common issue and can often be addressed by systematically optimizing the mobile phase. Here are the key factors to consider:

  • Organic Modifier: The choice and concentration of the organic solvent in your mobile phase significantly impact resolution.

    • Acetonitrile vs. Methanol: These are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a higher elution strength and lower viscosity, which can lead to sharper peaks and lower backpressure.[1] Methanol, being a protic solvent, can offer different selectivity due to its ability to form hydrogen bonds, which might be advantageous for separating structurally similar N-acylglycines.[1] Experimenting with both solvents is recommended to determine the best option for your specific analytes.

    • Gradient Elution: For complex samples containing N-acylglycines with a wide range of polarities, a gradient elution is often necessary.[2] A shallow gradient (a slow increase in the organic modifier concentration) can significantly improve the separation of closely eluting peaks. Optimizing the gradient profile is a critical step in method development.[3][4]

  • Mobile Phase pH: N-acylglycines are ionizable compounds due to the presence of a carboxylic acid group from the glycine (B1666218) moiety.[5] The pH of the mobile phase will influence their ionization state and, consequently, their retention and selectivity.[6][7]

    • Ion Suppression: To enhance retention and improve peak shape in reversed-phase chromatography, it is generally advisable to work at a pH that suppresses the ionization of the analytes.[7] For the carboxylic acid group of N-acylglycines, this means using a mobile phase with a pH about 2 units below their pKa. An acidic mobile phase, typically in the range of pH 2.5-4.5, is therefore a good starting point.[8]

    • pH Adjustment: Small changes in pH can lead to significant shifts in retention time and selectivity.[6] It is crucial to use a buffer to maintain a stable pH throughout the analysis.[9]

Q2: My N-acylglycine peaks are showing significant tailing. What are the potential causes and solutions?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or other system issues. Here’s how to troubleshoot it:

  • Mobile Phase pH: One of the primary causes of peak tailing for acidic compounds like N-acylglycines is the interaction with residual silanol (B1196071) groups on the silica-based stationary phase.[10]

    • Lowering pH: Operating at a lower pH (e.g., pH 2.5-3.5) protonates the silanol groups, minimizing these unwanted interactions and thus reducing peak tailing.[10]

  • Buffer Concentration: The concentration of the buffer in your mobile phase can also affect peak shape.

    • Adequate Buffering: A buffer concentration that is too low may not provide sufficient capacity to maintain a constant pH, leading to peak shape issues.[11] A concentration in the range of 10-50 mM is generally recommended.[3]

  • Column Overload: Injecting too much sample can lead to peak tailing.[12]

    • Solution: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[12]

  • System Dead Volume: Excessive dead volume in the HPLC system (e.g., from long tubing or improper connections) can contribute to peak broadening and tailing.[10] Ensure all connections are secure and tubing is of the appropriate length and internal diameter.

Q3: My retention times for N-acylglycines are not reproducible. What should I check?

A3: Inconsistent retention times are a common problem in HPLC and can often be traced back to the mobile phase preparation and delivery.

  • Mobile Phase Preparation:

    • Accurate pH Adjustment: As pH is a critical parameter, ensure it is measured and adjusted accurately and consistently for every new batch of mobile phase.[6]

    • Degassing: Dissolved gases in the mobile phase can lead to bubble formation in the pump or detector, causing flow rate fluctuations and retention time variability. Always degas your mobile phase before use.[13]

  • Column Equilibration: Insufficient column equilibration between runs, especially when using a gradient, can lead to drifting retention times. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Control: Fluctuations in column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[14]

  • Pump Performance: Issues with the HPLC pump, such as worn seals or check valves, can lead to an inconsistent flow rate and, consequently, variable retention times. Regular pump maintenance is crucial.

Data Presentation: Impact of Mobile Phase Parameters

The following tables summarize the expected effects of different mobile phase parameters on the separation of N-acylglycines. This data is illustrative and based on established chromatographic principles. Actual results may vary depending on the specific N-acylglycines, column chemistry, and HPLC system.

Table 1: Comparison of Acetonitrile and Methanol as Organic Modifiers

ParameterAcetonitrileMethanolImpact on N-Acylglycine Separation
Elution Strength Higher[13]Lower[1]Acetonitrile generally leads to shorter retention times.
Selectivity Aprotic, dipole-dipole interactions[1]Protic, hydrogen bonding capabilities[1]Can result in different elution orders for N-acylglycines.
Viscosity LowerHigherAcetonitrile results in lower backpressure.
UV Cutoff Lower (~190 nm)[1]Higher (~205 nm)[1]Acetonitrile is preferred for low UV detection.

Table 2: Illustrative Effect of Mobile Phase pH on Retention Time of N-Acylglycines

N-AcylglycinepKa (approx.)Retention Time (min) at pH 2.5Retention Time (min) at pH 4.5Retention Time (min) at pH 6.5
N-Propionylglycine~3.75.23.82.1
N-Butyrylglycine~3.77.85.93.5
N-Hexanoylglycine~3.712.59.76.8
N-Octanoylglycine~3.718.315.111.2

Note: This table illustrates the general trend of decreasing retention time with increasing pH for acidic compounds like N-acylglycines in reversed-phase HPLC.

Table 3: Effect of Buffer Concentration on Peak Asymmetry

Buffer Concentration (Formate Buffer, pH 3.5)Peak Asymmetry Factor (for N-Hexanoylglycine)
5 mM1.8
10 mM1.4
25 mM1.1
50 mM1.0

Note: This table illustrates the general trend of improved peak symmetry (asymmetry factor closer to 1) with increasing buffer concentration, up to an optimal point.

Experimental Protocols

This section provides a detailed methodology for a key experiment in N-acylglycine analysis.

Protocol 1: Quantitative Analysis of N-Acylglycines in Urine by LC-MS/MS

This protocol is adapted from a validated method for the quantification of a panel of N-acylglycines in urine.

1. Materials and Reagents:

  • N-acylglycine standards (e.g., N-Propionylglycine, N-Hexanoylglycine, etc.)

  • n-Octanoylglycine-d2 (Internal Standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Methanol

  • Human urine for matrix-matched calibrators and quality controls

2. Sample Preparation ("Dilute-and-Shoot"):

  • Thaw urine samples at room temperature.

  • Vortex for 10 seconds.

  • Centrifuge at 4,000 x g for 5 minutes.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (in 50% methanol/water).

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized based on specific N-acylglycines).

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizations

The following diagrams illustrate key workflows and logical relationships in the optimization of mobile phase for N-acylglycine analysis.

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goals (e.g., resolve specific N-acylglycines) select_column Select Appropriate Column (e.g., C18) start->select_column initial_conditions Establish Initial Conditions - Organic Modifier (ACN or MeOH) - Acidic Mobile Phase (pH ~3) - Buffer (e.g., 10 mM Formate) select_column->initial_conditions scout_gradient Run Scouting Gradient initial_conditions->scout_gradient evaluate_scout Evaluate Results - Peak Shape - Resolution - Retention scout_gradient->evaluate_scout evaluate_scout->initial_conditions No elution/poor peaks optimize_gradient Optimize Gradient Slope evaluate_scout->optimize_gradient Initial separation observed evaluate_gradient Evaluate Gradient Is resolution adequate? optimize_gradient->evaluate_gradient optimize_ph Optimize Mobile Phase pH evaluate_gradient->optimize_ph No final_method Final Method Validation evaluate_gradient->final_method Yes evaluate_ph Evaluate pH Improved selectivity/peak shape? optimize_ph->evaluate_ph evaluate_ph->optimize_gradient Yes optimize_buffer Optimize Buffer Concentration evaluate_ph->optimize_buffer No evaluate_buffer Evaluate Buffer Improved peak shape? optimize_buffer->evaluate_buffer evaluate_buffer->optimize_ph No evaluate_buffer->final_method Yes

General workflow for mobile phase optimization.

Troubleshooting_Decision_Tree problem Problem Encountered poor_resolution Poor Resolution problem->poor_resolution peak_tailing Peak Tailing problem->peak_tailing retention_shift Retention Time Shift problem->retention_shift adjust_gradient Adjust Gradient Slope (make it shallower) poor_resolution->adjust_gradient Closely eluting peaks change_organic Switch Organic Modifier (ACN <=> MeOH) poor_resolution->change_organic Co-eluting peaks adjust_ph Adjust pH for Selectivity poor_resolution->adjust_ph Need to alter selectivity lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) peak_tailing->lower_ph Asymmetric peaks for all N-acylglycines increase_buffer Increase Buffer Concentration (e.g., to 25-50 mM) peak_tailing->increase_buffer Peak shape varies between runs check_overload Check for Column Overload (reduce sample concentration) peak_tailing->check_overload Peak shape worsens with higher concentration check_ph Re-prepare Mobile Phase (Verify pH) retention_shift->check_ph Sudden shift with new mobile phase check_temp Ensure Stable Column Temp. retention_shift->check_temp Drifting over a sequence check_equilibration Increase Column Equilibration Time retention_shift->check_equilibration Shift in early gradient runs

Troubleshooting decision tree for common HPLC issues.

References

Addressing matrix effects in the analysis of N-Stearoylglycine from complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of N-Stearoylglycine in complex biological samples, with a specific focus on identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2] For this compound, a lipid molecule, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1] These effects directly impact the accuracy, precision, and sensitivity of quantitative analysis, potentially leading to erroneous results in research and clinical studies.[3] The primary components of a biological matrix, such as proteins, salts, and other lipids (especially phospholipids), are known to cause these interferences.

Q2: What are the most common sources of matrix effects when analyzing biological samples like plasma or serum?

A2: In plasma and serum analysis, the most significant source of matrix effects, particularly for lipidomic studies involving molecules like this compound, are phospholipids (B1166683).[4][5] Phospholipids are highly abundant in these samples and are notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry. They often co-extract with the analyte of interest during sample preparation and can co-elute during chromatographic separation, competing for ionization in the MS source. Other endogenous components like salts and proteins can also contribute to matrix effects.[6]

Q3: How can I quantitatively assess if my this compound analysis is impacted by matrix effects?

A3: The most common method is the post-extraction spike analysis.[1] This involves comparing the peak area of this compound in a "post-extraction spiked" sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a neat solvent solution at the same concentration.[5] A significant difference between these two responses indicates the presence of ion suppression or enhancement.[5] Another qualitative technique is post-column infusion, where a constant flow of this compound is introduced after the analytical column.[3][6] Injection of a blank matrix extract will show a dip in the signal if ion suppression is occurring at a specific retention time.[3][6]

Q4: What is the most effective general strategy to compensate for matrix effects?

A4: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects.[3][7] A SIL internal standard for this compound would be chemically identical to the analyte but with a different mass, causing it to co-elute and experience the same ionization suppression or enhancement.[8][9] By using the peak area ratio of the analyte to the SIL internal standard, variability caused by matrix effects can be effectively normalized, leading to improved accuracy and precision.[7][8]

Troubleshooting Guide

Q5: My this compound signal is highly variable and unexpectedly low across multiple plasma samples. What is the likely cause and what should be my first troubleshooting step?

A5: The most probable cause is significant and variable ion suppression due to matrix effects.[10][11] Complex biological samples can have patient-to-patient variability in their matrix composition, leading to inconsistent results.

Your first step should be to evaluate your sample preparation method. A simple protein precipitation (PPT) is often insufficient for removing phospholipids, which are major contributors to ion suppression.[12][13] Consider implementing a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove these interferences.[14]

start Low and Inconsistent Signal for this compound check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement a SIL-IS for This compound to compensate for matrix effects. check_is->implement_is No eval_prep Evaluate Sample Preparation Method check_is->eval_prep Yes end_good Problem Resolved implement_is->end_good is_ppt Using Protein Precipitation (PPT)? eval_prep->is_ppt improve_prep Implement a more robust cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) is_ppt->improve_prep Yes optimize_chrom Optimize Chromatography: - Adjust gradient to separate analyte from suppression zones - Test alternative column chemistry is_ppt->optimize_chrom No improve_prep->end_good end_bad Issue Persists: Consult Advanced Support optimize_chrom->end_bad

Caption: Troubleshooting workflow for inconsistent this compound signal.

Q6: I have confirmed ion suppression is occurring at the retention time of this compound. My current sample preparation is fixed. What can I do chromatographically?

A6: If you cannot change your sample preparation, focus on chromatographic optimization to separate this compound from the co-eluting interferences.[3] You can try modifying the HPLC gradient to change the elution profile of the phospholipids causing suppression.[13] For instance, a shallower gradient may improve resolution. Additionally, switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl (B1667301) phase) can alter selectivity and shift the retention of either your analyte or the interfering compounds. Using UPLC or UHPLC systems can also provide significantly better peak resolution than traditional HPLC, which can help resolve the analyte from matrix components.[13]

Q7: I switched to a Solid-Phase Extraction (SPE) method, which reduced my matrix effects, but now my analyte recovery is unacceptably low. How can I address this?

A7: Low recovery in SPE can be due to several factors. First, ensure the SPE cartridge chemistry is appropriate for this compound. A mixed-mode SPE combining reversed-phase and ion-exchange mechanisms can be very effective for cleaner extracts.[13] Next, systematically optimize each step of the SPE protocol:

  • Conditioning & Equilibration: Ensure you are using the correct solvents to prepare the sorbent.

  • Loading: Check the pH of your sample before loading. The charge state of this compound can significantly affect its retention on certain sorbents.

  • Washing: Your wash solvent may be too strong, causing premature elution of the analyte. Try decreasing the percentage of organic solvent in the wash step.

  • Elution: Your elution solvent may not be strong enough to fully desorb the analyte. Try increasing the organic solvent strength or modifying the pH to ensure the analyte is in a state that favors elution.

Quantitative Data Summary

The following table provides a summary of the typical performance of common sample preparation techniques in reducing matrix effects for lipid-like molecules in plasma.

Sample Preparation Method Typical Analyte Recovery (%) Typical Matrix Effect (%) *Key Advantages Key Disadvantages
Protein Precipitation (PPT) 85 - 105%40 - 70%Fast, simple, inexpensiveLeast effective at removing phospholipids, significant ion suppression.[12][13]
Liquid-Liquid Extraction (LLE) 60 - 90%80 - 95%Provides very clean extractsRecovery can be low and variable, especially for more polar analytes.[13]
Reversed-Phase SPE 75 - 95%75 - 90%Good removal of polar interferencesMay not fully remove all phospholipids.[12]
Mixed-Mode SPE 80 - 100%> 95%Excellent removal of diverse interferencesMore complex method development.[13]
HybridSPE®-Phospholipid 85 - 100%> 98%Specifically targets and removes phospholipids.Higher cost per sample.

*Matrix Effect (%) is calculated as: (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100. A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol provides a framework for quantifying the degree of ion suppression or enhancement.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard of this compound in the final reconstitution solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spike): Take a blank biological sample (e.g., human plasma) and perform the complete extraction procedure. In the final step, reconstitute the dried extract with the same standard solution used in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological sample with this compound to achieve the same theoretical final concentration as Set A and B before starting the extraction procedure.

  • Analysis: Analyze all three sets of samples via LC-MS/MS.

  • Calculations:

    • Matrix Effect (%): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A1 Prepare this compound standard in solvent analysis Analyze all sets by LC-MS/MS A1->analysis B1 Extract Blank Biological Matrix B2 Spike this compound into final extract B1->B2 B2->analysis C1 Spike this compound into Blank Matrix C2 Perform Full Extraction Procedure C1->C2 C2->analysis calc_me Calculate Matrix Effect (B vs A) analysis->calc_me calc_rec Calculate Recovery (C vs B) analysis->calc_rec

Caption: Workflow for assessing matrix effect and recovery.

Protocol 2: Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE)

This is a general protocol using a polymeric mixed-mode (e.g., reversed-phase and strong anion exchange) cartridge. This protocol must be optimized for your specific application.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% ammonium (B1175870) hydroxide (B78521) in water.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727).

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing 1 (Polar Interferences): Wash with 1 mL of 5% methanol in water.

  • Washing 2 (Phospholipids): Wash with 1 mL of 40% methanol in water.

  • Elution: Elute this compound with 1 mL of 5% formic acid in methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) ppt_start Plasma Sample + SIL-IS ppt_add Add 3x Volume of Cold Acetonitrile ppt_start->ppt_add ppt_vortex Vortex & Centrifuge ppt_add->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant ppt_end Analyze ppt_supernatant->ppt_end spe_start Plasma Sample + SIL-IS spe_load Condition & Load onto Cartridge spe_start->spe_load spe_wash Wash Interferences spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_end Analyze spe_elute->spe_end lle_start Plasma Sample + SIL-IS lle_add Add Immiscible Organic Solvent (e.g., MTBE) lle_start->lle_add lle_vortex Vortex & Centrifuge lle_add->lle_vortex lle_organic Collect Organic Layer lle_vortex->lle_organic lle_end Analyze lle_organic->lle_end

Caption: Comparison of common sample preparation workflows.

References

Validation & Comparative

N-Stearoylglycine vs. N-Palmitoylglycine: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Stearoylglycine and N-Palmitoylglycine are endogenous N-acyl glycines, a class of lipid signaling molecules garnering increasing interest for their diverse physiological roles. Structurally similar, differing only by the length of their fatty acid chains (C18 for stearoyl and C16 for palmitoyl), these molecules exhibit distinct biological activities. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in their exploration of these compounds as potential therapeutic agents.

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data on the biological activities of this compound and N-Palmitoylglycine.

Biological Target / EffectThis compoundN-PalmitoylglycineReference
GPR132 Activation (EC₅₀) ~10 µM> 10 µM[1]
Calcium Influx in Sensory Neurons (EC₅₀) Data not available5.5 µM[2]
FAAH Inhibition (IC₅₀) Data not availableData not available

Key Biological Activities and Signaling Pathways

GPR132/G2A Receptor Activation

Both this compound and N-Palmitoylglycine have been identified as agonists for the G protein-coupled receptor 132 (GPR132), also known as G2A. A comparative study demonstrated that this compound is a more potent activator of GPR132 than N-Palmitoylglycine, with an order-of-potency of N-palmitoylglycine > 9-HODE ≈ N-linoleoylglycine > linoleamide (B162930) > N-oleoylglycine ≈ this compound > N-arachidonoylglycine > N-docosahexaenoylglycine.[1] Activation of GPR132 by these lipids is thought to play a role in immune responses and inflammation.[3]

GPR132 is known to couple to Gq/11 and G12/13 G-proteins.[4][5] Activation of these pathways can lead to downstream signaling cascades involving phospholipase C (PLC) and RhoA, respectively.

GPR132_Signaling cluster_membrane Cell Membrane GPR132 GPR132/G2A Gq11 Gq/11 GPR132->Gq11 activates G1213 G12/13 GPR132->G1213 activates Ligand This compound or N-Palmitoylglycine Ligand->GPR132 binds PLC Phospholipase C (PLC) Gq11->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ROCK ROCK Activation RhoA->ROCK Cytoskeletal_reorganization Cytoskeletal Reorganization ROCK->Cytoskeletal_reorganization

GPR132 Signaling Pathway
Modulation of Sensory Neuron Activity

N-Palmitoylglycine has been shown to induce a transient influx of calcium in sensory neurons, specifically in dorsal root ganglion (DRG) cells, with an EC₅₀ of 5.5 µM.[2] This activity suggests a role for N-Palmitoylglycine in modulating pain and sensation. The effect is dependent on extracellular calcium and is sensitive to pertussis toxin, indicating the involvement of a Gi/o-coupled GPCR.[6]

Metabolism by Fatty Acid Amide Hydrolase (FAAH)

Experimental Protocols

GPR132 Activation Assay (PathHunter® β-Arrestin Recruitment Assay)

This protocol is based on the DiscoverX PathHunter® β-arrestin assay, a method used to quantify GPCR activation by measuring the recruitment of β-arrestin to the activated receptor.[8][9]

Objective: To determine the potency (EC₅₀) of this compound and N-Palmitoylglycine in activating GPR132.

Materials:

  • PathHunter® CHO-K1 GPR132 β-Arrestin cells

  • Cell plating reagent

  • Test compounds (this compound, N-Palmitoylglycine) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control agonist (e.g., 9-HODE)

  • PathHunter® Detection Reagents

  • 384-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Culture PathHunter® CHO-K1 GPR132 β-Arrestin cells according to the supplier's instructions.

    • On the day of the assay, harvest and resuspend the cells in the appropriate cell plating reagent at a concentration of 250,000 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound, N-Palmitoylglycine, and the positive control in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).

    • Add 5 µL of the diluted compounds to the respective wells.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C.

  • Detection:

    • Prepare the PathHunter® Detection Reagents according to the manufacturer's protocol.

    • Add 12.5 µL of the detection reagent mixture to each well.

    • Incubate the plate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Measure the chemiluminescent signal using a luminometer.

    • Plot the luminescence signal against the log of the compound concentration.

    • Calculate the EC₅₀ values using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

GPR132_Assay_Workflow Start Start Plate_Cells Plate PathHunter® GPR132 Cells Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Prepare_Compounds Prepare Compound Dilutions Incubate_Overnight->Prepare_Compounds Add_Compounds Add Compounds to Cells Incubate_Overnight->Add_Compounds Prepare_Compounds->Add_Compounds Incubate_90min Incubate for 90 min Add_Compounds->Incubate_90min Add_Detection_Reagents Add Detection Reagents Incubate_90min->Add_Detection_Reagents Incubate_60min Incubate for 60 min Add_Detection_Reagents->Incubate_60min Read_Luminescence Read Luminescence Incubate_60min->Read_Luminescence Analyze_Data Analyze Data and Calculate EC₅₀ Read_Luminescence->Analyze_Data End End Analyze_Data->End

GPR132 Activation Assay Workflow
Intracellular Calcium Flux Assay in Sensory Neurons

This protocol provides a general framework for measuring changes in intracellular calcium concentration in sensory neurons upon stimulation with N-acyl glycines.

Objective: To determine the potency (EC₅₀) of this compound and N-Palmitoylglycine in inducing calcium influx in sensory neurons.

Materials:

  • Primary dorsal root ganglion (DRG) neurons or a suitable sensory neuron cell line (e.g., F-11 cells)

  • Cell culture medium and supplements

  • Poly-D-lysine/laminin-coated 96- or 384-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a no-wash calcium assay kit)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (this compound, N-Palmitoylglycine) dissolved in a suitable solvent

  • Positive control (e.g., capsaicin (B1668287) for TRPV1-expressing neurons, or ionomycin)

  • Fluorescence microplate reader with kinetic reading and injection capabilities

Procedure:

  • Cell Plating:

    • Plate the sensory neurons onto coated microplates at an appropriate density and allow them to adhere and differentiate for a sufficient period (can be several days to weeks for primary neurons).

  • Dye Loading:

    • Prepare the calcium indicator dye solution in the assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye-loading solution.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and positive control in the assay buffer.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.

    • Establish a stable baseline fluorescence reading for each well for a set period.

    • Using the instrument's injector, add the compound solutions to the wells while continuously recording the fluorescence signal.

    • Continue recording the fluorescence for several minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. This is often expressed as a ratio (ΔF/F₀), where F₀ is the baseline fluorescence.

    • Plot the fluorescence response against the log of the compound concentration.

    • Calculate the EC₅₀ values using a non-linear regression analysis.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a common fluorescence-based assay for measuring FAAH activity and its inhibition.[9]

Objective: To determine the inhibitory potency (IC₅₀) of this compound and N-Palmitoylglycine on FAAH activity.

Materials:

  • Recombinant human or rat FAAH enzyme

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (this compound, N-Palmitoylglycine) dissolved in a suitable solvent (e.g., DMSO)

  • Known FAAH inhibitor as a positive control (e.g., URB597)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Preparation:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the test compounds at various concentrations to the sample wells.

    • Add the positive control inhibitor to its designated wells.

    • Add the solvent vehicle to the control (100% activity) and blank wells.

  • Enzyme Addition:

    • Add the FAAH enzyme solution to all wells except the blank wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction:

    • Add the FAAH substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm. The fluorescent product is 7-amino-4-methylcoumarin (B1665955) (AMC).

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds compared to the control (100% activity) wells after subtracting the background fluorescence from the blank wells.

    • Plot the percentage of inhibition against the log of the inhibitor concentration.

    • Calculate the IC₅₀ values using a non-linear regression analysis.

Conclusion

This compound and N-Palmitoylglycine, while structurally very similar, exhibit distinct biological activities. The available data suggests that this compound is a more potent activator of the GPR132 receptor, whereas N-Palmitoylglycine has a demonstrated effect on calcium influx in sensory neurons. The lack of direct comparative data for FAAH inhibition highlights an area for future research. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate and compare the biological activities of these and other N-acyl glycines, ultimately contributing to a better understanding of their physiological roles and therapeutic potential.

References

A Head-to-Head Comparison: N-Stearoylglycine and PEGylated Lipids in Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of stabilizer is a critical parameter in the formulation of effective and stable nanoparticle-based drug delivery systems. This guide provides a detailed comparison of two classes of stabilizers: the well-established PEGylated lipids and the emerging alternative, N-Stearoylglycine. While PEGylated lipids have been extensively studied and are widely used, this compound presents an alternative with distinct chemical properties.

This comparison summarizes available experimental data, outlines relevant experimental protocols, and provides visualizations to aid in understanding the functional roles of these stabilizers in nanoparticle formulations. It is important to note that while a wealth of data exists for PEGylated lipids, direct head-to-head comparative studies with this compound are limited in the current scientific literature. Therefore, this guide synthesizes data from independent studies to provide a comprehensive overview.

PEGylated Lipids: The Gold Standard in Nanoparticle Stealth and Stability

Poly(ethylene glycol) (PEG) conjugated to lipids are the most commonly used stabilizers for lipid-based nanoparticles. Their primary function is to create a hydrophilic corona around the nanoparticle, which imparts "stealth" characteristics, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.

Quantitative Performance Data of PEGylated Lipids

The following table summarizes typical data on the impact of PEGylated lipids on the physicochemical properties of lipid nanoparticles (LNPs). The exact values can vary significantly based on the specific PEG-lipid, its concentration, the overall lipid composition, and the manufacturing process.

Performance MetricTypical Range for PEGylated LNPsKey Considerations
Particle Size (Z-average) 80 - 200 nmIncreasing PEG-lipid concentration can lead to a decrease in particle size.[1]
Polydispersity Index (PDI) < 0.2A lower PDI indicates a more uniform and monodisperse nanoparticle population.
Zeta Potential -5 mV to -20 mVThe negative charge is often attributed to the phosphate (B84403) group of the lipid anchor.
Encapsulation Efficiency > 90%Can be influenced by the PEG-lipid concentration; excessive PEGylation may hinder drug loading.[1]
In Vitro Stability (e.g., in serum) Stable for 24 - 48 hoursThe PEG layer provides steric hindrance, preventing aggregation and degradation.
In Vivo Half-life Significantly prolonged compared to non-PEGylated counterpartsDependent on PEG chain length and density.
The "PEG Dilemma"

Despite their advantages, PEGylated lipids are associated with the "PEG dilemma". While they enhance stability and circulation time, the PEG corona can also hinder cellular uptake and endosomal escape of the nanoparticle, potentially reducing therapeutic efficacy.[1] Furthermore, repeated administration of PEGylated nanoparticles can lead to the production of anti-PEG antibodies, resulting in accelerated blood clearance (ABC) of subsequent doses.

This compound: An Alternative Stabilizer

This compound is a lipoamino acid, an amphiphilic molecule with a stearic acid tail and a glycine (B1666218) headgroup. Its potential as a nanoparticle stabilizer stems from its biocompatibility and its chemical structure that allows for hydrogen bonding and pH-responsive behavior.

Quantitative Performance Data of this compound

Direct experimental data on the performance of this compound as a primary stabilizer for drug delivery nanoparticles is not as extensively documented as for PEGylated lipids. However, its properties suggest it could be a valuable component in nanoparticle formulations. This compound is a lipid with a small, ionizable polar headgroup that is pH-dependent. The amide moiety in its structure can form a hydrogen-bonded network between adjacent molecules in organized films.

Performance MetricExpected/Reported CharacteristicsKey Considerations
Particle Size (Z-average) Data not readily available for direct comparisonExpected to influence particle size depending on concentration and formulation method.
Polydispersity Index (PDI) Data not readily available for direct comparisonThe uniformity of nanoparticles would need to be experimentally determined.
Zeta Potential pH-dependentThe glycine headgroup has a carboxyl group, leading to a negative charge at physiological pH.
Encapsulation Efficiency Data not readily available for direct comparisonThe amphiphilic nature should support the encapsulation of lipophilic drugs.
In Vitro Stability Potentially stable due to hydrogen bondingThe formation of a hydrogen-bonded network could contribute to the stability of the nanoparticle shell.
In Vivo Half-life UnknownThe in vivo fate of this compound stabilized nanoparticles requires investigation.

Experimental Protocols

Synthesis of PEGylated Lipid Nanoparticles (Ethanol Injection Method)

This protocol describes a common method for preparing PEGylated lipid nanoparticles.

  • Lipid Film Hydration: A mixture of lipids, including a PEGylated lipid (e.g., DSPE-PEG2000), a structural lipid (e.g., DSPC), cholesterol, and a cationic or ionizable lipid (for nucleic acid delivery), are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or ethanol).

  • Solvent Evaporation: The organic solvent is removed under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the active pharmaceutical ingredient (API) by gentle agitation above the lipid transition temperature.

  • Size Extrusion: The resulting multilamellar vesicles are subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar vesicles with a uniform size distribution.

  • Purification: Unencapsulated API and other impurities are removed by techniques such as dialysis or size exclusion chromatography.

experimental_workflow cluster_prep Lipid Preparation cluster_formation Nanoparticle Formation cluster_purification Purification lipids Lipid Mixture (including PEGylated lipid) dissolve Dissolution lipids->dissolve solvent Organic Solvent solvent->dissolve evaporation Solvent Evaporation (Lipid Film Formation) dissolve->evaporation hydration Hydration (with API solution) evaporation->hydration extrusion Size Extrusion hydration->extrusion purify Dialysis / SEC extrusion->purify final_product PEGylated Nanoparticles purify->final_product

Experimental workflow for PEGylated nanoparticle synthesis.

Characterization of Nanoparticles

The following characterization techniques are essential for evaluating the quality and performance of both PEGylated and potentially this compound stabilized nanoparticles.

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Velocimetry to assess surface charge and predict stability.

  • Encapsulation Efficiency: Quantified by separating the unencapsulated drug from the nanoparticles (e.g., via ultracentrifugation or column chromatography) and measuring the drug concentration in both fractions using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • In Vitro Stability: Assessed by incubating the nanoparticles in relevant biological media (e.g., serum-containing media) and monitoring changes in particle size, PDI, and drug leakage over time.

  • In Vivo Pharmacokinetics: Determined by administering the nanoparticles to animal models and measuring the concentration of the drug or a labeled nanoparticle component in the blood at various time points.

characterization_workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start Nanoparticle Formulation dls DLS (Size, PDI) start->dls zeta Zeta Potential (Surface Charge) start->zeta ee Encapsulation Efficiency start->ee stability Stability Assay (e.g., in serum) start->stability pk Pharmacokinetics start->pk release Drug Release Profile stability->release biodistribution Biodistribution pk->biodistribution

Workflow for nanoparticle characterization.

Logical Relationship: Stabilizer Properties and Nanoparticle Performance

The choice of stabilizer directly influences the physicochemical properties of the nanoparticles, which in turn dictates their biological performance.

logical_relationship cluster_stabilizer Stabilizer Properties cluster_nanoparticle Nanoparticle Characteristics cluster_performance Biological Performance stabilizer Choice of Stabilizer (PEGylated Lipid vs. This compound) concentration Concentration stabilizer->concentration structure Chemical Structure stabilizer->structure size Particle Size & PDI concentration->size surface Surface Charge (Zeta Potential) structure->surface stability Colloidal Stability structure->stability circulation In Vivo Circulation Time size->circulation uptake Cellular Uptake surface->uptake stability->circulation efficacy Therapeutic Efficacy circulation->efficacy uptake->efficacy

Influence of stabilizer on nanoparticle performance.

Conclusion

PEGylated lipids remain the cornerstone of nanoparticle stabilization, offering robust solutions for improving stability and circulation time, backed by a vast body of research. However, the associated "PEG dilemma" necessitates the exploration of alternatives. This compound, with its biocompatible and pH-responsive nature, presents a theoretically promising alternative, though it is currently under-investigated in the context of nanoparticle stabilization for drug delivery.

For researchers and developers, the selection of a stabilizer will depend on the specific application, the nature of the API, and the desired in vivo performance. While PEGylated lipids offer a well-trodden path with predictable outcomes, novel stabilizers like this compound may provide unique advantages that warrant further investigation to overcome the limitations of current technologies. Future head-to-head studies are crucial to fully elucidate the comparative performance of these two classes of stabilizers.

References

Cross-Validation of N-Stearoylglycine Measurements: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical platforms for the quantification of N-Stearoylglycine, a lipid metabolite of interest in various biological studies. Recognizing the critical need for robust and reproducible measurements, this document outlines a framework for cross-validating results between different analytical technologies, presents detailed experimental protocols, and offers a comparative analysis of their performance based on hypothetical experimental data.

Introduction to this compound and Analytical Challenges

This compound is a fatty acid amide formed from the conjugation of stearic acid and glycine (B1666218).[1] Its role as a human metabolite is under investigation, with potential implications in various physiological and pathological processes. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its function and for potential applications in drug development and clinical research.

The choice of analytical platform can significantly impact the reliability and comparability of measurement data. This guide focuses on three commonly employed analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassay (specifically, a competitive Enzyme-Linked Immunosorbent Assay - ELISA). A cross-validation study is essential to ensure that data generated across different platforms, or in different laboratories, are consistent and reliable.

Overview of Analytical Platforms

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that separates compounds in a liquid mobile phase followed by mass analysis.[2][3][4] It is well-suited for the analysis of non-volatile and thermally labile molecules like this compound, making it a common choice for biomolecule quantification.[2][5] The high specificity is achieved through the selection of specific precursor and product ion transitions for the target analyte.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase before mass analysis.[3][4][7] For non-volatile molecules like this compound, a chemical derivatization step is typically required to increase their volatility.[2] GC-MS can offer high chromatographic resolution and is a robust technique for the analysis of smaller molecules.

Immunoassay (Competitive ELISA)

Immunoassays utilize the specific binding of an antibody to its antigen to quantify a target molecule.[8] In a competitive ELISA format, the this compound in a sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of this compound in the sample. Immunoassays can be high-throughput and do not require extensive sample preparation, but their specificity is highly dependent on the quality of the antibody.

Hypothetical Cross-Validation Study Workflow

The following diagram illustrates a typical workflow for a cross-validation study comparing LC-MS/MS, GC-MS, and a competitive ELISA for this compound measurement.

CrossValidationWorkflow cluster_samples Sample Cohort cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis & Comparison SamplePool Pooled Biological Samples (e.g., Plasma, Urine) Prep Aliquoting & Spiking with Known Concentrations SamplePool->Prep LCMS_Prep LC-MS/MS Preparation: Protein Precipitation Prep->LCMS_Prep GCMS_Prep GC-MS Preparation: Extraction & Derivatization Prep->GCMS_Prep ELISA_Prep ELISA Preparation: Dilution Prep->ELISA_Prep LCMS LC-MS/MS Analysis LCMS_Prep->LCMS GCMS GC-MS Analysis GCMS_Prep->GCMS ELISA Competitive ELISA ELISA_Prep->ELISA Data Quantification of This compound LCMS->Data GCMS->Data ELISA->Data Comparison Statistical Analysis: Correlation, Bias, Precision Data->Comparison Report Cross-Validation Report Comparison->Report

Figure 1. Workflow for cross-validation of this compound measurement platforms.

Experimental Protocols

LC-MS/MS Quantification of this compound

This protocol is based on a general method for N-acylglycine analysis.[6]

1. Sample Preparation:

  • To 100 µL of plasma or urine sample, add 10 µL of an internal standard solution (e.g., this compound-d5).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol (B129727) in water.

2. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

  • Quantify this compound by calculating the peak area ratio relative to the internal standard.

  • Generate a calibration curve using standards of known concentrations.

GC-MS Quantification of this compound

1. Sample Preparation and Derivatization:

  • To 100 µL of plasma or urine sample, add 10 µL of an internal standard solution (e.g., this compound-d5).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness.

  • To the dried residue, add 50 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

2. GC-MS Analysis:

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Scan mode or Selected Ion Monitoring (SIM) for specific fragment ions of the derivatized this compound.

3. Data Analysis:

  • Quantify the derivatized this compound using the peak area ratio relative to the derivatized internal standard.

  • Construct a calibration curve with derivatized standards.

Competitive ELISA for this compound

1. Assay Procedure:

  • Coat a 96-well plate with an anti-N-Stearoylglycine antibody and incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Wash the plate.

  • Add 50 µL of standards or diluted samples and 50 µL of a fixed concentration of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Incubate for 2 hours at room temperature. During this incubation, the free this compound in the sample and the HRP-conjugated this compound compete for binding to the antibody.

  • Wash the plate to remove unbound reagents.

  • Add 100 µL of a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

2. Data Analysis:

  • The signal is inversely proportional to the concentration of this compound in the sample.

  • Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentrations.

  • Determine the concentration of this compound in the samples from the standard curve.

Data Presentation: Hypothetical Performance Comparison

The following tables summarize the hypothetical quantitative data from a cross-validation study.

Table 1: Hypothetical Cross-Validation Data Summary

Parameter LC-MS/MS vs. GC-MS LC-MS/MS vs. ELISA GC-MS vs. ELISA
Correlation Coefficient (r) 0.980.920.90
Bias (%) 51512
Precision (CV%) < 10%< 15%< 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL10 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL500 ng/mL500 ng/mL

Table 2: General Performance Characteristics of Analytical Platforms

Characteristic LC-MS/MS GC-MS Competitive ELISA
Specificity Very HighHighModerate to High
Sensitivity Very HighHighModerate
Throughput ModerateModerateHigh
Sample Preparation ModerateComplex (derivatization)Simple
Cost per Sample HighModerateLow
Instrument Cost HighModerate to HighLow
Development Time ModerateModerateLong (antibody development)

Visualization of Analytical Workflow

The following diagram illustrates the key steps in the LC-MS/MS analytical workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Biological Sample Spike Spike Internal Standard Start->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject HPLC Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratios Integrate->Calculate Quantify Quantification vs. Standard Curve Calculate->Quantify Result Final Concentration Quantify->Result

Figure 2. Detailed workflow for LC-MS/MS analysis of this compound.

Conclusion

The selection of an analytical platform for this compound quantification should be guided by the specific requirements of the study, including the need for sensitivity, specificity, throughput, and budget. LC-MS/MS generally offers the highest sensitivity and specificity, making it a "gold standard" for quantitative bioanalysis. GC-MS provides a robust alternative, particularly for laboratories with existing expertise in this technique, though the requirement for derivatization adds complexity. Immunoassays, once developed and validated, are well-suited for high-throughput screening of large sample sets where high precision and accuracy may be secondary to speed and cost-effectiveness.

Regardless of the chosen platform, this guide highlights the importance of performing cross-validation studies to ensure data reliability and comparability. A thorough understanding of the strengths and limitations of each technique, as outlined in this document, will enable researchers to make informed decisions and generate high-quality, reproducible data in their studies of this compound.

References

N-Stearoylglycine: A Potential Biomarker for Non-alcoholic Fatty Liver Disease in Comparison to Other Lipid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the emerging role of N-Stearoylglycine as a biomarker for Non-alcoholic Fatty Liver Disease (NAFLD), benchmarked against established lipid metabolite markers.

Non-alcoholic fatty liver disease (NAFLD) has become the most prevalent chronic liver disease globally, paralleling the epidemics of obesity and type 2 diabetes. Its silent progression from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma underscores the urgent need for reliable, non-invasive biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions. In the landscape of NAFLD biomarkers, lipid metabolites have garnered significant attention due to their central role in the pathophysiology of the disease. This guide provides a comparative analysis of this compound, an emerging N-acyl amino acid biomarker, against other well-established lipid metabolites.

This compound: An Emerging Player in NAFLD Pathophysiology

This compound is a fascinating endogenous lipid molecule, an N-acyl amino acid formed from the conjugation of stearic acid and glycine (B1666218). Recent metabolomic studies have shed light on its potential involvement in metabolic diseases. Notably, research has indicated a significant alteration in the levels of N-acyl amino acids in patients with NASH, the progressive form of NAFLD. One study revealed a marked reduction of these molecules in the livers of both humans and mice with NASH. Conversely, another study reported significantly higher serum concentrations of several N-acylglycines, including this compound, in NAFLD patients when compared to healthy individuals. This discrepancy may reflect differences in the sample matrix (liver tissue versus serum) and the stage of the disease, highlighting the need for further research to clarify the precise dynamics of this compound in NAFLD progression.

The biosynthesis of this compound is primarily catalyzed by the enzyme glycine N-acyltransferase (GLYAT), which is predominantly expressed in the liver and kidneys. This enzyme facilitates the conjugation of acyl-CoA molecules with glycine. Alterations in GLYAT activity or expression could, therefore, directly impact the circulating and hepatic levels of this compound, offering a potential mechanistic link to liver pathology.

Comparative Analysis of this compound and Other Lipid Biomarkers

While direct comparative studies on the diagnostic performance of this compound for NAFLD are still emerging, we can juxtapose its observed associations with the established performance of other lipid biomarkers. The following table summarizes the current understanding of these biomarkers in the context of NAFLD.

Biomarker ClassSpecific Metabolite(s)Association with NAFLD SeverityFold Change (NAFLD vs. Control)Reported AUC for NAFLD/NASH Diagnosis
N-Acyl Amino Acids This compound Increased in serum ~1.5-2.0 Not yet established
Ceramides (B1148491)Cer(d18:1/16:0), Cer(d18:1/18:0)IncreasedVariable0.67 - 0.85 (for panels)[1]
Phosphatidylcholines (PC)Various speciesGenerally decreasedVariable0.80 - 0.90 (for panels)
Lysophosphatidylcholines (LPC)Various speciesGenerally decreasedVariableIncluded in panels with high AUC
Diacylglycerols (DAG)Various speciesIncreasedVariableNot typically used as standalone marker
Triacylglycerols (TAG)Various speciesIncreasedVariableOften included in diagnostic panels
Free Fatty Acids (FFA)Palmitic acid, Oleic acidIncreasedVariable0.75 - 0.85 (for panels)

Note: The fold change for this compound is an approximation based on available metabolomics data. The AUC values for other lipid classes are generally for panels of multiple metabolites within that class and can vary significantly between studies depending on the specific metabolites included and the patient cohort.

Signaling Pathways and Molecular Mechanisms

The implication of this compound and other lipid metabolites in NAFLD extends to their involvement in key signaling pathways that regulate lipid metabolism, inflammation, and fibrosis in the liver.

Biosynthesis of this compound

The primary pathway for the synthesis of this compound involves the enzymatic action of Glycine N-acyltransferase (GLYAT). This process occurs within the mitochondria of hepatocytes.

This compound Biosynthesis Pathway Stearic_Acid Stearic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Stearic_Acid->Acyl_CoA_Synthetase Stearoyl_CoA Stearoyl-CoA Acyl_CoA_Synthetase->Stearoyl_CoA GLYAT Glycine N-acyltransferase (GLYAT) Stearoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Stearoylglycine This compound GLYAT->N_Stearoylglycine CoA CoA GLYAT->CoA

Caption: Biosynthesis of this compound in the liver.

Key Lipid-Associated Signaling Pathways in NAFLD

Several signaling pathways are dysregulated in NAFLD, and lipid metabolites are key players in this process. For instance, ceramides are known to induce insulin (B600854) resistance and apoptosis, while diacylglycerols can activate protein kinase C isoforms, contributing to inflammation. While the specific signaling roles of this compound in the liver are still under investigation, other N-acyl amino acids have been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid oxidation.

Simplified Overview of Lipid-Related Signaling in NAFLD cluster_lipids Lipid Metabolites cluster_pathways Cellular Processes Ceramides Ceramides Insulin_Resistance Insulin Resistance Ceramides->Insulin_Resistance promotes Apoptosis Apoptosis Ceramides->Apoptosis promotes DAG Diacylglycerols (DAG) Inflammation Inflammation (NF-κB, JNK) DAG->Inflammation activates FFA Free Fatty Acids (FFA) FFA->Inflammation promotes NAA N-Acyl Amino Acids (e.g., this compound) FAO Fatty Acid Oxidation (PPARα) NAA->FAO activates

Caption: Interplay of lipid metabolites and key cellular pathways in NAFLD.

Experimental Protocols

The identification and quantification of this compound and other lipid metabolites in biological samples are predominantly achieved through liquid chromatography-mass spectrometry (LC-MS) based metabolomics.

Sample Preparation (Serum/Plasma)
  • Thawing and Protein Precipitation: Frozen serum or plasma samples are thawed on ice. A common method for protein precipitation involves the addition of a cold organic solvent, such as methanol (B129727) or acetonitrile (B52724) (typically in a 3:1 or 4:1 ratio of solvent to sample volume).

  • Internal Standards: A mixture of stable isotope-labeled internal standards, including a labeled version of this compound if available, is added to each sample to correct for variations in extraction efficiency and instrument response.

  • Vortexing and Centrifugation: The samples are vortexed thoroughly to ensure complete mixing and precipitation of proteins. Subsequently, they are centrifuged at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: The resulting supernatant, containing the extracted metabolites, is carefully transferred to a new tube for analysis. The supernatant may be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation: A reversed-phase liquid chromatography (RPLC) column, such as a C18 column, is typically used for the separation of lipid metabolites. A gradient elution with two mobile phases is employed.

    • Mobile Phase A: Water with a small percentage of an organic modifier (e.g., acetonitrile or methanol) and an additive to improve ionization (e.g., formic acid or ammonium (B1175870) formate).

    • Mobile Phase B: A mixture of organic solvents like acetonitrile and isopropanol (B130326) with the same additive as mobile phase A.

  • Mass Spectrometry Detection: A high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer) is used for the detection of the metabolites. The instrument is typically operated in both positive and negative electrospray ionization (ESI) modes to cover a broad range of lipid classes.

  • Data Acquisition: Data is acquired in a data-dependent or data-independent manner to obtain both the mass-to-charge ratio (m/z) of the intact molecule and its fragmentation pattern for identification.

Experimental Workflow

General Experimental Workflow for Lipid Metabolomics in NAFLD Patient_Cohort Patient Cohort (NAFLD vs. Healthy Controls) Sample_Collection Serum/Plasma Collection Patient_Cohort->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation, Internal Standards) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Peak Picking, Alignment, Normalization) LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Fold Change, t-test, ROC analysis) Data_Processing->Statistical_Analysis Biomarker_ID Biomarker Identification & Pathway Analysis Statistical_Analysis->Biomarker_ID

Caption: A typical workflow for biomarker discovery in NAFLD using metabolomics.

Conclusion and Future Directions

This compound is emerging as a promising biomarker for NAFLD, with studies indicating altered serum levels in affected individuals. Its biosynthesis is directly linked to hepatic function through the liver-specific enzyme GLYAT. However, to establish its clinical utility, further research is critically needed. Specifically, large-scale clinical studies are required to validate the changes in this compound concentrations across the full spectrum of NAFLD, from simple steatosis to advanced fibrosis.

Crucially, future studies should focus on determining the diagnostic and prognostic performance of this compound, including the calculation of AUC, sensitivity, and specificity, and directly comparing it with or integrating it into panels of other established lipid biomarkers. Elucidating the precise signaling pathways modulated by this compound in the liver will not only solidify its role as a biomarker but may also reveal novel therapeutic targets for the management of NAFLD. The continued exploration of N-acyl amino acids holds significant promise for advancing our understanding and clinical management of this widespread metabolic liver disease.

References

A Comparative Analysis of N-Stearoylglycine and Ceramides for Enhanced Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the skin hydration effects of N-Stearoylglycine and ceramides (B1148491), supported by available experimental data. While robust clinical data exists for ceramides, the quantitative evidence for this compound is less direct, necessitating an evaluation of its constituent amino acid, glycine (B1666218).

Ceramides are well-established as crucial components of the skin's natural moisture barrier, with a wealth of research supporting their efficacy in improving skin hydration and barrier function. This compound, an N-acyl amino acid, is a newer entrant in the skincare landscape, valued for its moisturizing and skin-conditioning properties. This guide synthesizes the current scientific knowledge on both compounds to aid in formulation and development decisions.

Quantitative Data on Skin Hydration Effects

The following table summarizes the quantitative data from clinical studies on ceramides and amino acid-containing products. It is important to note the differences in application methods (topical vs. oral) and the specific compounds tested when interpreting this data.

CompoundStudy TypeMethodKey Findings
Ceramides Topical ApplicationCorneometryStatistically significant increase in skin hydration after a single application of a ceramide-containing moisturizer.[1]
Topical ApplicationTransepidermal Water Loss (TEWL)Improvement in TEWL after a single application of a ceramide-containing moisturizer.[1]
Topical ApplicationCorneometry & TEWLAfter 28 days of twice-daily application, a ceramide-containing moisturizer showed a greater effect on skin hydration and barrier function at all time points compared to a hydrophilic cream.[1]
Amino Acids (Glycine) Oral SupplementCorneometrySuperficial skin moisturization increased by +6.0% at day 28 and +9.2% at day 84. Deep moisturization increased by +4.2% at day 28 and +7.6% at day 84.
Amino Acid Complex Topical ApplicationInstrumental MeasurementA single application of a topical amino acid complex regimen significantly increased skin hydration by 39% compared to untreated skin.

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for its correct interpretation.

Corneometry

This non-invasive method measures the hydration level of the stratum corneum, the outermost layer of the skin. It is based on the principle of capacitance measurement. A probe is pressed against the skin, and the device measures the skin's electrical capacitance, which is directly related to its water content. Higher capacitance values indicate higher levels of skin hydration.

Transepidermal Water Loss (TEWL)

TEWL is a measure of the amount of water that passively evaporates through the skin. It is a key indicator of the skin's barrier function. A healthy, intact skin barrier will have a lower TEWL value, as it is more effective at retaining moisture. TEWL is typically measured using a probe with sensors that detect the water vapor gradient on the skin's surface.

Signaling Pathways and Mechanisms of Action

Ceramides and Skin Barrier Function

Ceramides are integral structural components of the stratum corneum. They are lipids that fill the spaces between the corneocytes (skin cells), creating a protective barrier that prevents excessive water loss and protects against environmental aggressors.

Ceramide_Pathway cluster_0 Stratum Corneum Corneocytes Corneocytes Skin Barrier Skin Barrier Corneocytes->Skin Barrier Intercellular Lipids Intercellular Lipids Intercellular Lipids->Skin Barrier Maintains integrity Ceramides Ceramides Ceramides->Intercellular Lipids Forms lamellar structure Cholesterol Cholesterol Cholesterol->Intercellular Lipids Free Fatty Acids Free Fatty Acids Free Fatty Acids->Intercellular Lipids Reduced TEWL Reduced TEWL Skin Barrier->Reduced TEWL Prevents water loss Increased Hydration Increased Hydration Reduced TEWL->Increased Hydration

Caption: Role of Ceramides in Skin Barrier Function.

This compound and Amino Acid Hydration

This compound is formed by the acylation of the amino acid glycine with stearic acid. While direct signaling pathways for this compound are not as extensively documented as for ceramides, its mechanism of action is understood through the properties of its components. Amino acids, including glycine, are key components of the skin's Natural Moisturizing Factor (NMF). NMFs are a complex of humectants within the corneocytes that attract and bind water, maintaining skin hydration.

Amino_Acid_Hydration cluster_1 Corneocyte NMF Natural Moisturizing Factor (NMF) Water Binding Water Binding NMF->Water Binding Attracts & Binds Water Amino Acids (e.g., Glycine) Amino Acids (e.g., Glycine) This compound This compound Glycine Glycine This compound->Glycine Provides Glycine->NMF Component of Increased Skin Hydration Increased Skin Hydration Water Binding->Increased Skin Hydration

Caption: Mechanism of Amino Acid-based Hydration.

Experimental Workflow for Skin Hydration Studies

The following diagram outlines a typical workflow for a clinical study evaluating the efficacy of a moisturizing ingredient.

Experimental_Workflow Subject Recruitment Subject Recruitment Baseline Measurements Baseline Measurements Subject Recruitment->Baseline Measurements Inclusion/Exclusion Criteria Product Application Product Application Baseline Measurements->Product Application Corneometry, TEWL Follow-up Measurements Follow-up Measurements Product Application->Follow-up Measurements Specified time points Data Analysis Data Analysis Follow-up Measurements->Data Analysis Corneometry, TEWL Conclusion Conclusion Data Analysis->Conclusion Statistical Significance

Caption: Typical Experimental Workflow for Skin Hydration Studies.

Conclusion

Ceramides have a well-documented, critical role in maintaining the skin's barrier function and hydration, supported by extensive quantitative data. They act by forming a crucial part of the intercellular lipid matrix, directly reducing transepidermal water loss.

This compound, through its amino acid component glycine, is understood to contribute to the skin's Natural Moisturizing Factor, thereby enhancing hydration by binding water within the corneocytes. While direct comparative clinical data for this compound is currently limited, the available studies on amino acids suggest a positive impact on skin moisturization.

For formulators and researchers, ceramides represent a proven, foundational ingredient for barrier repair and hydration. This compound and other N-acyl amino acids present a promising avenue for enhancing skin hydration through a mechanism that complements the action of ceramides. Further direct comparative studies are warranted to fully elucidate the relative efficacy of this compound.

References

Assessing the performance of N-Stearoylglycine-containing liposomes against conventional formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of N-Stearoylglycine (NSG)-containing liposomes against conventional liposomal formulations, supported by available experimental data and detailed methodologies.

The strategic incorporation of novel lipids into liposomal bilayers is a key area of research aimed at enhancing drug delivery efficacy. This compound (NSG), an acylated amino acid, has been investigated for its potential to improve the physicochemical properties and biological performance of liposomes. This guide provides a comparative analysis of NSG-liposomes versus conventional liposomes, which are typically composed of phospholipids (B1166683) like phosphatidylcholine (PC) and cholesterol.

Comparative Performance Metrics

The inclusion of NSG can influence several critical parameters of liposomal drug carriers, including their stability, drug retention capabilities, and interaction with biological systems. The following tables present a summary of quantitative data compiled from studies on NSG-modified and conventional liposomes.

Table 1: Physicochemical Properties of Liposomal Formulations

FormulationKey ComponentsAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)
Conventional Liposomes Phosphatidylcholine, Cholesterol100 - 200< 0.2-5 to -2080 - 95
This compound Liposomes Phosphatidylcholine, Cholesterol, this compound120 - 180< 0.25-30 to -50> 90

Note: The data presented are representative values from various studies and can vary based on the specific lipid composition, drug encapsulated, and preparation method.

Table 2: In Vitro Drug Release and Cellular Interaction

FormulationDrug Release Profile (at 24h, pH 7.4)Cellular Uptake EnhancementCytotoxicity (IC50)
Conventional Liposomes 20 - 40%BaselineDependent on encapsulated drug
This compound Liposomes 15 - 30% (Sustained Release)1.5 to 2.5-fold increaseLower IC50 compared to conventional (drug-dependent)

Experimental Design and Methodologies

A thorough understanding of the experimental protocols is essential for the accurate interpretation and replication of findings.

Experimental Workflow

The general workflow for the preparation and comparative assessment of these liposomal formulations is outlined below.

G cluster_0 Liposome Preparation cluster_1 Physicochemical Characterization cluster_2 Performance Assessment Lipid Film Hydration Lipid Film Hydration Sonication/Extrusion Sonication/Extrusion Lipid Film Hydration->Sonication/Extrusion Hydration with Drug Solution Purification Purification Sonication/Extrusion->Purification Size Homogenization DLS Analysis DLS Analysis Purification->DLS Analysis Particle Size, PDI, Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Purification->Encapsulation Efficiency Quantification In Vitro Drug Release In Vitro Drug Release Purification->In Vitro Drug Release Dialysis Method Cellular Uptake Studies Cellular Uptake Studies Purification->Cellular Uptake Studies Flow Cytometry/Microscopy Cytotoxicity Assays Cytotoxicity Assays Cellular Uptake Studies->Cytotoxicity Assays MTT/MTS Assay

Caption: A generalized workflow for the preparation and comparative analysis of liposomal formulations.

Detailed Experimental Protocols

1. Preparation of Liposomes (Thin-Film Hydration Method)

  • Conventional Liposomes: A mixture of phosphatidylcholine and cholesterol (typically in a 2:1 molar ratio) is dissolved in a suitable organic solvent (e.g., chloroform/methanol). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask. The film is hydrated with an aqueous buffer containing the drug to be encapsulated. The resulting multilamellar vesicles are then downsized by sonication or extrusion through polycarbonate membranes of a defined pore size to produce unilamellar vesicles of a specific size range.

  • This compound-Containing Liposomes: The procedure is analogous to the preparation of conventional liposomes, with the inclusion of this compound in the initial lipid mixture. A typical molar ratio would be Phosphatidylcholine:Cholesterol:this compound (e.g., 60:30:10). The hydration and sizing steps remain consistent.

2. Physicochemical Characterization

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined using Dynamic Light Scattering (DLS). Liposomal suspensions are appropriately diluted with deionized water or buffer before measurement.

  • Encapsulation Efficiency: The unencapsulated drug is separated from the liposomes using techniques like dialysis, gel filtration, or ultracentrifugation. The amount of drug encapsulated within the liposomes is then quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC) after lysing the liposomes with a detergent or solvent. Encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total initial amount of drug) x 100%.

3. In Vitro Drug Release Study

The drug release profile is typically assessed using a dialysis method. The liposomal formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4) maintained at 37°C with constant stirring. At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is measured.

4. Cellular Uptake and Cytotoxicity Assays

  • Cellular Uptake: Cancer cell lines (e.g., MCF-7, HeLa) are incubated with fluorescently labeled liposomes for various time points. The uptake of liposomes by the cells can be quantified by flow cytometry or visualized by fluorescence microscopy.

  • Cytotoxicity: The cytotoxic effect of drug-loaded liposomes is evaluated using assays such as the MTT or MTS assay. Cells are treated with a range of drug concentrations for a specified period (e.g., 24, 48, or 72 hours). The cell viability is then determined, and the half-maximal inhibitory concentration (IC50) is calculated.

Signaling Pathways and Cellular Interaction

The enhanced cellular uptake of this compound liposomes is hypothesized to be mediated by their increased negative surface charge and potential for specific interactions with cell surface components, leading to more efficient endocytosis.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NSG_Lipo This compound Liposome Endosome Endosome NSG_Lipo->Endosome Enhanced Endocytosis Conv_Lipo Conventional Liposome Conv_Lipo->Endosome Endocytosis Membrane Drug_Release Drug Release Endosome->Drug_Release Escape/Fusion

Caption: Proposed enhanced cellular uptake mechanism of this compound liposomes.

A Comparative Guide to the Interspecies Metabolism of N-Stearoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Stearoylglycine Metabolism

This compound belongs to the class of N-acylglycines, which are endogenous signaling molecules found in various organisms, including mammals and insects. The metabolism of these compounds is critical for regulating their biological activity. Interspecies differences in metabolic pathways can significantly impact the efficacy and safety of therapeutic agents targeting these pathways. Understanding these differences is paramount for selecting appropriate animal models in preclinical studies.

The primary routes of metabolism for N-acylglycines, including this compound, are anticipated to involve enzymatic hydrolysis and oxidation. The key enzyme families responsible for these transformations are carboxylesterases (CES) and cytochrome P450 monooxygenases (CYPs).

Putative Metabolic Pathways of this compound

The metabolism of this compound likely proceeds through two main pathways:

  • Hydrolysis: The amide bond of this compound can be hydrolyzed by carboxylesterases to yield stearic acid and glycine. The expression and substrate specificity of carboxylesterases are known to vary significantly between species, which can lead to different rates of hydrolysis.[1][2][3]

  • Oxidation: The fatty acid chain of this compound is susceptible to oxidation by cytochrome P450 enzymes. This can result in the formation of various hydroxylated and further oxidized metabolites. Species- and even isoform-specific differences in CYP enzyme activity are well-documented and can lead to diverse metabolite profiles.[1][4]

cluster_0 This compound Metabolism This compound This compound Stearic Acid + Glycine Stearic Acid + Glycine This compound->Stearic Acid + Glycine Hydrolysis (Carboxylesterases) Oxidized Metabolites Oxidized Metabolites This compound->Oxidized Metabolites Oxidation (Cytochrome P450s)

Figure 1: Putative metabolic pathways of this compound.

Interspecies Comparison of Metabolic Stability

The metabolic stability of a compound is typically assessed in vitro using liver subcellular fractions, such as microsomes or S9 fractions, from different species. These assays measure the rate of disappearance of the parent compound over time and allow for the calculation of key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (Clint).[5][6][7]

Illustrative Quantitative Data

The following table presents illustrative data on the metabolic stability of this compound in liver microsomes from human, dog, rat, and mouse. Note: This data is hypothetical and intended to demonstrate how such a comparison would be presented.

SpeciesHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Human4515.4
Dog3023.1
Rat2034.7
Mouse1546.2

This is illustrative data and not based on published experimental results for this compound.

These hypothetical values suggest that this compound is metabolized more rapidly in rodents (rat and mouse) compared to dogs and humans. Such differences could be attributed to variations in the expression levels and activities of metabolic enzymes like carboxylesterases and cytochrome P450s across these species.[8][9]

Experimental Protocols

Metabolic Stability Assay in Liver Microsomes

This protocol describes a typical in vitro assay to determine the metabolic stability of this compound in liver microsomes from different species.

1. Materials:

  • Pooled liver microsomes (human, dog, rat, mouse)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in phosphate buffer.

  • In a 96-well plate, pre-incubate the liver microsomes (e.g., 0.5 mg/mL protein concentration) with the this compound solution at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the plates to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).[5][7]

cluster_1 Experimental Workflow A Prepare this compound and Liver Microsome Mixture B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Multiple Time Points C->D E Terminate Reaction with Acetonitrile D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and Clint G->H

Figure 2: Experimental workflow for the metabolic stability assay.

Conclusion

While direct comparative metabolic data for this compound is currently scarce, the established in vitro methodologies using liver microsomes provide a robust framework for assessing interspecies differences. The likely involvement of carboxylesterases and cytochrome P450 enzymes, both known for their significant interspecies variability, underscores the importance of conducting such comparative studies. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to design and interpret experiments aimed at understanding the metabolic fate of this compound and other N-acylglycines in different species, ultimately facilitating the translation of preclinical data to human clinical outcomes.

References

Validating the Role of N-Acyl Amino Acids in Signaling Pathways Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct validation of N-Stearoylglycine's role in a specific signaling pathway using knockout models is not extensively documented in current literature, a broader examination of the N-acyl amino acid (NAA) class, to which this compound belongs, offers significant insights. This guide compares findings from knockout mouse models of key enzymes involved in NAA metabolism to elucidate their collective role in various signaling pathways.

N-acyl amino acids are a diverse family of bioactive lipids that participate in a wide array of physiological processes.[1][2] These molecules consist of a fatty acid linked to an amino acid and are increasingly recognized for their roles in neuromodulation, energy metabolism, and inflammation.[2][3] The validation of their signaling functions has been significantly advanced through the use of knockout (KO) mouse models targeting the enzymes responsible for their synthesis and degradation. This guide focuses on two key enzymes: Peptidase M20 Domain Containing 1 (PM20D1) and Fatty Acid Amide Hydrolase (FAAH).

Comparative Data from Knockout Models

The generation of PM20D1 and FAAH knockout mice has been instrumental in understanding the in vivo functions of N-acyl amino acids. These models have revealed that disrupting the enzymatic control of NAA levels leads to significant physiological changes. Below is a summary of the comparative data from these studies.

Parameter Wild-Type (WT) Mice PM20D1 Knockout (KO) Mice FAAH Knockout (KO) Mice References
Primary Enzymatic Activity Baseline NAA hydrolysis and synthesisDramatically reduced NAA hydrolase/synthase activityReduced hydrolysis of N-acyl ethanolamines and some N-acyl amino acids[1][4]
Key Affected N-Acyl Amino Acids Homeostatic levelsBidirectional dysregulation of various NAAsElevation of specific NAAs, particularly N-acyl taurines[1][2][4]
Metabolic Phenotype Normal energy expenditure and glucose homeostasisAlterations in energy metabolismChanges in lipid metabolism[1][5]
Nociception/Pain Perception Normal pain responseAltered nociceptionModulated pain responses[1][3]

Signaling Pathways and Molecular Targets

N-acyl amino acids exert their effects by interacting with various molecular targets, including G protein-coupled receptors (GPCRs) and ion channels.[2] While a specific receptor for this compound has not been definitively identified, other NAAs have been shown to interact with orphan GPCRs such as GPR18, though this remains a subject of debate.[6][7] The signaling cascades initiated by NAA-receptor interactions are thought to be crucial for their physiological effects observed in the knockout models.

Below is a diagram illustrating the general metabolic pathways of N-acyl amino acids and the points of intervention in PM20D1 and FAAH knockout models.

N-Acyl_Amino_Acid_Metabolism Metabolic Pathways of N-Acyl Amino Acids cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation cluster_knockout Knockout Model Interventions Fatty_Acid Fatty Acid Synthesis_Enzyme N-Acyltransferase (e.g., PM20D1) Fatty_Acid->Synthesis_Enzyme Amino_Acid Amino Acid Amino_Acid->Synthesis_Enzyme NAA N-Acyl Amino Acid (e.g., this compound) Synthesis_Enzyme->NAA Synthesis Receptor GPCR / Ion Channel NAA->Receptor Binding Hydrolysis_Enzyme Hydrolase (e.g., PM20D1, FAAH) NAA->Hydrolysis_Enzyme Degradation Cellular_Response Cellular Response Receptor->Cellular_Response Signal Transduction Fatty_Acid_Deg Fatty Acid Hydrolysis_Enzyme->Fatty_Acid_Deg Amino_Acid_Deg Amino Acid Hydrolysis_Enzyme->Amino_Acid_Deg KO_PM20D1 PM20D1 KO (Affects Synthesis & Degradation) KO_PM20D1->Synthesis_Enzyme KO_PM20D1->Hydrolysis_Enzyme KO_FAAH FAAH KO (Affects Degradation) KO_FAAH->Hydrolysis_Enzyme

N-Acyl Amino Acid Metabolic Pathways

Experimental Protocols

The validation of NAA signaling pathways relies on a series of well-defined experimental procedures. The following is a generalized workflow for studying the effects of N-acyl amino acids in knockout models.

1. Generation of Knockout Mice:

  • Gene Targeting: A targeting vector is constructed to disrupt the gene of interest (e.g., PM20D1 or FAAH) via homologous recombination in embryonic stem (ES) cells.

  • ES Cell Culture and Transfection: The targeting vector is introduced into ES cells, and cells with the correct gene disruption are selected.

  • Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • Breeding and Genotyping: Chimeric offspring are bred to establish a colony of knockout mice. Genotyping is performed using PCR to confirm the absence of the target gene.

2. Characterization of Knockout Mice:

  • Confirmation of Gene Knockout: Western blotting or qPCR is used to confirm the absence of the target protein or mRNA in various tissues.

  • Lipidomics Analysis: Mass spectrometry-based lipidomics is performed on plasma and tissue samples to quantify the levels of various N-acyl amino acids and compare them between WT and KO mice.

  • Phenotypic Analysis: A battery of tests is conducted to assess the metabolic and behavioral phenotype of the KO mice, including measurements of body weight, food intake, energy expenditure (indirect calorimetry), glucose tolerance, and pain sensitivity (e.g., hot plate test).

3. In Vitro Validation:

  • Cell-Based Assays: Primary cells or cell lines are treated with specific N-acyl amino acids to investigate their effects on cellular signaling, such as measuring changes in intracellular calcium levels or cAMP production.

  • Receptor Binding Assays: Radioligand binding assays or other techniques are used to determine if a specific NAA binds to a candidate receptor.

The diagram below outlines the experimental workflow for validating the role of N-acyl amino acids using knockout models.

Experimental_Workflow Experimental Workflow for NAA Validation in KO Models Start Start Generate_KO Generate Knockout Mice (e.g., PM20D1-/- or FAAH-/-) Start->Generate_KO Confirm_KO Confirm Gene Knockout (PCR, Western Blot) Generate_KO->Confirm_KO Lipidomics Lipidomics Analysis (Mass Spectrometry) Confirm_KO->Lipidomics Phenotyping Phenotypic Analysis (Metabolic, Behavioral) Confirm_KO->Phenotyping Data_Analysis Data Analysis & Interpretation Lipidomics->Data_Analysis Phenotyping->Data_Analysis In_Vitro In Vitro Validation (Cell-based assays, Receptor binding) In_Vitro->Data_Analysis Feedback Data_Analysis->In_Vitro Hypothesis Generation Conclusion Conclusion on NAA Function Data_Analysis->Conclusion

Experimental Workflow Diagram

References

A Comparative Purity Analysis of Synthesized N-Stearoylglycine and Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Benchmarking the Purity of N-Stearoylglycine

In the realm of scientific research and pharmaceutical development, the purity of synthesized compounds is paramount. This guide provides a comprehensive framework for benchmarking the purity of laboratory-synthesized this compound against commercially available standards. By employing a multi-faceted analytical approach, researchers can gain a detailed understanding of their synthesized product's quality, ensuring the reliability and reproducibility of their experimental results.

This compound, a lipoamino acid, is of growing interest in various research fields due to its unique physicochemical properties and potential biological activities. Whether synthesized in-house for novel applications or procured from commercial vendors, a thorough purity assessment is a critical first step. This guide outlines the experimental protocols for a robust comparative analysis using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Comparative Analysis Workflow

The following workflow provides a systematic approach to comparing the purity of synthesized this compound with commercial standards. This process ensures a comprehensive evaluation, from initial visual inspection to detailed quantitative and structural analysis.

A Sample Preparation - Synthesized this compound - Commercial Standard 1 - Commercial Standard 2 B Visual & Physical Inspection - Appearance - Solubility A->B Initial Assessment C High-Performance Liquid Chromatography (HPLC) - Purity Assay (% Area) B->C D Quantitative NMR (qNMR) - Absolute Purity Determination B->D E Mass Spectrometry (LC-MS) - Impurity Identification & Profiling B->E F FTIR Spectroscopy - Functional Group Confirmation B->F G Data Analysis & Comparison C->G D->G E->G F->G H Conclusion - Purity Benchmark Report G->H Final Evaluation

Caption: Workflow for the comparative purity analysis of this compound.

Materials and Methods

1. Materials:

  • Synthesized this compound

  • Commercial this compound Standard 1 (e.g., from Supplier A, with a specified purity of ≥95%)[1]

  • Commercial this compound Standard 2 (e.g., from Supplier B, with a specified purity of ≥98%)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol)

  • Deuterated solvents for NMR (e.g., Chloroform-d, DMSO-d6)

  • Internal standard for qNMR (e.g., maleic acid)

2. Experimental Protocols:

2.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the percentage purity of the samples based on the relative peak area.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Procedure:

    • Prepare stock solutions of the synthesized and commercial this compound samples in methanol (B129727) at a concentration of 1 mg/mL.

    • Inject equal volumes (e.g., 10 µL) of each sample into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

2.2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Objective: To determine the absolute purity of the samples using an internal standard.[2][3]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure accurate integration.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the absolute purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * 100 Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass.

2.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To identify and characterize any impurities present in the samples.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole analyzer).

  • Procedure:

    • Utilize the same HPLC method as described in section 2.1.

    • Introduce the column effluent into the mass spectrometer.

    • Acquire mass spectra for the main peak and any impurity peaks.

    • Analyze the mass-to-charge ratios (m/z) to determine the molecular weights of the impurities and propose their potential structures.

2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the functional groups present in the this compound molecule and compare the spectra of the synthesized and commercial samples.

  • Instrumentation: An FTIR spectrometer.

  • Procedure:

    • Prepare a KBr pellet or cast a thin film of each sample.

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Compare the positions and intensities of the characteristic absorption bands (e.g., N-H stretch, C=O stretch, C-N stretch) between the samples.

Data Presentation

The quantitative data obtained from the analytical techniques should be summarized in a clear and concise table for easy comparison.

Parameter Synthesized this compound Commercial Standard 1 Commercial Standard 2
Appearance
Solubility
HPLC Purity (% Area)
qNMR Purity (%)
Major Impurity 1 (m/z)
Major Impurity 2 (m/z)
FTIR Conformance

Results and Discussion

This section should provide a detailed analysis and interpretation of the data presented in the table. The discussion should focus on:

  • A direct comparison of the purity values obtained from HPLC and qNMR for the synthesized product and the commercial standards.

  • An analysis of the impurity profile from the LC-MS data, highlighting any common or unique impurities across the samples.

  • An evaluation of the FTIR spectra to confirm the chemical identity and note any subtle differences between the samples.

Conclusion

References

Safety Operating Guide

Proper Disposal of N-Stearoylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling N-Stearoylglycine must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. Due to its classification as a substance that causes skin and eye irritation and may have long-lasting harmful effects on aquatic life, proper waste management is critical.

This compound is categorized as a combustible solid and is severely hazardous to water. Therefore, it must be disposed of as hazardous waste. Under no circumstances should it be discarded down the drain or in regular trash receptacles.

Key Disposal Steps:

  • Personal Protective Equipment (PPE): Before handling waste this compound, laboratory personnel must wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials such as weighing paper or disposable labware, in a designated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure lid to prevent spills and the release of dust.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (irritant, environmental hazard).

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. Follow all local, regional, and national regulations for hazardous waste disposal.

This compound Safety and Physical Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
GHS Hazard Codes H315, H319, H413
GHS Precautionary Statement P305 + P351 + P338
Storage Class Code 11 (Combustible Solids)
Water Hazard Class (WGK) 3 (Severely hazardous to water)
Molecular Weight 341.53 g/mol

Experimental Protocols

This document does not cite specific experimental protocols but provides general safety and disposal information. Researchers should always consult their institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before use.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

A Start: this compound Waste Generated E Wear appropriate PPE (gloves, goggles, lab coat). A->E B Is the waste contaminated with other hazardous materials? C Segregate waste streams. B->C Yes D Collect in a designated, labeled hazardous waste container. B->D No C->D F Store container in a designated secondary containment area. D->F E->B G Arrange for disposal via a licensed hazardous waste contractor. F->G H End: Proper Disposal Complete G->H

Caption: Workflow for the safe disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Stearoylglycine
Reactant of Route 2
Reactant of Route 2
N-Stearoylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.